(4-Methylquinazolin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylquinazolin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(6-13)11-7/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGWOCNQJCENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13535-91-6 | |
| Record name | (4-Methylquinazolin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Methylquinazolin-2-yl)methanol: Structure, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of (4-Methylquinazolin-2-yl)methanol, a key heterocyclic intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's structural characteristics, physicochemical properties, validated synthetic routes, and its critical role as a building block and process-related impurity in drug manufacturing, most notably for the anti-diabetic agent Linagliptin.
Introduction: The Quinazoline Scaffold and the Significance of (4-Methylquinazolin-2-yl)methanol
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-hypertensive properties.[1] The specific substitution pattern of (4-Methylquinazolin-2-yl)methanol makes it a strategically important precursor. Its primary hydroxyl group offers a reactive handle for derivatization, while the 4-methyl group influences the electronic properties and steric profile of the molecule.
Its most prominent role in modern drug development is as a key intermediate in the synthesis of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[2] In this context, it is also recognized as "Linagliptin Impurity N," making its synthesis, characterization, and control critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[3][4]
Molecular Structure and Physicochemical Properties
(4-Methylquinazolin-2-yl)methanol is a heterocyclic aromatic alcohol. The core structure consists of a pyrimidine ring fused to a benzene ring, forming the quinazoline scaffold. A methyl group is attached at position 4, and a hydroxymethyl group is at position 2.
Structural and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (4-methylquinazolin-2-yl)methanol | [5] |
| CAS Number | 13535-91-6 | [5][6] |
| Molecular Formula | C₁₀H₁₀N₂O | [7] |
| Molecular Weight | 174.20 g/mol | [5][7] |
| Canonical SMILES | CC1=NC(=NC2=CC=CC=C12)CO | [5] |
| InChI Key | PWDGWOCNQJCENI-UHFFFAOYSA-N | [5] |
Physicochemical Data
The following table summarizes key experimental and predicted physicochemical properties, which are essential for handling, reaction setup, and purification.
| Property | Value | Notes | Source |
| Appearance | White to off-white solid | --- | [7] |
| Boiling Point | 256.1 ± 32.0 °C | Predicted | |
| Density | 1.243 ± 0.06 g/cm³ | Predicted | |
| pKa | 13.68 ± 0.10 | Predicted | |
| Solubility | Slightly soluble in DMSO and Methanol | --- | |
| Storage | 2-8°C, sealed in a dry place | Recommended for stability | [6] |
Synthesis and Purification
The synthesis of (4-Methylquinazolin-2-yl)methanol is logically approached as a two-stage process. The first stage involves the construction of a reactive precursor, 2-(chloromethyl)-4-methylquinazoline, followed by the hydrolysis of the chloromethyl group to the desired primary alcohol. This strategy provides a reliable and scalable route.
Stage 1: Synthesis of 2-(chloromethyl)-4-methylquinazoline
The most direct and well-documented method for creating the quinazoline core with the required 2-(chloromethyl) substituent is the reaction of an aminophenyl ketone with chloroacetonitrile. This reaction builds the pyrimidine ring onto the aniline precursor.
Experimental Protocol: Synthesis of 2-(chloromethyl)-4-methylquinazoline [8]
-
Reaction Setup: In a suitable reaction vessel, suspend 1-(2-aminophenyl)ethan-1-one hydrochloride (1.0 eq) in chlorobenzene (10 volumes).
-
Addition of Reagents: To the suspension, add aluminum chloride (AlCl₃) (approx. 1.0 eq) followed by 2-chloroacetonitrile (approx. 1.5 eq).
-
Reaction Execution: Heat the reaction mixture to 80 °C. The causality behind this step is that the elevated temperature is required to overcome the activation energy for the cyclization and condensation reaction, which is catalyzed by the Lewis acid AlCl₃.
-
Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This ensures the reaction goes to completion and provides a self-validating checkpoint before proceeding.
-
Workup: Cool the mixture to room temperature and carefully pour it into water (14 volumes). Separate the organic phase.
-
Extraction & Wash: Extract the aqueous phase with an additional portion of chlorobenzene. Combine the organic phases and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Isolation: Evaporate the solvent under reduced pressure to yield crude 2-(chloromethyl)-4-methylquinazoline. Purity can be assessed by HPLC.[8]
Stage 2: Hydrolysis to (4-Methylquinazolin-2-yl)methanol
The conversion of the chloromethyl intermediate to the final alcohol product is a standard nucleophilic substitution reaction (hydrolysis). The use of a basic aqueous solution facilitates the displacement of the chloride ion by a hydroxide ion.
Experimental Protocol: Synthesis of (4-Methylquinazolin-2-yl)methanol (This protocol is expertly adapted from a validated procedure for a structurally analogous compound.)[9]
-
Reaction Setup: To a flask containing the crude 2-(chloromethyl)-4-methylquinazoline (1.0 eq) from Stage 1, add a 2 M aqueous solution of sodium hydroxide (NaOH) (approx. 10 volumes).
-
Reaction Execution: Stir the mixture and heat to reflux for 1-2 hours. The hydroxide ion acts as the nucleophile, displacing the chloride in an Sₙ2 reaction. Refluxing provides the necessary thermal energy for the reaction to proceed efficiently.
-
Workup: Cool the reaction mixture to room temperature.
-
Neutralization & Precipitation: Carefully neutralize the mixture with a dilute aqueous solution of hydrochloric acid (HCl). The product, being less soluble in neutral water than its sodium salt, will precipitate out of the solution. This step is self-validating as the formation of a precipitate indicates successful product formation.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold water and then cold methanol to remove residual salts and impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield pure (4-Methylquinazolin-2-yl)methanol.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized material. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.[4][10]
Representative Spectroscopic Data
(Note: As publicly available spectra for this specific compound are limited, the following data are representative and predicted based on its chemical structure and data from analogous compounds.)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.15-8.25 (m, 1H): Aromatic proton, likely at position 5.
-
δ 7.90-8.00 (m, 1H): Aromatic proton, likely at position 8.
-
δ 7.75-7.85 (m, 2H): Aromatic protons, likely at positions 6 and 7.
-
δ 5.60 (t, 1H, J=5.5 Hz): Hydroxyl proton (-OH), broadens or exchanges with D₂O.
-
δ 4.80 (d, 2H, J=5.5 Hz): Methylene protons (-CH₂-OH).
-
δ 2.85 (s, 3H): Methyl protons (-CH₃).
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 168.0: C4 (quaternary carbon attached to methyl).
-
δ 162.5: C2 (quaternary carbon attached to CH₂OH).
-
δ 151.0: C8a (quaternary carbon at ring junction).
-
δ 134.5: C7 (aromatic CH).
-
δ 128.0: C5 (aromatic CH).
-
δ 127.5: C6 (aromatic CH).
-
δ 125.0: C8 (aromatic CH).
-
δ 121.0: C4a (quaternary carbon at ring junction).
-
δ 62.0: -CH₂OH (methylene carbon).
-
δ 22.0: -CH₃ (methyl carbon).
Mass Spectrometry (ESI-MS):
-
Calculated for C₁₀H₁₀N₂O: 174.08
-
Observed [M+H]⁺: 175.09
Chromatographic Analysis (HPLC)
A reverse-phase HPLC method is typically used to assess the purity of (4-Methylquinazolin-2-yl)methanol and to monitor the progress of its synthesis.
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer).
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
Chemical Reactivity and Applications in Drug Development
The primary utility of (4-Methylquinazolin-2-yl)methanol lies in its role as a versatile synthetic intermediate.
-
Activation of the Hydroxyl Group: The primary alcohol can be readily converted into a better leaving group. For instance, reaction with thionyl chloride (SOCl₂) or a similar halogenating agent will regenerate the highly reactive 2-(chloromethyl)-4-methylquinazoline, which is the direct precursor for alkylation reactions in the synthesis of Linagliptin.[2]
-
Alkylation Reactions: As the key building block for Linagliptin, the corresponding 2-(chloromethyl) derivative is used to alkylate the N1 position of the xanthine core of the drug molecule.
-
Use as a Reference Standard: In the context of pharmaceutical quality control, pure (4-Methylquinazolin-2-yl)methanol serves as an essential reference standard for the identification and quantification of "Linagliptin Impurity N."[3][4] Its presence in the final API must be strictly controlled to meet regulatory guidelines set by bodies like the ICH.[10]
Safety and Handling
(4-Methylquinazolin-2-yl)methanol should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
GHS Hazard Statements: [5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols, including wearing safety glasses, gloves, and a lab coat, should be strictly followed.
Conclusion
(4-Methylquinazolin-2-yl)methanol is more than a simple heterocyclic alcohol; it is a cornerstone intermediate in the synthesis of a vital modern therapeutic agent. A thorough understanding of its structure, properties, and synthetic pathways—particularly the conversion from its chloromethyl precursor—is indispensable for scientists engaged in the development and manufacturing of quinazoline-based pharmaceuticals. The protocols and data presented in this guide offer a robust framework for the synthesis, analysis, and safe handling of this important molecule, underpinning the principles of quality, safety, and efficacy in drug development.
References
-
Huang, Y., He, X., Wu, T., & Zhang, F. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1039. Available at: [Link]
-
Huang, Y., He, X., Wu, T., & Zhang, F. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (4-Methylquinazolin-2-yl)methanol. Available at: [Link]
-
SVAK Life Sciences. (4-Methylquinazolin-2-yl)methanol | CAS NO: 13535-91-6. Available at: [Link]
-
PubChem. (4-Methylquinazolin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
-
Wang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Available at: [Link]
-
SynZeal. Linagliptin Impurity N. Available at: [Link]
-
Nia Innovation. Linagliptin 4-(Methylquinazoline-2-Yl)Methanol | CAS NO. 13535-91-6. Available at: [Link]
- Google Patents. (2021). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
- Google Patents. (2015). Linagliptin impurity, and preparation method and application thereof.
- Google Patents. (2023). WO2023156675A1 - Process for purification of linagliptin.
- Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(10), 12264-12307.
- Google Patents. Process for purification of linagliptin. WO2023156675A1.
-
Nia Innovation. Linagliptin 4-(Methylquinazoline-2-Yl)Methanol. Available at: [Link]
Sources
- 1. (4-methylquinazolin-2-yl)methanol - Opulent Pharma [opulentpharma.com]
- 2. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 3. ::(4-Methylquinazolin-2-yl)methanol | CAS NO: 13535-91-6 | SVAK Lifesciences:: [svaklifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. niainnovation.in [niainnovation.in]
- 8. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 9. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxymethyl-4-methylquinazoline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical nature, synthesis, and potential utility of 2-Hydroxymethyl-4-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry. While direct and extensive literature on this specific molecule is limited, this document compiles available data, outlines a logical synthetic pathway based on established chemical principles, and discusses its potential applications by drawing parallels with structurally related compounds.
Core Chemical Identity
2-Hydroxymethyl-4-methylquinazoline, also known as (4-methylquinazolin-2-yl)methanol, is a quinazoline derivative characterized by a hydroxymethyl group at the 2-position and a methyl group at the 4-position of the quinazoline ring.
| Identifier | Value | Source |
| IUPAC Name | (4-methylquinazolin-2-yl)methanol | [1] |
| CAS Number | 13535-91-6 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Canonical SMILES | CC1=NC(=NC2=CC=CC=C12)CO | [1] |
| InChI | InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(6-13)11-7/h2-5,13H,6H2,1H3 | [1] |
| InChIKey | PWDGWOCNQJCENI-UHFFFAOYSA-N | [1] |
Strategic Synthesis Pathway
The synthesis of 2-Hydroxymethyl-4-methylquinazoline is logically approached via a two-step process, commencing with the synthesis of its chlorinated precursor, 2-(Chloromethyl)-4-methylquinazoline, followed by a nucleophilic substitution to yield the final product.
Caption: Proposed two-step synthesis of 2-Hydroxymethyl-4-methylquinazoline.
Part A: Synthesis of 2-(Chloromethyl)-4-methylquinazoline (Precursor)
The key precursor, 2-(chloromethyl)-4-methylquinazoline, is synthesized from 2'-aminoacetophenone.[2] This intermediate is a versatile building block for various pharmaceutical and agrochemical compounds.[3][4]
Reaction Scheme:
Caption: Synthesis of the chloromethyl precursor.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for the synthesis of 2-(chloromethyl)-4-methylquinazoline.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 13.52 g (0.1 mol) of 2'-aminoacetophenone in 80 mL of absolute ethanol.
-
Catalyst Addition: To the solution, add 11.76 g (0.12 mol) of phosphoric acid (H₃PO₄) as a catalyst.
-
Reagent Addition: Slowly add a solution of 10.29 g (0.11 mol) of 2-chloroacetamide dissolved in 20 mL of absolute ethanol at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for approximately 45 hours.
-
Work-up: After cooling, filter the reaction mixture. The filtrate is then washed with a saturated brine solution.
-
Isolation: The organic solvent is evaporated, and the residue is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the solid product, 2-(chloromethyl)-4-methylquinazoline.[2]
Physical and Chemical Properties of the Precursor:
| Property | Value | Source |
| CAS Number | 109113-72-6 | [3] |
| Molecular Formula | C₁₀H₉ClN₂ | [3] |
| Molecular Weight | 192.65 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | 61 - 65 °C | [4] |
Part B: Synthesis of 2-Hydroxymethyl-4-methylquinazoline (Final Product)
The conversion of the chloromethyl precursor to the final hydroxymethyl product is achieved through a nucleophilic substitution reaction, specifically hydrolysis. This is a standard transformation in organic chemistry where a halogen is displaced by a hydroxyl group.[5]
Reaction Scheme:
Caption: Hydrolysis of the chloromethyl precursor.
Proposed Experimental Protocol:
This is a generalized protocol based on the hydrolysis of similar heterocyclic chlorides.
-
Reaction Setup: Dissolve 2-(chloromethyl)-4-methylquinazoline in a suitable solvent mixture, such as aqueous ethanol or dioxane, to ensure solubility of both the substrate and the base.
-
Reagent Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Reaction: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., HCl).
-
Isolation: The product may precipitate upon neutralization. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be extracted with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield pure 2-Hydroxymethyl-4-methylquinazoline.
Analytical Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the methyl protons (around 2.5-3.0 ppm).
-
A singlet for the methylene protons of the hydroxymethyl group (around 4.5-5.0 ppm).
-
A singlet for the hydroxyl proton, which may be broad and its chemical shift will be concentration and solvent dependent.
-
Multiplets in the aromatic region (around 7.5-8.5 ppm) corresponding to the protons on the quinazoline ring system.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the methyl carbon.
-
A signal for the methylene carbon of the hydroxymethyl group.
-
Multiple signals in the aromatic region for the carbons of the quinazoline ring.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (174.20 g/mol ).
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C=N and C=C stretching vibrations characteristic of the quinazoline ring.
-
Potential Biological and Pharmacological Significance
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[6] Quinazoline derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:
-
Anticancer: Many quinazoline derivatives are known to act as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation.
-
Antimicrobial: The quinazoline nucleus is found in compounds with antibacterial and antifungal properties.
-
Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents.
-
Antiviral: Some quinazolines have been investigated for their antiviral activities.
Given that 2-Hydroxymethyl-4-methylquinazoline possesses this core structure, it serves as a valuable starting point or intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group, in particular, offers a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to generate a library of new compounds for biological screening.
Safety and Handling
Based on the GHS classification for the precursor, 2-(chloromethyl)-4-methylquinazoline, which is harmful if swallowed and can cause skin and eye irritation, it is prudent to handle 2-Hydroxymethyl-4-methylquinazoline with appropriate safety precautions.[1] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Hydroxymethyl-4-methylquinazoline is a quinazoline derivative with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data on the compound itself is sparse, its synthesis can be reliably predicted from its chloro-precursor, 2-(chloromethyl)-4-methylquinazoline. The established biological importance of the quinazoline scaffold suggests that 2-Hydroxymethyl-4-methylquinazoline is a valuable platform for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
-
A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology. 2021;10(5). Available from: [Link]
-
PubChem. (4-Methylquinazolin-2-yl)methanol. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]
-
PubChem. 2-(Chloromethyl)-4-methylquinazoline. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]
-
Ndlovu NT, Nxumalo W. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules. 2016;21(10):1303. Available from: [Link]
-
Singh S, Singh J. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. 2020;25(18):4201. Available from: [Link]
-
Ndlovu NT, Nxumalo W. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules. 2016;21(10):1303. Available from: [Link]
-
Muthu K, Vidyasagar N, Khiste R, Jain KS. Synthesis and antihyperlipidemic activity of some novel 4-substituted-2-substitutedmethyltriazino[6,1- b]quinazolin-10-ones and 2,4-disubstituted-6,7-dimethoxy quinazoline. ResearchGate. 2011. Available from: [Link]
-
Abdel-Ghani T, El-Sayed M, El-Sabbagh O, Al-Said M, El-Kashef H. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. 2022. Available from: [Link]
-
Pharmaffiliates. (4-Methylquinazolin-2-yl)methanol. Accessed January 27, 2026. [Link]
-
An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface. 2015;5(1):1-18. Available from: [Link]
-
Abu-Arqoub D, Al-Hiari Y, Al-Qirim T, Shattat G, Al-Zereini W. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. 2024;14(5):3168-3176. Available from: [Link]
-
Li Z, Li G, Wang Y, Li Y. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. 2022;10:843370. Available from: [Link]
-
Clark J. nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Accessed January 27, 2026. [Link]
- Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. ACS Omega. 2024.
-
PubChem. 2-Methyl-4(3H)-quinazolinone. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]
- Process for purification of linagliptin.
-
Abdel-Ghani T, El-Sayed M, El-Sabbagh O, Al-Said M, El-Kashef H. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. 2022. Available from: [Link]
-
Dhani R. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -2-methyl quinazolin-4(3H)-one. Der Pharma Chemica. 2012;4(5):1917-1922. Available from: [Link]
-
Li Z, Liu Y, Zhang Y, et al. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry. 2014;84:577-587. Available from: [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. 2023. Available from: [Link]
-
Lee D, Jo E, Lee S, et al. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. 2023;28(19):6884. Available from: [Link]
-
Khan Academy. Nucleophilic substitution reactions. Accessed January 27, 2026. [Link]
-
Kim Y, Lee J, Kim K, et al. Discovery and Biochemical Characterization of a Methanol Dehydrogenase From Lysinibacillus xylanilyticus. Frontiers in Bioengineering and Biotechnology. 2020;8:101. Available from: [Link]
Sources
- 1. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 3. 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ijirset.com [ijirset.com]
(4-Methylquinazolin-2-yl)methanol biological origin
An In-Depth Technical Guide to (4-Methylquinazolin-2-yl)methanol: From Natural Alkaloid Precedent to a Key Synthetic Intermediate
Introduction
The quinazoline framework, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry and natural product science.[1][2] Its rigid structure and versatile substitution points have made it a cornerstone in the development of numerous therapeutic agents. While nature has produced over 200 biologically active quinoline and quinazoline alkaloids, many with potent pharmacological properties, the specific subject of this guide, (4-Methylquinazolin-2-yl)methanol, emerges not from a biological pathway but from the chemist's flask.[1][3]
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on (4-Methylquinazolin-2-yl)methanol. It clarifies the compound's synthetic origin, places it within the broader context of its naturally occurring structural relatives, details its chemical synthesis, and elucidates its critical role as a key intermediate in the manufacture of a prominent pharmaceutical agent.
Part 1: The Biological Context: Naturally Occurring Quinazoline Alkaloids
While (4-Methylquinazolin-2-yl)methanol is a synthetic entity, the foundational quinazoline core is abundant in nature. To date, approximately 150 naturally occurring quinazoline alkaloids have been isolated from a wide array of sources, including plants, microorganisms, and animals.[3] The vast majority of these natural alkaloids are biogenetically derived from anthranilic acid, an aromatic amino acid produced via the shikimate pathway.[3][4]
This biosynthetic precursor serves as a fundamental building block, which, through a series of enzymatic reactions including condensation, cyclization, and further modifications, gives rise to the diverse family of quinazoline alkaloids. Prominent examples include:
-
Vasicine (Peganine): Isolated from Adhatoda vasica, this alkaloid exhibits significant bronchodilatory and uterotonic activities.[3]
-
Febrifugine: First isolated from the Asian plant Dichroa febrifuga, this compound displays potent antimalarial properties that have inspired extensive synthetic efforts.[3]
The widespread occurrence and diverse bioactivities of these natural products underscore the evolutionary significance of the quinazoline scaffold as a robust pharmacophore, validating its selection as a target for synthetic chemists in drug discovery programs.
Caption: Generalized biosynthetic pathway of natural quinazoline alkaloids.
Part 2: (4-Methylquinazolin-2-yl)methanol: A Synthetic Compound of Pharmaceutical Importance
A thorough review of scientific literature and chemical databases confirms that (4-Methylquinazolin-2-yl)methanol is not a known natural product. Its significance lies in its role as a well-characterized synthetic intermediate and a known impurity in the manufacturing process of Linagliptin .[5][6] Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. In this context, (4-Methylquinazolin-2-yl)methanol is sometimes referred to as "Linagliptin Impurity N".[6]
The compound's structure is defined by a quinazoline ring system with a methyl group at position 4 and a hydroxymethyl group at position 2. This specific arrangement makes it a crucial building block for the construction of the larger, more complex Linagliptin molecule.
| Identifier | Value |
| IUPAC Name | (4-methylquinazolin-2-yl)methanol[5] |
| CAS Number | 13535-91-6[7] |
| Molecular Formula | C₁₀H₁₀N₂O[5] |
| Molecular Weight | 174.20 g/mol [5][7] |
| Synonyms | 2-Hydroxymethyl-4-methylquinazoline; 4-Methyl-2-quinazolinemethanol; Linagliptin Impurity N[6] |
Table 1: Key Chemical Identifiers for (4-Methylquinazolin-2-yl)methanol.
Part 3: Chemical Synthesis and Methodologies
The synthesis of (4-Methylquinazolin-2-yl)methanol is well-documented in chemical literature, particularly within patents and publications related to the synthesis of Linagliptin and its precursors.[8][9][10] A common and efficient approach involves the cyclization of an appropriate aniline derivative with a suitable C2 synthon.
One of the most direct routes starts from 2'-aminoacetophenone . This starting material contains the necessary benzene ring and the methyl-ketone group that will ultimately become the 4-methyl substituent of the quinazoline ring. The synthesis often proceeds via the formation of the key intermediate 2-(chloromethyl)-4-methylquinazoline , which can then be hydrolyzed to the desired methanol derivative.[9][11]
Caption: Key synthetic route to (4-Methylquinazolin-2-yl)methanol.
Experimental Protocol: Synthesis via 2-(chloromethyl)-4-methylquinazoline
This protocol describes the synthesis of the chloro-intermediate, a direct precursor that is often used in subsequent reactions or can be converted to the title compound. The method is adapted from published patent literature.[11]
Step 1: Synthesis of 2-(chloromethyl)-4-methylquinazoline
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-(2-aminophenyl)ethan-1-one hydrochloride (10 g).
-
Solvent and Reagents: Suspend the starting material in chlorobenzene (100 mL). Sequentially add aluminum chloride (AlCl₃, 7.76 g) and 2-chloroacetonitrile (11.06 mL).
-
Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once complete, cool the mixture to room temperature and carefully pour it into water (140 mL) with stirring.
-
Extraction: Separate the organic and aqueous phases. Extract the aqueous phase with an additional portion of chlorobenzene.
-
Washing and Isolation: Combine the organic phases and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Evaporate the solvent under reduced pressure to yield 2-(chloromethyl)-4-methylquinazoline as the product.[11]
Step 2: Conversion to (4-Methylquinazolin-2-yl)methanol
The hydrolysis of the resulting 2-(chloromethyl)-4-methylquinazoline can be achieved under basic aqueous conditions to afford (4-Methylquinazolin-2-yl)methanol, although in many industrial applications, the chloro-intermediate is used directly.
Part 4: Application in Drug Development - The Synthesis of Linagliptin
The primary industrial application of (4-Methylquinazolin-2-yl)methanol, or more commonly its chloro-precursor, is as a key building block in the total synthesis of Linagliptin.[8][10] In this multi-step synthesis, the 2-position of the quinazoline ring serves as a reactive handle for coupling with the xanthine core of the drug molecule.
The 2-(chloromethyl) group is an excellent electrophile, readily undergoing nucleophilic substitution with a nitrogen atom on the xanthine heterocycle. This reaction forms a critical carbon-nitrogen bond, linking the two major fragments of the final drug molecule.
Caption: High-level workflow for Linagliptin synthesis.
Part 5: Biological Activity of Structurally Related Quinazolines
While (4-Methylquinazolin-2-yl)methanol is primarily an intermediate, the broader quinazoline class is rich in biological activity, which justifies the intense research focus on this scaffold. Synthetic derivatives have been developed as potent agents for various diseases:
-
Anticancer Agents: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cell signaling and cancer progression.[12][13]
-
Antibacterial Agents: Novel quinazolinone derivatives have shown promising activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting different bacterial pathways.[14]
-
Antiviral and Anti-inflammatory: The scaffold has also been explored for the development of agents with antiviral and anti-inflammatory properties.[15]
This diverse pharmacological profile highlights the versatility of the quinazoline core and provides a strong rationale for its use in designing new synthetic molecules and intermediates like (4-Methylquinazolin-2-yl)methanol for drug development campaigns.
Conclusion
(4-Methylquinazolin-2-yl)methanol stands as a prime example of a molecule whose value is defined by its synthetic utility rather than a direct biological origin. While it lacks a natural source, it belongs to the esteemed quinazoline family, a scaffold celebrated for its prevalence in natural alkaloids and its success in medicinal chemistry. This guide has established that (4-Methylquinazolin-2-yl)methanol is a purely synthetic compound, detailed its efficient chemical synthesis, and underscored its indispensable role as a key intermediate in the production of the antidiabetic drug Linagliptin. For researchers in drug development, this compound is not just an impurity or an intermediate, but a testament to the power of organic synthesis to construct complex, life-saving medicines, bridging the gap between natural product inspiration and modern pharmacology.
References
- Process for purification of linagliptin. Google Patents; WO2023156675A1.
-
(4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440. PubChem. Available from: [Link]
-
Shang, X., et al. Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews; 2018. Available from: [Link]
-
(4-Methylquinazolin-2-yl)methanol | CAS No: 13535-91-6. Pharmaffiliates. Available from: [Link]
-
Quinazoline. Wikipedia. Available from: [Link]
-
Biologically active quinoline and quinazoline alkaloids part I. SciSpace. Available from: [Link]
-
An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]
-
Al-Suwaidan, I. A., et al. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances; 2024. Available from: [Link]
-
Michalkiewicz, B., et al. Biosynthesis of methanol from methane by Methylosinus trichosporium OB3b. ResearchGate; 2015. Available from: [Link]
-
Quinazoline Alkaloids and Related Chemistry. ResearchGate. Available from: [Link]
-
Chen, Y.-C., et al. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI; 2023. Available from: [Link]
-
Singh, R., et al. Biological Methanol Production by a Type II Methanotroph Methylocystis bryophila. PubMed; 2016. Available from: [Link]
- Related substance of linagliptin intermediate and synthesis method thereof. Google Patents; CN112592320A.
-
Park, S., et al. Optimization of methanol biosynthesis from methane using Methylosinus trichosporium OB3b. PubMed; 1991. Available from: [Link]
-
Eweas, A. F., et al. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar; 2022. Available from: [Link]
- Synthesis method of linagliptin intermediate. Google Patents; CN105906627A.
-
Eweas, A. F., et al. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate; 2022. Available from: [Link]
-
Kim, H., et al. One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase. NIH; 2021. Available from: [Link]
-
Alafeefy, A. M., et al. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC; 2021. Available from: [Link]
Sources
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ::(4-Methylquinazolin-2-yl)methanol | CAS NO: 13535-91-6 | SVAK Lifesciences:: [svaklifesciences.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cbijournal.com [cbijournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]
- 11. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of (4-Methylquinazolin-2-yl)methanol in Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of (4-Methylquinazolin-2-yl)methanol, a key heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. While direct biological activity of this specific molecule is not extensively documented, its role as a pivotal structural motif and a critical synthetic intermediate is well-established. This document will explore the synthesis, chemical properties, and, most importantly, the profound influence of the (4-methylquinazolin-2-yl)methanol moiety on the biological activity of its derivatives. We will delve into its crucial contribution to the pharmacological profile of prominent drugs, such as the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin, and explore the broader therapeutic potential of quinazoline-based compounds in anticancer and antimicrobial applications. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Introduction: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery
The quinazoline skeleton, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to serve as a versatile scaffold for the design of ligands that can interact with a diverse range of biological targets with high affinity and specificity. The inherent structural features of the quinazoline ring system, including its hydrogen bonding capabilities, aromaticity, and conformational rigidity, make it an ideal backbone for the development of therapeutically active agents.
Numerous quinazoline derivatives have been successfully developed and marketed for various clinical applications, demonstrating a broad spectrum of biological activities, including:
-
Anticancer: Several quinazoline-based compounds have been approved as anticancer agents, primarily acting as tyrosine kinase inhibitors (TKIs) that target signaling pathways crucial for tumor growth and proliferation.
-
Antimicrobial: The quinazoline scaffold has been incorporated into various compounds exhibiting potent antibacterial and antifungal properties.
-
Anti-inflammatory: Derivatives of quinazoline have shown promise in modulating inflammatory pathways.
-
Antiviral: Research has indicated the potential of quinazoline-containing molecules in combating viral infections.
The subject of this guide, (4-Methylquinazolin-2-yl)methanol, represents a fundamental building block within this important class of compounds. Its specific substitution pattern provides a unique combination of steric and electronic properties that are instrumental in shaping the biological activity of its derivatives.
Synthesis and Chemical Profile of (4-Methylquinazolin-2-yl)methanol
The synthesis of (4-Methylquinazolin-2-yl)methanol is a critical first step in the development of more complex, biologically active molecules. A common and efficient synthetic route involves the cyclization of an appropriately substituted anthranilamide with a suitable one-carbon source.
General Synthetic Pathway
A representative synthetic scheme for (4-Methylquinazolin-2-yl)methanol is outlined below. The process typically starts from 2-amino-N-acetylbenzamide, which undergoes cyclization to form 2,4-dimethylquinazoline. Subsequent selective oxidation of one of the methyl groups yields the desired (4-Methylquinazolin-2-yl)methanol.
Caption: A generalized synthetic workflow for (4-Methylquinazolin-2-yl)methanol.
Chemical Properties and Reactivity
(4-Methylquinazolin-2-yl)methanol is a stable, crystalline solid. The primary alcohol functional group is the main site of reactivity, allowing for a wide range of chemical transformations. This hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. This reactivity is fundamental to its utility as a synthetic intermediate, enabling its incorporation into larger and more complex molecular architectures.
The Role of (4-Methylquinazolin-2-yl)methanol in Biologically Active Molecules
The true significance of (4-Methylquinazolin-2-yl)methanol lies in its role as a key structural component in a variety of biologically active compounds. The 4-methyl group and the 2-methanol substituent provide crucial points of interaction with biological targets and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.
Case Study: Linagliptin - A Potent DPP-4 Inhibitor
The most prominent example showcasing the importance of the (4-Methylquinazolin-2-yl)methanol moiety is the antidiabetic drug, Linagliptin.[1][2][3][4][5] Linagliptin is a highly potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the regulation of glucose homeostasis.
In the structure of Linagliptin, the (4-methylquinazolin-2-yl)methyl group is attached to a xanthine scaffold.[1] This specific substitution is critical for the drug's high affinity and selectivity for the DPP-4 enzyme. Structure-activity relationship (SAR) studies have revealed that the quinazoline ring system engages in key interactions within the active site of DPP-4. The 4-methyl group provides a steric anchor, while the overall aromatic character of the quinazoline moiety contributes to favorable binding interactions.
Caption: Interaction diagram of Linagliptin with the DPP-4 enzyme active site.
Anticancer Potential of Quinazoline Derivatives
The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents. While direct anticancer activity of (4-Methylquinazolin-2-yl)methanol has not been reported, its structural features are present in numerous potent anticancer quinazoline derivatives. These compounds often function as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR).
For instance, the substitution pattern at the 2- and 4-positions of the quinazoline ring is crucial for the activity of many EGFR inhibitors. The methyl group at the 4-position, as seen in our core molecule, can influence the orientation of the molecule within the ATP-binding pocket of the kinase, thereby enhancing inhibitory potency. The 2-position, where the methanol group resides, serves as a key attachment point for various side chains that can further optimize binding affinity and selectivity.
Antimicrobial Applications
Recent research has also highlighted the potential of quinazoline derivatives as antimicrobial agents. The structural versatility of the quinazoline nucleus allows for the design of compounds that can target various microbial processes. The presence of a methyl group at the 4-position and a functionalizable handle at the 2-position, as in (4-Methylquinazolin-2-yl)methanol, provides a template for the synthesis of novel antimicrobial candidates with improved efficacy and reduced toxicity.
Experimental Protocols for Evaluating the Biological Activity of (4-Methylquinazolin-2-yl)methanol Derivatives
To assess the biological potential of novel compounds derived from (4-Methylquinazolin-2-yl)methanol, a series of in vitro and in vivo assays are typically employed. The choice of assays depends on the intended therapeutic target.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step in evaluating the potential anticancer activity of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Caption: Workflow for a standard MTT cytotoxicity assay.
Enzyme Inhibition Assay (e.g., DPP-4 Inhibition Assay)
For evaluating compounds as potential enzyme inhibitors, a specific in vitro assay is required.
Principle: This assay measures the ability of a compound to inhibit the activity of a target enzyme. For DPP-4, a fluorogenic substrate is often used. The enzyme cleaves the substrate, releasing a fluorescent product. An inhibitor will reduce the rate of this reaction.
Protocol:
-
Reagent Preparation: Prepare solutions of the DPP-4 enzyme, the fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound at various concentrations.
-
Assay Setup: In a 96-well plate, add the enzyme and the test compound (or vehicle control) and pre-incubate for a short period.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
Conclusion
(4-Methylquinazolin-2-yl)methanol stands as a testament to the principle that the value of a chemical compound is not always defined by its intrinsic biological activity, but often by the potential it unlocks. While this molecule itself may be biologically inert, its role as a key pharmacophore and a versatile synthetic intermediate is undeniable. Its incorporation into the structure of Linagliptin has led to a highly successful therapeutic agent for the management of type 2 diabetes. Furthermore, the broader quinazoline class, for which (4-Methylquinazolin-2-yl)methanol is a foundational element, continues to be a rich source of inspiration for the development of novel anticancer and antimicrobial drugs. Future research focused on the derivatization of this core structure holds significant promise for the discovery of new and improved therapeutic agents.
References
- Al-Obeidi, F. A., & Lam, K. S. (2000). Development of quinazoline-based compounds as therapeutic agents. Oncogene, 19(49), 5690–5701.
- Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450–6453.
-
Hassan, A. Y., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 1-26. [Link]
- Soliman, R., & Soliman, F. S. G. (1979). Quinazolines and 1,2,4-triazoles. Part 1. Synthesis of some 2,3-disubstituted 4(3H)-quinazolinones and 3,5-disubstituted 1,2,4-triazoles. Journal of Heterocyclic Chemistry, 16(4), 677-680.
- Thomas, A. P., et al. (2008). Dipeptidyl peptidase-4 inhibitors: a new class of oral agents for the treatment of type 2 diabetes mellitus.
-
PubChem. (4-Methylquinazolin-2-yl)methanol. National Center for Biotechnology Information. [Link]
- Google Patents. (2013). Salt forms of 1-[(4-methyl-quinazolin-2-yl)methyl].
-
Molecules. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
-
Journal of Chromatographic Science. (2016). A Validated HPLC Method for the Determination of Linagliptin in Rat Plasma. Application to a Pharmacokinetic Study. [Link]
Sources
- 1. US9212183B2 - Salt forms of 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-(3-(R)-amino-piperidin-1-yl)-xanthine - Google Patents [patents.google.com]
- 2. EP2885302A2 - Process for the preparation of dipeptidylpeptidase inhibitors - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin | MDPI [mdpi.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
(4-Methylquinazolin-2-yl)methanol: A Comprehensive Technical Review for Advanced Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical overview of (4-Methylquinazolin-2-yl)methanol, a key heterocyclic compound. It serves as a crucial intermediate and is recognized as a significant impurity in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. This document delves into its synthesis, chemical properties, and the broader biological context of the quinazoline scaffold, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prominent "privileged structure" in medicinal chemistry.[1] This scaffold is the foundation for a wide array of compounds demonstrating potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2] Naturally occurring and synthetic quinazolines have been a fertile ground for drug discovery, leading to clinically successful medications such as gefitinib, erlotinib, and alfuzosin.[2] The versatility of the quinazoline core allows for structural modifications that can fine-tune its interaction with various biological targets.[3]
(4-Methylquinazolin-2-yl)methanol, also known as 2-Hydroxymethyl-4-methylquinazoline or Linagliptin Impurity N, is a notable derivative within this class.[4][5] Its primary relevance in the current pharmaceutical landscape is as a key precursor and impurity in the manufacturing of Linagliptin, a widely used drug for the management of type 2 diabetes.[6] Understanding the synthesis, characterization, and potential biological implications of this specific molecule is therefore of paramount importance for quality control and the development of next-generation therapeutics.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of (4-Methylquinazolin-2-yl)methanol is essential for its synthesis, handling, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [7] |
| Molecular Weight | 174.20 g/mol | [7] |
| CAS Number | 13535-91-6 | [7] |
| IUPAC Name | (4-methylquinazolin-2-yl)methanol | [7] |
| Synonyms | 2-Hydroxymethyl-4-methylquinazoline, Linagliptin Impurity N | [4][5] |
| Appearance | White to off-white powder (inferred) | N/A |
| Storage | 2-8°C, under inert gas | [4] |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (4-Methylquinazolin-2-yl)methanol is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Appropriate personal protective equipment should be used when handling this compound.
Synthesis of (4-Methylquinazolin-2-yl)methanol
The synthesis of (4-Methylquinazolin-2-yl)methanol is a multi-step process that begins with the construction of the quinazoline core, followed by the introduction of the hydroxymethyl group. The most common and well-documented pathway involves the synthesis of the key intermediate, 2-(chloromethyl)-4-methylquinazoline.
Synthesis of the Key Intermediate: 2-(Chloromethyl)-4-methylquinazoline
The synthesis of 2-(chloromethyl)-4-methylquinazoline is a critical step, and several methods have been reported. The most prevalent approach involves the cyclocondensation of a substituted aniline with a chloro-containing reagent.
Rationale for Experimental Choices: The selection of 2'-aminoacetophenone (or its hydrochloride salt) as the starting material provides the necessary aniline and acetyl functionalities for the formation of the 4-methylquinazoline ring. Chloroacetonitrile or chloroacetamide serve as the source for the C2 carbon and the chloromethyl side chain. The reaction is typically acid-catalyzed to facilitate the cyclization and dehydration steps.
Detailed Protocol for Synthesis of 2-(chloromethyl)-4-methylquinazoline:
This protocol is adapted from a procedure described in a patent for the synthesis of Linagliptin.
Materials:
-
1-(2-aminophenyl)ethan-1-one hydrochloride
-
Chlorobenzene
-
Aluminum chloride (AlCl₃)
-
2-Chloroacetonitrile
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend 10 g of 1-(2-aminophenyl)ethan-1-one hydrochloride in 100 mL of chlorobenzene in a suitable reaction vessel.
-
Add 7.76 g of AlCl₃ and 11.06 mL of 2-chloroacetonitrile to the suspension.
-
Heat the reaction mixture to 80 °C.
-
Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 140 mL of water.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with chlorobenzene.
-
Combine the organic phases and wash with a saturated NaHCO₃ solution.
-
Evaporate the solvent under reduced pressure to obtain 2-(chloromethyl)-4-methylquinazoline.
Expected Outcome: This procedure is reported to yield approximately 10.31 g of 2-(chloromethyl)-4-methylquinazoline with a purity of 99.5% as determined by HPLC.
Conversion of 2-(Chloromethyl)-4-methylquinazoline to (4-Methylquinazolin-2-yl)methanol
Proposed Experimental Workflow (Inferred):
This proposed workflow is based on general principles of organic chemistry and protocols for similar transformations. It should be optimized and validated in a laboratory setting.
Caption: Proposed workflow for the hydrolysis of the chloro-intermediate.
Spectroscopic Characterization
Detailed spectroscopic data for (4-Methylquinazolin-2-yl)methanol is not widely published. However, based on its structure and data from related compounds, the expected spectral characteristics can be predicted.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl group (CH₃) protons, a singlet for the methylene protons (CH₂) adjacent to the hydroxyl group, and a characteristic set of multiplets for the four aromatic protons on the benzene ring. The hydroxyl proton (OH) may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display ten distinct carbon signals, including those for the methyl group, the methylene group, the aromatic carbons, and the carbons of the quinazoline ring system.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-H, C=N, and C=C stretching vibrations characteristic of the quinazoline ring.
Biological Activity and Applications
While the quinazoline scaffold is known for a broad range of biological activities, specific data on the pharmacological or toxicological profile of (4-Methylquinazolin-2-yl)methanol is not extensively reported in the public domain. Its primary significance lies in its role as a key intermediate and impurity in the synthesis of Linagliptin.
Context as a Pharmaceutical Impurity: The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy.[8] As an impurity in Linagliptin, the synthesis and characterization of (4-Methylquinazolin-2-yl)methanol are essential for:
-
Quality Control: Developing analytical methods to detect and quantify its presence in the final drug product.
-
Process Optimization: Understanding its formation pathways allows for the optimization of synthetic routes to minimize its generation.
-
Safety Assessment: Although specific toxicity data is limited, the potential for impurities to have biological effects necessitates their characterization and control.
Potential for Further Research: Given the diverse biological activities of quinazoline derivatives, (4-Methylquinazolin-2-yl)methanol could be a valuable starting point for the synthesis of novel compounds with therapeutic potential. The hydroxymethyl group provides a reactive handle for further functionalization, enabling the creation of a library of derivatives for screening against various biological targets.
Illustrative Biological Relevance of the Quinazoline Scaffold:
Caption: Diverse biological activities of the quinazoline scaffold.
Conclusion and Future Directions
(4-Methylquinazolin-2-yl)methanol is a compound of significant interest, primarily due to its role as a key building block and impurity in the synthesis of Linagliptin. While detailed protocols for its synthesis and comprehensive biological and spectroscopic data are not widely available in the public literature, this guide provides a thorough overview based on existing knowledge of its precursor and the broader class of quinazoline compounds.
Future research efforts should focus on:
-
The development and publication of a detailed, optimized, and validated synthetic protocol for (4-Methylquinazolin-2-yl)methanol.
-
Comprehensive spectroscopic characterization to provide a definitive reference for analytical purposes.
-
Evaluation of its biological activity profile, including potential pharmacological effects and toxicological assessment.
A deeper understanding of this molecule will not only aid in the quality control of existing pharmaceuticals but also has the potential to unlock new avenues for the discovery of novel therapeutic agents based on the versatile quinazoline scaffold.
References
-
PubChem. (4-Methylquinazolin-2-yl)methanol. National Center for Biotechnology Information. [Link]
- Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 1-27.
- Huang, Y., He, X., Wu, T., & Zhang, F. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.
- Patel, B. D., & Shah, V. J. (2024). A Review on Analytical Method for Estimation of Linagliptin and its Impurity. Pharma Sci Analytical Res J, 6(4), 180108.
- Barden, A. T., Engel, R. E. A., Campanharo, S. C., Volpato, N. M., & Schapoval, E. E. S. (2017). Characterization of linagliptin using analytical techniques. Drug Analytical Research, 1(2), 30-37.
- The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- WO2023156675A1 - Process for purification of linagliptin - Google Patents. (n.d.).
- Alagarsamy, V., Chitra, K., Saravanan, G., Solomon, V. R., Sulthana, M. T., & Narendhar, B. (2018). An overview of quinazolines: Pharmacological significance and recent developments. European Journal of Medicinal Chemistry, 151, 628-685.
-
Pharmaffiliates. (4-Methylquinazolin-2-yl)methanol | CAS No : 13535-91-6. [Link]
-
Nia Innovation. Linagliptin 4-(Methylquinazoline-2-Yl)Methanol | CAS NO. 13535-91-6. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Linagliptin Increases Incretin Levels, Lowers Glucagon, and Improves Glycemic Control in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ::(4-Methylquinazolin-2-yl)methanol | CAS NO: 13535-91-6 | SVAK Lifesciences:: [svaklifesciences.com]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Player: A Technical Guide to (4-Methylquinazolin-2-yl)methanol, a Key Intermediate in Modern Antidiabetic Therapy
Abstract
This technical guide provides an in-depth exploration of (4-Methylquinazolin-2-yl)methanol, a pivotal chemical intermediate whose history is intrinsically linked to the development of the potent dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. While not a therapeutic agent itself, the synthesis, characterization, and control of this quinazoline derivative are of paramount importance in the pharmaceutical industry. This document will detail the chemical's identity, its historical emergence as a critical building block, comprehensive synthesis protocols for its precursor, its role in the multi-step synthesis of Linagliptin, and the analytical methodologies required for its detection and quantification as a process-related impurity. This guide is intended for researchers, chemists, and professionals in drug development and manufacturing who require a deep technical understanding of this crucial, yet often overlooked, molecule.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The historical synthesis of the parent quinazoline molecule dates back to the late 19th and early 20th centuries. The first reported synthesis of a quinazoline derivative was in 1869. This guide focuses on a specific, yet critical, member of this family: (4-Methylquinazolin-2-yl)methanol. Its importance lies not in its own bioactivity, but in its role as a key intermediate and process-related impurity in the synthesis of Linagliptin, a blockbuster drug for the treatment of type 2 diabetes.[2]
Chemical Identity and Properties
(4-Methylquinazolin-2-yl)methanol is a stable, crystalline solid. A comprehensive summary of its chemical and physical properties is provided below.
| Property | Value | Source |
| IUPAC Name | (4-methylquinazolin-2-yl)methanol | [3] |
| CAS Number | 13535-91-6 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₂O | [3] |
| Molecular Weight | 174.20 g/mol | [3] |
| Appearance | White to off-white solid | |
| Synonyms | 2-Hydroxymethyl-4-methylquinazoline, 4-Methyl-2-quinazolinemethanol, Linagliptin Impurity N | [3][5] |
The Genesis of a Key Intermediate: Synthesis of 2-(Chloromethyl)-4-methylquinazoline
The history of (4-Methylquinazolin-2-yl)methanol is fundamentally tied to the development of efficient synthetic routes for its immediate precursor, 2-(chloromethyl)-4-methylquinazoline. This highly reactive chloromethyl compound serves as the electrophilic component for coupling with the xanthine backbone of Linagliptin.[6] The formation of (4-Methylquinazolin-2-yl)methanol often occurs as a result of the hydrolysis of this chloro-intermediate, either during the reaction work-up or as a degradation product, hence its classification as "Linagliptin Impurity N".[3][5]
Established Synthesis Protocol for 2-(Chloromethyl)-4-methylquinazoline
The synthesis of this key intermediate has been approached through various methods, with a common and scalable route involving the cyclization of an aminoacetophenone derivative with a chloro-containing reagent.[1][7]
Reaction Scheme:
Synthetic workflow for 2-(chloromethyl)-4-methylquinazoline.
Step-by-Step Protocol:
-
To a solution of 2'-aminoacetophenone (1.0 eq) in absolute ethanol, add phosphoric acid (1.2 eq).
-
Slowly add a solution of 2-chloroacetamide (1.1 eq) in absolute ethanol at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and filter.
-
Wash the filtrate with a saturated brine solution.
-
Evaporate the solvent from the organic phase.
-
Extract the residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(chloromethyl)-4-methylquinazoline as a solid.[7]
Causality of Experimental Choices:
-
Phosphoric Acid: Acts as a catalyst to facilitate the cyclization reaction.
-
Absolute Ethanol: A suitable solvent that allows for the dissolution of reactants and facilitates the reaction at reflux temperature.
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier of the cyclization reaction.
-
Aqueous Work-up and Extraction: Essential for removing the acid catalyst and other water-soluble byproducts, leading to a purer product.
Role in Linagliptin Synthesis: From Intermediate to Impurity
(4-Methylquinazolin-2-yl)methanol's primary significance is as a precursor (via its chloro-derivative) and a process-related impurity in the synthesis of Linagliptin. The multi-step synthesis of Linagliptin involves the coupling of the quinazoline moiety with a xanthine derivative.
The Linagliptin Synthesis Pathway
The following diagram illustrates the key steps in a common synthetic route to Linagliptin, highlighting the introduction of the quinazoline fragment.
Simplified synthetic pathway of Linagliptin and formation of (4-Methylquinazolin-2-yl)methanol impurity.
Detailed Experimental Protocol for a Key Coupling Step:
This protocol describes the synthesis of the intermediate 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine.
-
In a reaction vessel, combine 8-bromo-3-methyl-7-(2-butynyl)-xanthine (1.0 eq), 2-(chloromethyl)-4-methylquinazoline (1.1 eq), and potassium carbonate (as a base) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to approximately 80-90°C and stir for several hours, monitoring the reaction by HPLC.
-
Upon completion, the reaction mixture is typically cooled and the product is precipitated by the addition of an anti-solvent like water or methanol.[8]
-
The crude product is collected by filtration and may be further purified by recrystallization.
Self-Validating System:
The progress of this reaction is critically monitored by HPLC to ensure the consumption of the starting materials and the formation of the desired product. The presence of unreacted 2-(chloromethyl)-4-methylquinazoline or its hydrolysis product, (4-Methylquinazolin-2-yl)methanol, can be quantified to assess the efficiency and cleanliness of the reaction.
Analytical Characterization and Detection as an Impurity
As "Linagliptin Impurity N," the detection and quantification of (4-Methylquinazolin-2-yl)methanol are crucial for quality control in the manufacturing of Linagliptin.[9] Various analytical techniques are employed for this purpose.
| Analytical Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Linagliptin and its impurities. | Reverse-phase C18 column, UV detection.[9][10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural confirmation of impurities. | Provides molecular weight information.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the synthesized impurity standard. | ¹H and ¹³C NMR provide detailed structural information.[2] |
| Infrared (IR) Spectroscopy | Functional group analysis. | Confirms the presence of hydroxyl and quinazoline moieties.[2] |
A typical reverse-phase HPLC method for the analysis of Linagliptin and its impurities would utilize a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.[10] Detection is commonly performed using a UV detector at a wavelength where both Linagliptin and the impurity exhibit significant absorbance.[9]
Conclusion
(4-Methylquinazolin-2-yl)methanol, while not a household name in pharmacology, represents a critical component in the synthesis of the life-changing antidiabetic drug, Linagliptin. Its history is a testament to the intricate world of process chemistry, where the understanding and control of intermediates and impurities are paramount to ensuring the safety and efficacy of the final pharmaceutical product. This guide has provided a comprehensive overview of its chemical nature, synthesis, role in drug manufacturing, and the analytical methods for its control, offering valuable insights for professionals in the field of drug development and chemical synthesis.
References
- CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google P
-
An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC - NIH. (URL: [Link])
-
(4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem. (URL: [Link])
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. (URL: [Link])
-
CAS No : 13535-91-6 | Product Name : (4-Methylquinazolin-2-yl)methanol | Pharmaffiliates. (URL: [Link])
-
A Review on Analytical Method for Estimation of Linagliptin and its Impurity - Academic Strive. (URL: [Link])
- CN105936634A - Synthetic method of linagliptin - Google P
-
IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE. (URL: [Link])
-
Linagliptin: A Review on Bio-analytical and Analytical Methods - ResearchGate. (URL: [Link])
-
METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN BY USING RP-HPLC TECHNIQUE - Jetir.Org. (URL: [Link])
-
(PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - ResearchGate. (URL: [Link])
-
(2-Methylquinolin-4-yl)methanol | C11H11NO | CID 10149033 - PubChem - NIH. (URL: [Link])
-
A Short Review on Quinazoline Heterocycle - Volume 10, Issue 5, May 2021. (URL: [Link])
-
An Improved Process For The Synthesis Of Highly Pure Linagliptin Along - Quick Company. (URL: [Link])
Sources
- 1. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ::(4-Methylquinazolin-2-yl)methanol | CAS NO: 13535-91-6 | SVAK Lifesciences:: [svaklifesciences.com]
- 6. cbijournal.com [cbijournal.com]
- 7. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 8. CN105936634A - Synthetic method of linagliptin - Google Patents [patents.google.com]
- 9. academicstrive.com [academicstrive.com]
- 10. Bot Verification [rasayanjournal.co.in]
An In-Depth Technical Guide to (4-Methylquinazolin-2-yl)methanol (CAS: 13535-91-6): Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Heterocyclic Moiety
(4-Methylquinazolin-2-yl)methanol, bearing the CAS number 13535-91-6, is a heterocyclic organic compound belonging to the quinazoline family.[1] Quinazolines are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[2][3] This scaffold is a constituent of numerous approved drugs, underscoring its therapeutic relevance.[4] Notably, (4-Methylquinazolin-2-yl)methanol has been identified as a process-related impurity in the synthesis of Linagliptin, a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[5][6] This association provides a critical context for its study, suggesting a potential for interaction with DPP-4 or related enzymatic pathways. This guide offers a comprehensive technical overview of (4-Methylquinazolin-2-yl)methanol, from its chemical synthesis to its potential biological implications, providing a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key computed properties of (4-Methylquinazolin-2-yl)methanol are summarized in the table below.[1]
| Property | Value | Source |
| CAS Number | 13535-91-6 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem[1] |
| Molecular Weight | 174.20 g/mol | PubChem[1] |
| IUPAC Name | (4-methylquinazolin-2-yl)methanol | PubChem[1] |
| SMILES | CC1=NC(=NC2=CC=CC=C12)CO | PubChem[1] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Synthesis of (4-Methylquinazolin-2-yl)methanol
The synthesis of (4-Methylquinazolin-2-yl)methanol can be efficiently achieved through a two-step process, commencing with the synthesis of the key intermediate, 2-(chloromethyl)-4-methylquinazoline, followed by its hydrolysis.
Step 1: Synthesis of 2-(Chloromethyl)-4-methylquinazoline
The synthesis of the chloromethyl intermediate can be accomplished via the reaction of 2-aminoacetophenone with chloroacetamide in the presence of a suitable catalyst.[7]
Protocol:
-
To a solution of 2-aminoacetophenone (1 equivalent) in absolute ethanol, add phosphoric acid (H₃PO₄) (1.2 equivalents).
-
Slowly add a solution of 2-chloroacetamide (1.1 equivalents) in absolute ethanol at room temperature.
-
Reflux the reaction mixture for 45 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and filter.
-
Wash the filtrate with a saturated brine solution.
-
Evaporate the solvent and extract the organic phase with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-4-methylquinazoline.[7]
Step 2: Hydrolysis to (4-Methylquinazolin-2-yl)methanol
The final product is obtained through the hydrolysis of the chloromethyl intermediate. This is a standard nucleophilic substitution reaction where the chloride is displaced by a hydroxide ion.
Protocol:
-
Dissolve 2-(chloromethyl)-4-methylquinazoline (1 equivalent) in a suitable solvent such as 1,4-dioxane.
-
Add an aqueous solution of a base, for example, 30% sodium hydroxide, while maintaining the temperature between 10-25°C.[8]
-
Stir the reaction mixture at this temperature for several hours until the reaction is complete, as monitored by TLC.
-
Upon completion, add water to the reaction mixture and stir.
-
Filter the resulting solid, wash with water, and dry under vacuum to obtain (4-Methylquinazolin-2-yl)methanol.
Potential Biological Activity and Therapeutic Relevance
The quinazoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Given that (4-Methylquinazolin-2-yl)methanol is an impurity of the DPP-4 inhibitor Linagliptin, its primary biological relevance is likely as a potential modulator of dipeptidyl peptidase-4.[5]
DPP-4 Inhibition: A Primary Target of Investigation
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP.[] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[] Therefore, evaluating the DPP-4 inhibitory activity of (4-Methylquinazolin-2-yl)methanol is a logical first step in its biological characterization.
Broader Anticancer Potential: EGFR and VEGFR-2 Inhibition
Beyond DPP-4, quinazoline derivatives have been extensively investigated as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical targets in cancer therapy.[10][11] Therefore, assessing the activity of (4-Methylquinazolin-2-yl)methanol against these kinases could unveil potential applications in oncology.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of (4-Methylquinazolin-2-yl)methanol, a series of in vitro assays are recommended.
In Vitro DPP-4 Inhibition Assay
This fluorometric assay quantifies the inhibitory effect of the compound on DPP-4 activity.
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC (7-amino-4-methylcoumarin) substrate
-
Tris-HCl buffer (pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Prepare a stock solution of (4-Methylquinazolin-2-yl)methanol in DMSO.
-
Serially dilute the compound in Tris-HCl buffer to obtain a range of test concentrations.
-
In a 96-well plate, add the compound dilutions, a positive control (e.g., Linagliptin), and a negative control (buffer with DMSO).
-
Add the human recombinant DPP-4 enzyme to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
In Vitro EGFR and VEGFR-2 Kinase Assays
These assays determine the compound's ability to inhibit the phosphorylation activity of EGFR and VEGFR-2.
Materials:
-
Recombinant human EGFR and VEGFR-2 kinase domains
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer
-
96-well plates
-
Detection antibody (e.g., anti-phosphotyrosine) and appropriate secondary antibody conjugate (e.g., HRP-linked)
-
Substrate for detection (e.g., TMB)
-
Microplate reader
Protocol:
-
Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer.
-
Prepare serial dilutions of (4-Methylquinazolin-2-yl)methanol, a positive control (e.g., Erlotinib for EGFR, Sunitinib for VEGFR-2), and a negative control.
-
Add the compound dilutions to the wells, followed by the respective kinase (EGFR or VEGFR-2).
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plate and add the anti-phosphotyrosine antibody. Incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add the TMB substrate. Stop the reaction with sulfuric acid.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
(4-Methylquinazolin-2-yl)methanol is a readily synthesizable quinazoline derivative with significant potential for biological activity, primarily as a DPP-4 inhibitor due to its structural relationship with Linagliptin. The provided protocols for its synthesis and biological evaluation offer a robust framework for researchers to explore its therapeutic potential. Future studies should focus on in vivo efficacy and safety profiling, as well as lead optimization to enhance potency and selectivity. The exploration of its activity against other relevant targets, such as EGFR and VEGFR-2, could also open new avenues for its application in oncology. This comprehensive guide serves as a foundational resource to stimulate further investigation into this promising heterocyclic compound.
References
-
PubChem. (4-Methylquinazolin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from: [Link]
- Huang, Y., He, X., Wu, T., & Zhang, F. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.
-
Pharmaffiliates. CAS No : 13535-91-6 | Product Name : (4-Methylquinazolin-2-yl)methanol. Retrieved from: [Link]
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P. J., Workman, P., & Waterfield, M. D. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858.
-
Nia Innovation. Linagliptin 4-(Methylquinazoline-2-Yl)Methanol | CAS NO. 13535-91-6. Retrieved from: [Link]
- Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., & Al-Zahrani, A. A. (2021). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic chemistry, 116, 105335.
-
Corey Organics. 2-(Chloromethyl)-4-Methylquinazoline manufacturers. Retrieved from: [Link]
- Wei, P., Zhang, L., Yin, C., Liu, Y., & Li, J. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & medicinal chemistry letters, 31, 127731.
- Abdel-Aziz, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & medicinal chemistry letters, 27(15), 3443–3448.
- Google Patents. (2021).
- European Journal of Medicinal Chemistry. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. 10.1016/j.ejmech.2013.10.058.
- International Journal of Pharmaceutical Sciences and Research. (2021). A Short Review on Quinazoline Heterocycle. 10.13040/IJPSR.0975-8232.12(5).2349-56.
- Molecules. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. 10.3390/molecules25184264.
- International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle. 10.15680/IJIRSET.2021.1005101.
-
Pharmaffiliates. Linagliptin-impurities. Retrieved from: [Link]
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Design, synthesis and biological evaluation of spiro cyclohexane-1,2-quinazoline derivatives as potent dipeptidyl peptidase IV inhibitors. 10.1080/14756366.2019.1636838.
- Journal of Medicinal Chemistry. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. 10.1021/jm100832q.
- International Journal of Molecular Sciences. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. 10.3390/ijms25052684.
- Molecules. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. 10.3390/molecules21081041.
- Molecules. (2020). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. 10.3390/molecules25215039.
- Chinese Journal of Pharmaceuticals. (2019). Synthesis of Novel Quinoline Derivatives and Evaluation of Their DPP-4 Inhibition Activities. 10.16522/j.cnki.cjph.2019.03.007.
- Arabian Journal of Chemistry. (2024). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. 10.1016/j.arabjc.2024.105658.
Sources
- 1. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalirjpac.com [journalirjpac.com]
- 8. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 10. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of (4-Methylquinazolin-2-yl)methanol from 2-Aminoacetophenone
Introduction: The Significance of Quinazoline Scaffolds in Medicinal Chemistry
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antihypertensive activities, have established them as "privileged scaffolds" in drug discovery.[1][3] The target molecule, (4-Methylquinazolin-2-yl)methanol, serves as a valuable building block for the synthesis of more complex pharmaceutical agents. For instance, the closely related intermediate, 2-(chloromethyl)-4-methylquinazoline, is a key component in the synthesis of Linagliptin, a widely prescribed DPP-4 inhibitor for the treatment of type 2 diabetes.[4][5]
This document provides a comprehensive guide for the synthesis of (4-Methylquinazolin-2-yl)methanol, commencing from the readily available starting material, 2-aminoacetophenone. The described two-step protocol is designed to be robust and scalable, offering researchers in medicinal chemistry and drug development a reliable pathway to this important synthetic intermediate.
Synthetic Strategy: A Two-Step Approach from 2-Aminoacetophenone
The synthesis of (4-Methylquinazolin-2-yl)methanol from 2-aminoacetophenone is most effectively achieved through a two-step process:
-
Step 1: Cyclocondensation to form 2-(Chloromethyl)-4-methylquinazoline. This initial step involves the formation of the quinazoline ring system through the reaction of 2-aminoacetophenone with chloroacetonitrile.
-
Step 2: Hydrolysis of the Chloromethyl Intermediate. The resulting 2-(chloromethyl)-4-methylquinazoline is then converted to the target alcohol, (4-Methylquinazolin-2-yl)methanol, via a nucleophilic substitution reaction.
Mechanistic Insights
The formation of the quinazoline ring in the first step proceeds via a cyclocondensation reaction. The amino group of 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in chloroacetonitrile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinazoline core.
The second step is a straightforward nucleophilic substitution, where a hydroxide source, such as sodium hydroxide, displaces the chloride ion from the chloromethyl group to furnish the desired primary alcohol.
Visualizing the Synthetic Pathway
Figure 1: Overall synthetic workflow for the preparation of (4-Methylquinazolin-2-yl)methanol.
Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)-4-methylquinazoline
This protocol is adapted from established procedures for the synthesis of similar quinazoline intermediates.[4][6]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminoacetophenone | C₈H₉NO | 135.16 | 10.0 g | 73.98 |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | 8.38 g (6.98 mL) | 111.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 100 mL | - |
| Hydrogen Chloride (gas) | HCl | 36.46 | To saturation | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, add 2-aminoacetophenone (10.0 g, 73.98 mmol) and 1,4-dioxane (100 mL).
-
Stir the mixture at room temperature until the 2-aminoacetophenone is completely dissolved.
-
Add chloroacetonitrile (6.98 mL, 111.0 mmol) to the solution.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Bubble dry hydrogen chloride gas through the solution for 2-3 hours while maintaining the temperature below 10 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2-(chloromethyl)-4-methylquinazoline as a solid.
Expected Yield: Approximately 85-95%.
Step 2: Synthesis of (4-Methylquinazolin-2-yl)methanol
This step involves the hydrolysis of the chloromethyl intermediate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Chloromethyl)-4-methylquinazoline | C₁₀H₉ClN₂ | 192.64 | 10.0 g | 51.9 |
| Sodium Hydroxide | NaOH | 40.00 | 4.15 g | 103.8 |
| Water | H₂O | 18.02 | 100 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | For extraction | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-(chloromethyl)-4-methylquinazoline (10.0 g, 51.9 mmol) in 100 mL of water.
-
Add sodium hydroxide (4.15 g, 103.8 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (4-methylquinazolin-2-yl)methanol.
Expected Yield: Approximately 70-85%.
Visual Representation of the Reaction Mechanism
Figure 2: Proposed reaction mechanism for the synthesis.
Conclusion
The protocols detailed in this application note provide a clear and efficient pathway for the synthesis of (4-Methylquinazolin-2-yl)methanol from 2-aminoacetophenone. By following these procedures, researchers can reliably produce this valuable intermediate for use in various drug discovery and development programs. The provided mechanistic insights and visual aids are intended to enhance the understanding and successful execution of this synthetic route.
References
-
MDPI. (2010, December 22). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Available at: [Link]
-
National Institutes of Health. (2023, April 4). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Available at: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Available at: [Link]
-
Elsevier. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available at: [Link]
-
Arkivoc. Condensation of 2-hydroxy-2'-aminoacetophenone to form a dihydropyrazine. Available at: [Link]
-
MDPI. (2023, July 22). New Insight on the Formation of 2-Aminoacetophenone in White Wines. Available at: [Link]
-
National Institutes of Health. (2024, May 16). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Available at: [Link]
-
National Institutes of Health. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
Application Note: (4-Methylquinazolin-2-yl)methanol as a Linagliptin Impurity Standard
Introduction
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) mandate the identification and quantification of impurities above certain thresholds.[1] (4-Methylquinazolin-2-yl)methanol has been identified as a potential impurity related to Linagliptin, likely arising from the degradation of the parent molecule. This application note provides a comprehensive guide for the use of (4-Methylquinazolin-2-yl)methanol as a reference standard for the accurate identification and quantification of this impurity in Linagliptin drug substances and products.
Physicochemical Properties of (4-Methylquinazolin-2-yl)methanol
A thorough understanding of the physicochemical properties of an impurity is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Chemical Name | (4-Methylquinazolin-2-yl)methanol | PubChem |
| CAS Number | 13535-91-6 | Pharmaffiliates[2] |
| Molecular Formula | C10H10N2O | PubChem |
| Molecular Weight | 174.20 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in methanol, DMSO | SynChemia[3] |
Genesis of (4-Methylquinazolin-2-yl)methanol as a Linagliptin Impurity
(4-Methylquinazolin-2-yl)methanol is a structural fragment of the Linagliptin molecule. Its presence as an impurity is likely the result of hydrolytic degradation of Linagliptin, particularly under acidic stress conditions. The proposed degradation pathway involves the cleavage of the methylene bridge connecting the quinazoline moiety to the purine ring of the Linagliptin structure. Forced degradation studies of Linagliptin have shown its susceptibility to acid- and peroxide-induced degradation.[1]
Proposed Degradation Pathway
Caption: Proposed degradation pathway of Linagliptin to (4-Methylquinazolin-2-yl)methanol.
Analytical Protocol: Quantification of (4-Methylquinazolin-2-yl)methanol in Linagliptin by RP-HPLC
This protocol outlines a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of (4-Methylquinazolin-2-yl)methanol from Linagliptin.
1. Instrumentation and Materials
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
(4-Methylquinazolin-2-yl)methanol reference standard
-
Linagliptin API or drug product sample
2. Preparation of Solutions
-
Mobile Phase A (Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (S1): Accurately weigh about 10 mg of (4-Methylquinazolin-2-yl)methanol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Solution (S2): Dilute 1.0 mL of the Standard Stock Solution (S1) to 100 mL with the diluent to obtain a concentration of approximately 1 µg/mL.
-
Sample Solution: Accurately weigh a quantity of Linagliptin API or powdered tablets equivalent to 50 mg of Linagliptin into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
4. System Suitability
Inject the Standard Solution (S2) six times. The system is suitable for use if the relative standard deviation (RSD) for the peak area of (4-Methylquinazolin-2-yl)methanol is not more than 5.0%. The theoretical plates for the (4-Methylquinazolin-2-yl)methanol peak should be not less than 2000, and the tailing factor should be not more than 2.0.
5. Analysis and Calculation
Inject the blank (diluent), Standard Solution (S2), and the Sample Solution into the chromatograph. Identify the peaks of Linagliptin and (4-Methylquinazolin-2-yl)methanol based on their retention times.
Calculate the percentage of (4-Methylquinazolin-2-yl)methanol in the Linagliptin sample using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity is the peak area of (4-Methylquinazolin-2-yl)methanol in the sample chromatogram.
-
Area_standard is the average peak area of (4-Methylquinazolin-2-yl)methanol in the standard chromatogram.
-
Conc_standard is the concentration of the (4-Methylquinazolin-2-yl)methanol standard solution in mg/mL.
-
Conc_sample is the concentration of the Linagliptin sample in mg/mL.
Analytical Workflow
Caption: Workflow for the analysis of (4-Methylquinazolin-2-yl)methanol impurity.
Method Validation Considerations
The analytical method described should be validated in accordance with ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrated by the resolution of the (4-Methylquinazolin-2-yl)methanol peak from the main Linagliptin peak and other potential impurities. Forced degradation studies are essential to show that the method is stability-indicating.
-
Linearity: Assessed over a range of concentrations of the (4-Methylquinazolin-2-yl)methanol standard, typically from the reporting threshold to 120% of the specification limit. A correlation coefficient (r²) of ≥ 0.99 is generally required.
-
Accuracy: Determined by recovery studies, where known amounts of the impurity standard are spiked into the sample matrix.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
This application note provides a detailed protocol for the use of (4-Methylquinazolin-2-yl)methanol as an impurity standard in the analysis of Linagliptin. The described RP-HPLC method is designed to be stability-indicating and, upon proper validation, can be effectively used for routine quality control and stability testing of Linagliptin drug substance and product. The availability of a well-characterized reference standard for (4-Methylquinazolin-2-yl)methanol is crucial for ensuring the accuracy and reliability of these analytical measurements, thereby contributing to the overall safety and quality of Linagliptin-containing pharmaceuticals.
References
-
PubChem. (4-Methylquinazolin-2-yl)methanol. National Center for Biotechnology Information. [Link]
-
Jadhav, S. B., Reddy, P. S., Narayanan, K. L., & Bhosale, P. N. (2017). Development of RP-HPLC stability indicating method for degradation products of linagliptin in presence of metformin HCl by applying 2 level factorial design; and identification of impurity-VII, VIII and IX and synthesis of impurity-VII. Scientia Pharmaceutica, 85(2), 25. [Link]
-
Mourad, S. S., El-Kimary, E. I., Hamdy, D. A., & Barary, M. A. (2016). Stability-Indicating HPLC-DAD method for the determination of linagliptin in tablet dosage form: application to degradation kinetics. Journal of Chromatographic Science, 54(9), 1560–1566. [Link]
-
Deshpande, P. B., Soundale, S. S., & Shaikh, I. (2020). Development and Validation of Novel Stability-Indicating RP- HPLC Method for Determination of Linagliptin. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-7. [Link]
-
Pharmaffiliates. (4-Methylquinazolin-2-yl)methanol. [Link]
-
Szewczyk, A., Bocian, S., & Nowakowska, J. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Pharmaceuticals, 17(3), 299. [Link]
-
SynChemia. Linagliptin Impurity F. [Link]
-
Veeprho. Linagliptin Impurity 7. [Link]
-
Huang, Y., He, X., Wu, T., & Zhang, F. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]
Sources
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synchemia.com [synchemia.com]
using (4-Methylquinazolin-2-yl)methanol in kinase inhibitor screening
Application Note & Protocol
Leveraging (4-Methylquinazolin-2-yl)methanol as a Scaffold for Novel Kinase Inhibitor Screening
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of several FDA-approved kinase inhibitors. This document provides a comprehensive guide on utilizing (4-Methylquinazolin-2-yl)methanol as a versatile starting material for the synthesis and subsequent screening of novel kinase inhibitors. We will detail a representative synthetic workflow, a robust high-throughput screening protocol using the ADP-Glo™ Kinase Assay, and principles for data interpretation and hit validation.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. The human genome contains over 500 kinase genes, and their aberrant activity is directly implicated in the pathogenesis of cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have become a major focus of modern drug discovery.
The quinazoline ring system has proven to be an exceptionally effective scaffold for developing potent and selective kinase inhibitors. This is largely due to its ability to mimic the adenine moiety of ATP, allowing it to bind competitively to the enzyme's active site. Prominent examples of FDA-approved drugs based on this scaffold include Gefitinib (Iressa®) and Erlotinib (Tarceva®), both of which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and are used in the treatment of non-small cell lung cancer. These molecules typically feature a 4-anilino substitution on the quinazoline core, which directs binding specificity.
(4-Methylquinazolin-2-yl)methanol represents a strategic starting point for creating a library of novel quinazoline derivatives. Its functional groups—the methyl group at position 4 and the hydroxymethyl group at position 2—offer versatile handles for chemical modification, enabling the exploration of new structure-activity relationships (SAR) and the potential discovery of inhibitors with novel kinase selectivity profiles.
Strategic Workflow: From Scaffold to Hit Candidate
The process of leveraging (4-Methylquinazolin-2-yl)methanol for kinase inhibitor discovery can be broken down into a logical, multi-stage workflow. This ensures a systematic progression from chemical synthesis to biological validation.
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives
Introduction: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represents a "privileged scaffold" in the landscape of drug discovery and development.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[3][4][5][6] This wide range of biological functions has established quinazolines as critical pharmacophores in numerous approved therapeutics and as focal points of intensive research.[1]
This technical guide provides a comprehensive overview of established and contemporary experimental protocols for the synthesis of quinazoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical logic and mechanistic insights that inform the choice of synthetic strategy. Our focus is on providing robust, reproducible, and adaptable protocols that can be readily implemented and modified to generate diverse libraries of quinazoline-based compounds for screening and optimization.
Strategic Approaches to Quinazoline Synthesis: A Mechanistic Overview
The construction of the quinazoline framework can be broadly categorized into several key strategic approaches. The choice of a particular method is often dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and considerations of reaction efficiency, scalability, and environmental impact ("green chemistry").
Classical Named Reactions: The Foundation of Quinazoline Synthesis
Several venerable named reactions have laid the groundwork for quinazoline chemistry and continue to be relevant in many synthetic campaigns.
-
The Bischler Synthesis: This traditional method involves the cyclization of an N-acyl-2-aminobenzylamine derivative.[1][3] While effective, it often requires harsh conditions, such as high temperatures and pressures, which can limit its applicability for sensitive substrates.[3]
-
The Niementowski Quinazoline Synthesis: A cornerstone of quinazolinone synthesis, this reaction involves the condensation of an anthranilic acid with an amide.[7][8][9] The reaction is typically performed at elevated temperatures and can be catalyzed by acids.[8][9] Its primary product is the versatile 4(3H)-quinazolinone scaffold.[7][8]
-
The Friedländer Annulation: This versatile method involves the condensation of a 2-aminobenzaldehyde or a 2-aminobenzophenone with a compound containing a reactive α-methylene group, such as a ketone or ester.[10][11][12] The reaction is typically catalyzed by either an acid or a base and proceeds through a cyclodehydration mechanism.
Modern Synthetic Methodologies: Expanding the Toolkit
Contemporary organic synthesis has introduced a host of innovative techniques that offer milder reaction conditions, improved yields, and greater functional group tolerance for the synthesis of quinazolines.
-
Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Palladium- and copper-catalyzed reactions have emerged as powerful tools for constructing the quinazoline ring system.[3][13] These methods often involve the intramolecular or intermolecular coupling of appropriately functionalized precursors, such as 2-halobenzonitriles or 2-aminobenzonitriles with various coupling partners.[13]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized many organic transformations, including the synthesis of quinazolines.[7][14][15] Microwave heating can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity.[7][8][15] This technique is particularly effective for accelerating classical reactions like the Niementowski synthesis.[7][8]
-
Multi-Component Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to complex molecule synthesis.[1] In the context of quinazolines, three- or four-component reactions can assemble the heterocyclic core in a single pot from simple, readily available starting materials, minimizing purification steps and waste generation.
-
Green Chemistry Approaches: Recognizing the importance of sustainable chemical practices, recent research has focused on developing environmentally benign methods for quinazoline synthesis.[14][16] This includes the use of greener solvents like deep eutectic solvents (DESs), solvent-free reaction conditions, and the development of recyclable catalysts.[14][16]
Visualizing the Synthetic Pathways
To better illustrate the relationships between different synthetic strategies and their key intermediates, the following workflow diagram is provided.
Sources
- 1. scispace.com [scispace.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Quinazoline synthesis [organic-chemistry.org]
- 14. tandfonline.com [tandfonline.com]
- 15. A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(ii) catalyst with mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Note & Scale-Up Protocol: Synthesis of (4-Methylquinazolin-2-yl)methanol
Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the robust, two-step, scale-up synthesis of (4-Methylquinazolin-2-yl)methanol, a key heterocyclic building block. The synthetic strategy commences with the well-established cyclocondensation of 2'-aminoacetophenone and 2-chloroacetamide to yield the critical intermediate, 2-(chloromethyl)-4-methylquinazoline. This is followed by a controlled hydrolysis to furnish the target alcohol. This application note details the scientific rationale behind the chosen pathway, provides step-by-step protocols optimized for scalability, and outlines critical safety, handling, and characterization procedures to ensure a high-yield, high-purity outcome.
Introduction and Strategic Rationale
The quinazoline scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] (4-Methylquinazolin-2-yl)methanol (C₁₀H₁₀N₂O, MW: 174.20 g/mol ) is a valuable synthon and a potential impurity or metabolite in the synthesis of complex pharmaceuticals, such as the DPP-4 inhibitor Linagliptin.[3] Its efficient and scalable production is therefore of significant interest to the drug development community.
The synthetic approach detailed herein was selected for its reliability, use of readily available starting materials, and amenability to large-scale production. A two-step pathway is employed:
-
Formation of the Quinazoline Core: We utilize the acid-catalyzed cyclocondensation of 2'-aminoacetophenone with 2-chloroacetamide. This reaction is a variation of established quinazoline syntheses and provides the key intermediate, 2-(chloromethyl)-4-methylquinazoline, in high yield.[4] The use of phosphoric acid as a catalyst and dehydrating agent is efficient and cost-effective for scale-up.
-
Conversion to the Target Alcohol: The chloromethyl intermediate undergoes a straightforward nucleophilic substitution (hydrolysis) to yield the final product. This step is designed for high conversion and simple purification, avoiding the chromatographic methods that are often impractical on an industrial scale.[5]
This document serves as a practical guide, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful implementation in a research or process chemistry setting.
Visualized Synthetic Pathway and Workflow
To provide a clear overview, the synthetic route and the general laboratory workflow are illustrated below.
Caption: Overall two-step synthetic pathway.
Caption: General experimental workflow for synthesis.
Quantitative Data and Reaction Parameters
The following table summarizes the stoichiometry and key parameters for a representative 1.0 mole scale synthesis.
| Parameter | Step 1: 2-(Chloromethyl)-4-methylquinazoline | Step 2: (4-Methylquinazolin-2-yl)methanol |
| Primary Reagent | 2'-Aminoacetophenone | 2-(Chloromethyl)-4-methylquinazoline |
| Molecular Weight ( g/mol ) | 135.16 | 192.64 |
| Moles (mol) | 1.00 | ~0.90 (from Step 1) |
| Mass (g) | 135.2 g | 173.4 g |
| Secondary Reagent | 2-Chloroacetamide | Sodium Carbonate (Na₂CO₃) |
| Molecular Weight ( g/mol ) | 93.51 | 105.99 |
| Molar Equivalents | 1.10 | 2.0 |
| Mass (g) | 102.9 g | 189.0 g |
| Catalyst/Reagent | Phosphoric Acid (85%) | N/A |
| Molar Equivalents | 1.20 | N/A |
| Mass / Volume | 138.3 g / ~93 mL | N/A |
| Solvent(s) | Ethanol (200 proof) | Acetonitrile / Water |
| Volume (L) | 1.0 L | 1.5 L / 0.5 L |
| Temperature (°C) | 78-80 °C (Reflux) | 70-75 °C |
| Reaction Time (h) | 4-6 h | 8-12 h |
| Expected Yield (%) | 90-95% | 85-92% |
| Product Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
Detailed Scale-Up Protocols
4.1. Step 1: Synthesis of 2-(Chloromethyl)-4-methylquinazoline
This protocol is based on established literature procedures, adapted for scale-up.[4]
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical overhead stirrer with a PTFE paddle
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser with gas outlet to a bubbler or scrubber
-
Addition funnel (optional, for solvent addition)
Procedure:
-
Reactor Setup: Assemble the glassware in a certified fume hood. Ensure all joints are properly sealed. Equip the flask with the mechanical stirrer, reflux condenser, and a stopper for the third neck.
-
Reagent Charging: To the flask, add 2'-aminoacetophenone (135.2 g, 1.00 mol) and absolute ethanol (800 mL). Begin stirring to dissolve the solid.
-
Acid Addition: Cautiously and slowly, add 85% phosphoric acid (138.3 g, 1.20 mol) to the stirring solution. An exotherm may be observed.
-
Second Reagent Addition: In a separate beaker, dissolve 2-chloroacetamide (102.9 g, 1.10 mol) in absolute ethanol (200 mL) with gentle warming if necessary. Once dissolved, add this solution to the main reaction flask.
-
Reaction: Heat the reaction mixture to a gentle reflux (~78-80 °C) using the heating mantle. Maintain the reflux with consistent stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The starting 2'-aminoacetophenone spot should be consumed.
-
Work-up and Isolation: a. Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. b. Slowly and carefully pour the reaction mixture into a large beaker containing 3 L of ice-cold water while stirring vigorously. c. A precipitate will form. Adjust the pH of the slurry to ~7-8 by the slow addition of a saturated sodium bicarbonate solution. d. Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration using a large Buchner funnel. e. Wash the filter cake thoroughly with cold deionized water (2 x 500 mL) to remove residual salts.
-
Drying: Dry the solid product in a vacuum oven at 45-50 °C until a constant weight is achieved. This yields 2-(chloromethyl)-4-methylquinazoline as an off-white to pale yellow solid.
4.2. Step 2: Synthesis of (4-Methylquinazolin-2-yl)methanol
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Heating mantle with temperature controller
-
Reflux condenser
Procedure:
-
Reactor Setup: Set up the reaction apparatus in a fume hood as described in Step 1.
-
Reagent Charging: To the flask, add the 2-(chloromethyl)-4-methylquinazoline (173.4 g, ~0.90 mol) from Step 1, sodium carbonate (189.0 g, 1.80 mol), acetonitrile (1.5 L), and deionized water (0.5 L).
-
Reaction: Begin vigorous stirring and heat the mixture to 70-75 °C. The reaction is a biphasic mixture, so efficient stirring is crucial. Maintain this temperature for 8-12 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC (e.g., 50% Ethyl Acetate in Hexane). The product, being more polar, will have a lower Rf value.
-
Work-up and Purification: a. After completion, cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and add ethyl acetate (1 L). Shake well and separate the layers. c. Extract the aqueous layer with additional ethyl acetate (2 x 500 mL). d. Combine all organic layers and wash them with a saturated brine solution (500 mL). e. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Recrystallization: a. Transfer the crude solid to a suitably sized Erlenmeyer flask. b. Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely. c. Slowly add water while the solution is still hot until it just begins to turn cloudy. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. e. Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry in a vacuum oven at 40-45 °C.
Characterization and Quality Control
The identity and purity of the final product, (4-Methylquinazolin-2-yl)methanol, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 175.09).
-
Melting Point: To compare with literature values as a measure of purity.
-
HPLC: To determine the final purity quantitatively (target >99%).
Safety and Hazard Management
All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory at all times.
-
Chemical Hazards:
-
2'-Aminoacetophenone: Harmful if swallowed.
-
Phosphoric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Quinazoline Derivatives: The target compound is listed with GHS warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3] Inhalation of dust and direct contact should be avoided.[6]
-
Solvents: Ethanol, acetonitrile, and ethyl acetate are flammable. Keep away from ignition sources.
-
-
Waste Disposal: All chemical waste, including solvents and aqueous layers from extractions, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[7]
References
-
J. A. R. P. Sarma, et al. (2012). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
P. Kumar, et al. (2014). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
PubChem. (n.d.). (4-Methylquinazolin-2-yl)methanol. National Center for Biotechnology Information. [Link]
- Google Patents. (2018). WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts.
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
- Google Patents. (2016). CN105906627A - Synthesis method of linagliptin intermediate.
-
Y. Zhang, et al. (2013). Optimization of Synthesis Process of 4-Methylquinazoline. International Conference on Materials, Mechatronics and Automation. [Link]
-
S. R. Dasari, et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]
-
Szabo-Scandic. (n.d.). Quinazoline - Material Safety Data Sheet. Szabo-Scandic. [Link]
-
S. Al-Suhaimi, et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. [Link]
-
M. A. El-Hashash, et al. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Taylor & Francis Online. [Link]
- Google Patents. (2007). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [Link]
-
S. Kumar, et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]
-
A. A. El-Sayed, et al. (2015). Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. PMC - NIH. [Link]
-
P. S. S. Prasad, et al. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research (IJFMR). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijfmr.com [ijfmr.com]
- 3. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts - Google Patents [patents.google.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. technopharmchem.com [technopharmchem.com]
Application Notes and Protocols for Quinazoline Derivatives in Medicinal Chemistry
Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutic agents.[1][2] The journey of quinazolines in medicine began with the isolation of the alkaloid Vasicine from Adhatoda vasica, noted for its bronchodilator effects.[2] Since then, synthetic exploration has unlocked a vast chemical space, revealing that the biological properties of quinazoline derivatives are profoundly influenced by the nature and position of substituents on its core structure.[3]
Derivatives such as quinazolinones, which are oxidized forms of quinazoline, are particularly significant.[2][3] These compounds exhibit an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects, making them a focal point of intensive research and development.[1][3][4] This guide provides an in-depth exploration of the key applications of quinazoline derivatives, detailing their mechanisms of action, summarizing critical data, and offering validated protocols for their synthesis and evaluation.
Anticancer Applications: Targeting Dysregulated Cell Signaling
Quinazoline derivatives have made their most significant clinical impact as anticancer agents, primarily by targeting the protein kinases that drive tumor growth and proliferation.[5]
Mechanism of Action: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, dimerizes and triggers autophosphorylation of its intracellular kinase domain.[6] This event initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[7]
Quinazoline-based drugs, such as Gefitinib and Erlotinib, function as potent and selective EGFR tyrosine kinase inhibitors (TKIs).[1][6] They act as ATP-competitive inhibitors by binding to the ATP-binding pocket within the EGFR kinase domain.[6][8] This blockade prevents ATP from binding, thereby inhibiting receptor autophosphorylation and shutting down the downstream pro-survival signals, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[6][8][9] The efficacy of these drugs is particularly pronounced in non-small cell lung cancer (NSCLC) patients whose tumors have specific activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[6]
Caption: EGFR signaling pathway and inhibition by quinazoline TKIs.
Other Anticancer Mechanisms
Beyond EGFR inhibition, quinazoline derivatives exhibit cytotoxicity through various other mechanisms:
-
Tubulin Polymerization Inhibition : Microtubules are essential for forming the mitotic spindle during cell division. Certain quinazoline derivatives disrupt this process by inhibiting the polymerization of tubulin, leading to mitotic arrest and cell death.[3][10]
-
Inhibition of DNA Repair and Synthesis : Some derivatives act as inhibitors of enzymes critical for DNA maintenance and replication, such as poly(ADP-ribose) polymerase-1 (PARP-1) and thymidylate synthase, leading to a "thymineless cell death".[1][5]
Key Anticancer Quinazoline Derivatives
The quinazoline scaffold is at the core of several FDA-approved anticancer drugs.
| Drug Name | Target(s) | Key Indication(s) | Mechanism | Citation(s) |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) | Reversible, ATP-competitive inhibitor | [1][6] |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | Reversible, ATP-competitive inhibitor | [1][9][11] |
| Lapatinib | EGFR, HER2 | HER2-positive Breast Cancer | Reversible, dual kinase inhibitor | [5] |
| Afatinib | EGFR, HER2, HER4 | NSCLC with EGFR mutations | Irreversible inhibitor (covalent bond) | [5][12] |
| Dacomitinib | EGFR, HER2, HER4 | NSCLC with EGFR mutations | Irreversible inhibitor (covalent bond) | [5] |
Antimicrobial Applications: A Scaffold for Combating Resistance
With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. Quinazolines have emerged as a promising class of compounds with broad-spectrum activity.[1][13]
Mechanism of Action
The antimicrobial action of quinazoline derivatives is multifaceted. Studies suggest they can interfere with essential bacterial processes by:
-
Interacting with the Cell Wall and DNA : Some derivatives are proposed to disrupt the integrity of the bacterial cell wall or intercalate with DNA, hindering replication.[1]
-
Inhibiting DNA Gyrase : DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process vital for replication. Several quinazolinone derivatives have been identified as potential DNA gyrase inhibitors, preventing this process and leading to cell death.[14]
Structure-Activity Relationship (SAR)
Research into the antimicrobial properties of quinazolinones has revealed key structural features that enhance potency. Structure-activity relationship studies indicate that substitutions at positions 2 and 3 of the quinazolinone ring, as well as the presence of halogen atoms (e.g., iodine, bromine) at positions 6 and 8, can significantly improve antimicrobial activity.[1]
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Quinazoline derivatives have also been successfully developed as anti-inflammatory agents.[4]
Mechanism of Action
The primary anti-inflammatory mechanism for many quinazoline derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[15][16] Some derivatives may also exert their effects through other pathways, such as inhibiting histamine receptors.[17]
Marketed Anti-inflammatory Quinazolines
-
Proquazone : This non-steroidal anti-inflammatory drug (NSAID) is a 4-aryl-1-alkyl-quinazolinone derivative used in the treatment of inflammatory conditions like rheumatoid arthritis and osteoarthritis.[4][17]
-
Fluproquazone : A fluoro-substituted analog of proquazone, also utilized for its potent NSAID activity.[4][17]
Cardiovascular Applications: Regulating Blood Pressure
The quinazoline core is present in several well-established drugs for treating cardiovascular diseases, particularly hypertension.[18] These agents typically function as antagonists of α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and a subsequent reduction in blood pressure.
Key Cardiovascular Drugs:
-
Prazosin
-
Doxazosin
-
Terazosin[1]
Application Protocols
Protocol 1: General Synthesis of a 4(3H)-Quinazolinone Derivative
This protocol describes a widely used and reliable method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones, proceeding through a 1,3-benzoxazin-4-one intermediate.[19]
Causality: The synthesis relies on the initial acylation of the amino group of anthranilic acid, followed by a dehydration-induced cyclization to form the reactive benzoxazinone ring. This intermediate readily undergoes nucleophilic attack by a primary amine, leading to ring-opening and subsequent recyclization to form the stable quinazolinone core.
Caption: General workflow for the synthesis of 4(3H)-quinazolinones.
Step-by-Step Methodology:
-
Acylation: In a round-bottom flask, dissolve anthranilic acid (1.0 eq) in a suitable solvent like pyridine. Cool the mixture in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise with stirring. Allow the reaction to stir at room temperature for 2-4 hours until completion (monitored by TLC).
-
Benzoxazinone Formation: Remove the solvent under reduced pressure. To the residue, add acetic anhydride (5-10 volumes) and reflux the mixture for 2-3 hours. This step facilitates the cyclization to the benzoxazinone intermediate.
-
Quinazolinone Formation: Cool the reaction mixture and remove the excess acetic anhydride under vacuum. Add a primary amine (1.2 eq) and an alcohol solvent (e.g., ethanol or glacial acetic acid). Reflux the mixture for 4-8 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Protocol 2: In Vitro EGFR Tyrosine Kinase Inhibition Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a quinazoline derivative against EGFR kinase activity.
Causality: The assay measures the enzymatic activity of recombinant EGFR. An inhibitor will compete with ATP, reducing the rate of substrate phosphorylation. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, providing a quantitative measure of its potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test quinazoline derivative in 100% DMSO. Create serial dilutions in assay buffer to achieve the desired final concentrations.
-
Prepare assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Prepare solutions of recombinant human EGFR kinase, a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at the required concentrations in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
Add 25 µL of the test compound dilutions or control (DMSO vehicle) to the wells of a microplate.
-
Add 50 µL of the EGFR kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiating the Kinase Reaction:
-
Initiate the reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay kit (e.g., Kinase-Glo®), which measures ATP levels. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and weaker inhibition.
-
-
Data Analysis:
-
Subtract the background (no enzyme) from all readings.
-
Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC₅₀ value.[20]
-
References
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: )
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: )
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (URL: )
- Medicinal Perspective of Quinazolinone Deriv
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- The Medicinal Functionality of Quinazolines - Journal of Pharmaceutical Neg
- In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - MDPI. (URL: )
- Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (URL: )
- Synthesis and in vitro biological evaluation of novel quinazoline deriv
- Synthesis and Evaluation of Quinazolinone Derivatives for Cardiovascular Activity - Global Journal of Medical Research. (URL: )
- Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC - PubMed Central. (URL: )
- Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed. (URL: )
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: )
- Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula - Letters in Applied NanoBioScience. (URL: )
- Erlotinib - St
- New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. (URL: )
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (URL: )
- Diagram of EGFR signaling pathway showing impact of gefitinib and...
- Medicinal Chemistry of Analgesic and Anti-Inflamm
- Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflamm
- New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme - MDPI. (URL: )
- What is the mechanism of Gefitinib?
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: )
- What is the mechanism of Erlotinib Hydrochloride?
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nanobioletters.com [nanobioletters.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. pnrjournal.com [pnrjournal.com]
- 19. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and in vitro biological evaluation of novel quinazoline derivatives [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: (4-Methylquinazolin-2-yl)methanol in Modern Drug Discovery
Introduction: The Quinazoline Core and the Strategic Importance of (4-Methylquinazolin-2-yl)methanol
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a versatile template for the spatial orientation of various functional groups, enabling potent and selective interactions with a wide range of biological targets. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4]
A significant breakthrough in the application of the quinazoline scaffold has been in the development of protein kinase inhibitors.[1][5] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline core, which effectively competes with ATP for binding to the kinase active site.[7]
Within this important class of molecules, (4-Methylquinazolin-2-yl)methanol emerges as a particularly strategic starting material for drug discovery campaigns. The 4-methyl group can provide beneficial steric interactions within a binding pocket and can also influence the overall physicochemical properties of the molecule.[5] The 2-hydroxymethyl group offers a key advantage: it serves as a versatile synthetic handle for the introduction of diverse functionalities. This allows for the systematic exploration of the chemical space around the quinazoline core, a critical process in lead optimization to enhance potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, outlining the synthesis, functionalization, and biological evaluation of compounds derived from (4-methylquinazolin-2-yl)methanol.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C10H10N2O | |
| Molecular Weight | 174.20 g/mol | |
| CAS Number | 13535-91-6 | |
| Appearance | White solid | |
| IUPAC Name | (4-methylquinazolin-2-yl)methanol |
Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (4-Methylquinazolin-2-yl)methanol is classified with the following hazards:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Protocols: From Precursor to Diversified Libraries
The strategic value of (4-Methylquinazolin-2-yl)methanol lies in its utility as a versatile building block. The following protocols detail its synthesis from a readily available precursor and its subsequent functionalization to generate a library of derivatives for biological screening.
Protocol 1: Synthesis of the Key Intermediate: 2-(Chloromethyl)-4-methylquinazoline
The most common and efficient route to (4-Methylquinazolin-2-yl)methanol proceeds through its chlorinated precursor, 2-(chloromethyl)-4-methylquinazoline. This intermediate is a highly reactive electrophile, ideal for subsequent nucleophilic substitution reactions.[2]
Reaction Scheme:
A schematic for the synthesis of the key intermediate.
Materials:
-
2-Aminoacetophenone
-
Chloroacetonitrile
-
Phosphorus oxychloride (POCl3)
-
Toluene
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-aminoacetophenone (1.0 eq) in toluene, add chloroacetonitrile (1.5 eq).
-
Slowly add phosphorus oxychloride (2.0 eq) to the mixture at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-(chloromethyl)-4-methylquinazoline as a solid.
Rationale: This one-pot cyclocondensation reaction is an efficient method for the synthesis of the quinazoline core. Phosphorus oxychloride acts as both a dehydrating agent and a chlorinating agent, facilitating the formation of the heterocyclic ring and the conversion of the hydroxymethyl precursor (formed in situ) to the desired chloromethyl intermediate.
Protocol 2: Synthesis of (4-Methylquinazolin-2-yl)methanol
Reaction Scheme:
A schematic for the hydrolysis to the methanol derivative.
Materials:
-
2-(Chloromethyl)-4-methylquinazoline
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve 2-(chloromethyl)-4-methylquinazoline (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF) or acetone.
-
Add an aqueous solution of sodium hydroxide (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield (4-Methylquinazolin-2-yl)methanol. The product can be further purified by recrystallization if necessary.
Rationale: The hydrolysis of the chloromethyl group to a hydroxymethyl group is a straightforward nucleophilic substitution reaction. The use of a mild base like sodium hydroxide ensures the integrity of the quinazoline ring.
Protocol 3: Diversification of the Scaffold: Ether and Ester Analogs
The 2-hydroxymethyl group is a prime site for derivatization to explore structure-activity relationships (SAR).
A. Ether Synthesis (Williamson Ether Synthesis)
A schematic for the synthesis of ether derivatives.
Procedure:
-
To a solution of (4-Methylquinazolin-2-yl)methanol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl or benzyl halide (R-X, 1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
B. Ester Synthesis
A schematic for the synthesis of ester derivatives.
Procedure:
-
Dissolve (4-Methylquinazolin-2-yl)methanol (1.0 eq) in dichloromethane (DCM).
-
Add a base such as triethylamine (Et3N, 1.5 eq) or pyridine.
-
Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.2 eq) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Application in Drug Discovery: Targeting Protein Kinases
The derivatized library of (4-Methylquinazolin-2-yl)methanol analogs can be screened against a panel of protein kinases to identify novel inhibitors. The epidermal growth factor receptor (EGFR) is a well-validated target for quinazoline-based inhibitors.[7]
Protocol 4: In Vitro EGFR Kinase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against EGFR kinase. Commercial kits are widely available and provide optimized reagents and detailed instructions.[8][9]
Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine-containing peptide substrate by the EGFR kinase. The amount of ADP produced is proportional to the kinase activity and can be quantified using a variety of detection methods, most commonly luminescence-based assays.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[8]
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a white-walled microplate, add the kinase buffer, the test compound dilution, and the EGFR kinase.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the kinase reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[8]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
A workflow for an in vitro kinase inhibition assay.
Protocol 5: Cellular Proliferation Assay (MTT Assay)
To assess the anti-proliferative effects of the synthesized compounds on cancer cells, the MTT assay is a robust and widely used method.[10][11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[2][12] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Conclusion and Future Perspectives
(4-Methylquinazolin-2-yl)methanol represents a valuable and versatile starting material for the generation of novel bioactive compounds. Its strategic placement of a methyl group and a functionalizable hydroxyl group on the privileged quinazoline scaffold provides a solid foundation for the development of potent and selective inhibitors of various drug targets, particularly protein kinases. The protocols outlined in this application note offer a comprehensive guide for the synthesis, diversification, and biological evaluation of derivatives of this promising compound. By systematically exploring the structure-activity relationships of these novel quinazoline analogs, researchers can significantly contribute to the discovery of the next generation of targeted therapeutics.
References
-
Nathubhai, A., et al. (2016). Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry, 121, 55-68. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 543-552. Available from: [Link]
-
BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Available from: [Link]
-
Luminescent Bio. (n.d.). Muse™ EGFR-RTK Activation Dual Detection Kit User's Guide. Available from: [Link]
- Das, D., et al. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1668-1683.
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]
- Jiang, N., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 54, 553-561.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(21), 6678.
- Kamal, A., et al. (2016). Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. Letters in Drug Design & Discovery, 13(9), 834-843.
-
BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Available from: [Link]
- Zhang, H., et al. (2017). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry, 24(25), 2736-2754.
- Al-Ostoot, F. H., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(21), 7247.
-
PubChem. (n.d.). (4-Methylquinazolin-2-yl)methanol. Retrieved from [Link]
-
Nia Innovation. (n.d.). Linagliptin 4-(Methylquinazoline-2-Yl)Methanol. Retrieved from [Link]
- Li, H. Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485.
-
U.S. Food & Drug Administration. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]
Sources
- 1. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors | MDPI [mdpi.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Methylquinazolin-2-yl)methanol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (4-Methylquinazolin-2-yl)methanol. As a key intermediate and a known impurity in the synthesis of pharmaceuticals like Linagliptin, achieving a high yield and purity of this compound is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic protocols and mechanistic principles.
Overview of the Primary Synthetic Pathway
The most common and reliable synthesis of (4-Methylquinazolin-2-yl)methanol proceeds via a two-step process starting from 2'-aminoacetophenone. The core of this process is the acid-catalyzed cyclization to form the quinazoline ring, followed by the conversion of a haloalkyl group to the desired hydroxymethyl group.
The first step involves the formation of 2-(chloromethyl)-4-methylquinazoline. This intermediate is synthesized by reacting 2'-aminoacetophenone with a two-carbon electrophile containing a leaving group, such as 2-chloroacetamide or 2-chloroacetonitrile, in the presence of an acid catalyst.[3][4] The subsequent step is a nucleophilic substitution (hydrolysis) to replace the chloride with a hydroxyl group, yielding the final product.
Caption: General workflow for the synthesis of (4-Methylquinazolin-2-yl)methanol.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on robust, published procedures for the synthesis of the key intermediate, 2-(chloromethyl)-4-methylquinazoline, followed by a standard hydrolysis step.[3][4]
Step 1: Synthesis of 2-(chloromethyl)-4-methylquinazoline
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2'-aminoacetophenone (1.0 eq).
-
Solvent & Catalyst Addition: Suspend the starting material in a suitable solvent such as absolute ethanol or chlorobenzene.[3][4] Add the acid catalyst (e.g., phosphoric acid, 1.2 eq, or aluminum chloride, AlCl₃, ~0.8 eq).[3][4]
-
Reagent Addition: Slowly add a solution of the cyclizing agent (e.g., 2-chloroacetamide, 1.1 eq, in absolute ethanol, or 2-chloroacetonitrile, ~1.5 eq).[3][4]
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the reaction was run in ethanol, filter any precipitate and wash the filtrate with a saturated brine solution. If in chlorobenzene, pour the mixture into water and perform a liquid-liquid extraction.[4]
-
Isolation: Combine the organic phases, wash with saturated sodium bicarbonate (NaHCO₃) solution, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-(chloromethyl)-4-methylquinazoline as a solid. This intermediate can be purified further by recrystallization or used directly in the next step. A reported purity for this intermediate is >99%.[4]
Step 2: Synthesis of (4-Methylquinazolin-2-yl)methanol (Hydrolysis)
-
Reaction Setup: Dissolve the crude 2-(chloromethyl)-4-methylquinazoline (1.0 eq) in a suitable solvent mixture, such as acetone/water or THF/water.
-
Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃, 1.5-2.0 eq), to the solution. The use of a stronger base like NaOH is possible but may lead to side products if not carefully controlled.
-
Hydrolysis: Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Isolation & Purification:
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify the crude (4-Methylquinazolin-2-yl)methanol by recrystallization from a solvent system like ethyl acetate/hexanes or ethanol/water to obtain a pure solid.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is extremely low or I've isolated no product. What went wrong?
Low yield is the most common problem, often stemming from one or more suboptimal conditions. The key is to systematically investigate the potential causes.
Possible Causes & Solutions:
-
Purity of Starting Materials: 2'-aminoacetophenone can degrade over time (oxidation or polymerization). Ensure its purity by checking its melting point or running an NMR spectrum before use. Use freshly distilled or recrystallized material if necessary.
-
Inefficient Cyclization: The ring-closing dehydration is the critical step.
-
Catalyst: Ensure the correct stoichiometry of the acid catalyst. Lewis acids like AlCl₃ are highly sensitive to moisture; use anhydrous conditions. Protic acids like H₃PO₄ must be of high concentration.[3][4]
-
Temperature: The reaction requires sufficient thermal energy. Ensure the reaction mixture is genuinely at reflux. A low temperature will result in a stalled or incomplete reaction.
-
-
Moisture: Water can interfere with the reaction, especially when using water-sensitive reagents like AlCl₃. Use anhydrous solvents and dry glassware.
-
Reaction Time: While 4-6 hours is typical, some setups may require longer. Monitor the reaction via TLC and only stop once the starting material is consumed.
Caption: Troubleshooting decision tree for low product yield.
Q2: My TLC shows multiple spots, and the NMR of my crude product is messy. What are the likely side products?
The formation of multiple products indicates side reactions are competing with the main pathway.
Possible Side Products & Causes:
-
Unreacted 2-(chloromethyl)-4-methylquinazoline: If the hydrolysis step (Step 2) is incomplete, you will see this in your final product.
-
Solution: Increase reaction time, temperature, or the amount of base for the hydrolysis step.
-
-
Formation of Bis-Quinazoline Methane: The product alcohol can potentially react with the starting chloro-intermediate under certain conditions to form a dimeric ether impurity.
-
Solution: Ensure slow, controlled addition of reagents and avoid excessively high temperatures during hydrolysis.
-
-
Ring-Opened Products: Harsh basic conditions (e.g., concentrated NaOH) during work-up or hydrolysis can lead to cleavage of the pyrimidine ring.
Q3: I'm struggling with the final purification. Recrystallization isn't working well. What should I do?
(4-Methylquinazolin-2-yl)methanol is a moderately polar molecule. If it is contaminated with impurities of similar polarity, recrystallization can be challenging.
Purification Strategies:
-
Solvent System Optimization: Systematically screen solvent pairs for recrystallization. Good starting points are Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Ethanol/Water. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble when cold, while impurities remain in solution.
-
Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is the most effective method.
-
Eluent System: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes. Monitor fractions by TLC.
-
-
Acid/Base Wash: During the work-up, washing the organic layer with dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with dilute base (e.g., 5% NaHCO₃) can remove acidic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the acid catalyst in the quinazoline ring formation?
The acid catalyst plays a dual role. First, it protonates the carbonyl oxygen of the 2'-aminoacetophenone, making the carbonyl carbon more electrophilic. Second, it facilitates the dehydration of the cyclic intermediate (a carbinolamine), driving the reaction towards the formation of the stable aromatic quinazoline ring. Lewis acids like AlCl₃ coordinate to the carbonyl oxygen to achieve the same activation.[4][6]
Q2: Are there alternative methods for synthesizing the quinazoline core?
Yes, quinazoline synthesis is a well-studied area of heterocyclic chemistry.[7][8] Alternative methods include:
-
From 2-aminobenzonitriles: Reaction with organometallic reagents or other electrophiles.
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[9]
-
Transition-metal-catalyzed methods: Various palladium, copper, or nickel-catalyzed reactions exist for constructing the quinazoline scaffold from different precursors.[10]
Q3: What are the primary safety considerations for this synthesis?
-
2-Chloroacetamide: This reagent is toxic and an irritant. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Chloroacetonitrile: This is a lachrymator and is toxic. Strict handling in a fume hood is required.[4]
-
Acids: Phosphoric acid and aluminum chloride are corrosive. Prevent contact with skin and eyes.
-
Solvents: Organic solvents like ethanol, chlorobenzene, and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Summary of Optimized Reaction Parameters
The table below summarizes key parameters for optimizing the yield and purity of the synthesis.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material Purity | >98% | Impurities in 2'-aminoacetophenone can inhibit the reaction or lead to side products. |
| Solvent | Absolute Ethanol or Chlorobenzene | Must be anhydrous, especially when using Lewis acid catalysts.[3][4] |
| Catalyst | H₃PO₄ (1.2 eq) or AlCl₃ (0.8 eq) | The choice may depend on the specific cyclizing agent. Ensure correct stoichiometry. |
| Temperature | Reflux (80-100 °C) | Essential for driving the dehydration and cyclization step to completion. |
| Reaction Time | 4-6 hours (TLC Monitored) | Do not stop the reaction prematurely. Confirm consumption of starting material. |
| Hydrolysis Base | aq. NaHCO₃ or K₂CO₃ | Mild bases are preferred to avoid potential ring-opening of the product.[5] |
References
- BenchChem. (2025). 2'-Aminoacetophenone as a Key Starting Material for the Synthesis of Linagliptin.
- Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69.
- Patel, A. B., et al. (n.d.). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface.
-
PubChem. (n.d.). (4-Methylquinazolin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2023).
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]
- Al-Hourani, B. J., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(15), 3364.
- Zhang, M., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1490.
- Ahmad, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6).
- Google Patents. (2013).
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
- Turek, E. A., et al. (2021).
-
Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
Sources
- 1. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 5. WO2013098775A1 - Improved process for preparation of pure linagliptin - Google Patents [patents.google.com]
- 6. journalirjpac.com [journalirjpac.com]
- 7. scispace.com [scispace.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
Technical Support Center: Purification of Crude 2-Hydroxymethyl-4-methylquinazoline
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of crude 2-Hydroxymethyl-4-methylquinazoline. The methodologies and recommendations provided herein are grounded in established principles of organic chemistry and derived from both direct and analogous examples in peer-reviewed literature.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-Hydroxymethyl-4-methylquinazoline in a question-and-answer format.
Question 1: My TLC plate of the crude product shows two major spots. How do I identify them and choose the best purification method?
Answer:
The two most likely major components in your crude product are the desired 2-Hydroxymethyl-4-methylquinazoline and the unreacted starting material, 2-(chloromethyl)-4-methylquinazoline. The key to their separation lies in the significant difference in their polarity due to the hydroxyl group in the product.
-
Identification via TLC: The more polar compound, 2-Hydroxymethyl-4-methylquinazoline, will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the less polar 2-(chloromethyl)-4-methylquinazoline. You can confirm this by spotting a small amount of your starting material on the same TLC plate as your crude product.
-
Choosing a Purification Method: Based on the TLC analysis, you have two primary options for purification: silica gel column chromatography and recrystallization.
-
Silica Gel Column Chromatography is the most effective method for separating compounds with different polarities. It is highly recommended if you need a very pure product.
-
Recrystallization can also be effective if you can find a solvent system in which the solubility of the two compounds is significantly different.
-
The following diagram illustrates a decision-making workflow for choosing the appropriate purification method:
Caption: Purification method selection workflow.
Question 2: I'm trying to purify my product by recrystallization, but it's "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is a common issue with polar heterocyclic compounds and can be caused by several factors:
-
High concentration of impurities: Impurities can disrupt the crystal lattice formation.
-
Solution cooled too quickly: Rapid cooling doesn't allow enough time for the molecules to align into a crystal structure.
-
Inappropriate solvent: The solvent may be too good of a solvent for your compound, even at low temperatures.
Here are some troubleshooting steps:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of a co-solvent in which your compound is less soluble (an "anti-solvent"). For a polar compound like 2-Hydroxymethyl-4-methylquinazoline, a non-polar solvent like hexane or toluene could be a suitable anti-solvent. Add it dropwise to the hot solution until it just starts to become cloudy, then add a drop or two of the primary solvent to clarify it.
-
Allow the solution to cool very slowly. You can do this by leaving the flask at room temperature in an insulated container (like a beaker with paper towels).
-
Scratch the inside of the flask with a glass rod just below the surface of the liquid. This can create nucleation sites for crystal growth.
-
Add a seed crystal of the pure compound if you have some from a previous batch.
Question 3: My yield after column chromatography is very low. What are the possible reasons and how can I improve it?
Answer:
Low yield after column chromatography can be frustrating. Here are some common causes and solutions:
-
Compound is too polar for the chosen mobile phase: If your compound is highly polar, it may stick to the silica gel and not elute with a non-polar mobile phase. You can remedy this by gradually increasing the polarity of your eluent. For 2-Hydroxymethyl-4-methylquinazoline, if you start with a hexane/ethyl acetate mixture, you can slowly increase the proportion of ethyl acetate or even add a small amount of methanol to the mobile phase.
-
Improper column packing: Air bubbles or cracks in the silica gel can lead to poor separation and loss of product. Ensure your column is packed uniformly.
-
Sample loading issue: If you load your sample in a large volume of a strong solvent, it can spread out on the column, leading to broad peaks and poor separation. Try to dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and then load it onto the column.
-
Compound degradation on silica: Some compounds can degrade on acidic silica gel. If you suspect this is the case, you can use deactivated silica gel (by adding a small amount of triethylamine to your mobile phase) or switch to a different stationary phase like alumina.
Question 4: I see streaking on my TLC plate. What does this mean and how can I fix it?
Answer:
Streaking on a TLC plate is usually indicative of one of the following:
-
Sample overloading: You have spotted too much of your sample on the plate. Try diluting your sample and spotting a smaller amount.
-
Compound is too polar for the mobile phase: The compound has a very high affinity for the silica gel and doesn't move with the solvent front. Increase the polarity of your mobile phase.
-
Acidic or basic compound: The quinazoline nitrogen atoms are basic and can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a base (like triethylamine, ~0.5-1%) to your mobile phase can often resolve this issue.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 2-Hydroxymethyl-4-methylquinazoline?
While there is no single "best" solvent, good starting points for recrystallization of a polar compound like 2-Hydroxymethyl-4-methylquinazoline are polar protic solvents like ethanol or isopropanol , or polar aprotic solvents like ethyl acetate or acetonitrile .[1] You may need to use a co-solvent system, such as ethyl acetate/hexane, to achieve optimal crystallization.
Q2: What is a good starting mobile phase for column chromatography of 2-Hydroxymethyl-4-methylquinazoline?
A good starting point for a mobile phase for silica gel column chromatography would be a mixture of a non-polar solvent and a polar solvent. Based on the polarity of the target molecule, a good initial system to try is hexane:ethyl acetate (1:1) . You can then adjust the ratio based on the initial TLC results. If the compound does not move from the baseline, increase the proportion of ethyl acetate.
| Compound | Expected Rf in 1:1 Hexane:EtOAc | Notes |
| 2-(chloromethyl)-4-methylquinazoline | ~0.6 - 0.8 | Less polar, elutes faster. |
| 2-Hydroxymethyl-4-methylquinazoline | ~0.2 - 0.4 | More polar, elutes slower. |
Q3: What are the most common impurities I should expect in my crude 2-Hydroxymethyl-4-methylquinazoline?
The most common impurities will depend on the synthetic route used. Assuming the common route of hydrolysis from 2-(chloromethyl)-4-methylquinazoline, the likely impurities are:
-
Unreacted 2-(chloromethyl)-4-methylquinazoline: This is the most probable major impurity.
-
Starting materials for the precursor: Residual o-aminoacetophenone and reagents from the synthesis of the chloro-intermediate.[2]
-
Side-products: Potential side-products from the hydrolysis reaction or subsequent work-up.
The following diagram illustrates the relationship between the synthesis and potential impurities:
Caption: Sources of impurities in the synthesis of 2-Hydroxymethyl-4-methylquinazoline.
Q4: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your 2-Hydroxymethyl-4-methylquinazoline:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A single sharp peak in the chromatogram indicates a pure compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and help identify any impurities.
-
Melting Point: A sharp melting point range that is consistent with the literature value is a good indicator of purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethyl acetate). Allow it to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent. If no crystals form, add an anti-solvent (e.g., hexane) dropwise until the solution becomes cloudy. Reheat to dissolve and then cool.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solids are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Solvent System (Eluent): Determine an appropriate solvent system using TLC. A system that gives the product an Rf value of ~0.3 is ideal. A good starting point is hexane:ethyl acetate (1:1).
-
Column Packing: Pack the column with a slurry of silica gel in the eluent. Ensure there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution by TLC.
-
Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Hydroxymethyl-4-methylquinazoline.
References
- Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9486.
- Patel, D. J., et al. (2014).
- Ager, I. R., et al. (1977). Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H)-quinazolone (methaqualone). Journal of Medicinal Chemistry, 20(3), 379-386.
- Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37.
-
ResearchGate. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. Retrieved from [Link]
- Google Patents. (2020). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
- Google Patents. (2021). WO2023156675A1 - Process for purification of linagliptin.
Sources
- 1. Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 3. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
Quinazoline Synthesis Technical Support Center
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinazoline and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic strategies. This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, addressing common challenges and side product formations encountered in the lab.
Section 1: Troubleshooting Common Side Products and Synthetic Challenges
This section addresses the most frequent issues encountered during quinazoline synthesis, providing insights into their causes and practical solutions.
FAQ 1: Low Yield - Why is my quinazoline synthesis not going to completion?
Question: I am performing a quinazoline synthesis, and my yield is consistently low. TLC analysis shows a significant amount of unreacted starting material. What are the common causes and how can I improve the conversion?
Answer:
Low yields due to incomplete reactions are a frequent challenge in quinazoline synthesis, particularly in classical methods like the Niementowski and Friedlander syntheses. The primary culprits are often suboptimal reaction conditions and the inherent reactivity of the starting materials.
Common Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Reaction Temperature | Many quinazoline syntheses, especially thermal condensations like the Niementowski reaction, require high temperatures (often 130-160°C) to drive the reaction forward.[1] If the temperature is too low, the activation energy for the cyclization step may not be reached. | 1. Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature. Use a calibrated thermometer. 2. Increase Temperature Incrementally: Cautiously increase the reaction temperature in 5-10°C increments. Monitor for product formation and any potential degradation. 3. Solvent Choice: For reactions not run neat, ensure the solvent has a sufficiently high boiling point. |
| Inadequate Reaction Time | The time required for complete conversion can vary significantly based on the specific substrates and reaction conditions. | 1. Monitor the Reaction: Use TLC or HPLC to track the consumption of starting materials and the formation of the product over time. Continue the reaction until no further change is observed. 2. Extended Reflux: For stubborn reactions, extending the reflux time can significantly improve yields. |
| Suboptimal Stoichiometry | An incorrect ratio of reactants can lead to one being consumed prematurely, leaving the other unreacted. | 1. Use of Excess Reagent: In many protocols, such as the Niementowski synthesis using formamide, an excess of one reagent (e.g., 5 equivalents of formamide to 1 equivalent of anthranilic acid) is used to drive the equilibrium towards the product.[2] |
| Catalyst Inactivity | In catalyzed reactions, the catalyst may be poisoned or simply not active enough under the chosen conditions. | 1. Catalyst Quality: Ensure the catalyst is fresh and has been stored correctly. 2. Catalyst Loading: Experiment with increasing the catalyst loading. 3. Alternative Catalysts: If the problem persists, consider screening other reported catalysts for your specific transformation. |
Mechanistic Insight: The Importance of Driving the Equilibrium
Many quinazoline syntheses are equilibrium processes. For example, the initial condensation to form an imine or an amide intermediate is often reversible. To achieve high yields, the equilibrium must be shifted towards the product. This is typically achieved by removing a byproduct (like water) or by using one of the reactants in excess.
Caption: Driving equilibrium in quinazoline synthesis.
FAQ 2: Quinazolinone Formation - Why am I getting a quinazolin-4(3H)-one instead of my desired quinazoline?
Question: I am trying to synthesize a quinazoline, but I keep isolating a significant amount of the corresponding quinazolin-4(3H)-one. What is causing this side reaction, and how can I prevent it?
Answer:
The formation of a quinazolin-4(3H)-one is one of the most common side reactions in quinazoline synthesis. This can occur through several pathways, depending on your starting materials and reaction conditions.
Common Scenarios for Quinazolinone Formation:
-
Niementowski Synthesis: This reaction, which uses an anthranilic acid and an amide, is specifically designed to produce quinazolin-4(3H)-ones. If your goal is a quinazoline, this is not the appropriate method. The reaction proceeds via an N-acylanthranilic acid intermediate which cyclizes to the quinazolinone.[3]
-
Oxidation of Quinazoline: The quinazoline ring system can be susceptible to oxidation at the C4 position, especially in the presence of certain oxidizing agents or even air at elevated temperatures, leading to the formation of the quinazolinone. Direct N-oxidation of the quinazoline scaffold can also lead to the formation of quinazolin-4(3H)-one as a major byproduct.[4]
-
Hydrolysis of 4-Substituted Quinazolines: If your target quinazoline has a leaving group at the 4-position (e.g., a chloro or methoxy group), it can be susceptible to hydrolysis during workup or purification, yielding the quinazolinone.
Troubleshooting Strategies:
| Condition | Preventive Measure |
| High Temperature/Oxygen Exposure | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Lower Temperature: If possible, explore catalytic methods that allow for lower reaction temperatures. |
| Inappropriate Synthetic Route | 1. Choose the Right Method: If a quinazoline (not a quinazolinone) is the target, avoid the Niementowski reaction. Instead, consider methods like the Friedlander synthesis (from a 2-aminoaryl aldehyde/ketone and a carbonyl compound) or modern catalytic approaches.[5] |
| Hydrolysis During Workup | 1. Anhydrous Conditions: Ensure all solvents and reagents for the workup are dry. 2. Neutral pH: Avoid strongly acidic or basic conditions during extraction and purification if your product is sensitive to hydrolysis. |
Mechanistic Insight: The Niementowski Pathway to Quinazolinones
The Niementowski synthesis provides a clear example of how quinazolinones are formed. The key is the formation of an N-acylanthranilic acid intermediate, which dictates the final product.
Caption: Mechanism of quinazolinone formation in the Niementowski reaction.
FAQ 3: Dihydroquinazoline Impurities - My product contains a dihydroquinazoline. How do I complete the aromatization?
Question: My reaction seems to have stalled at the dihydroquinazoline stage. How can I facilitate the final oxidation step to obtain the fully aromatic quinazoline?
Answer:
The formation of a dihydroquinazoline is a common outcome when the final aromatization step is inefficient. Many synthetic routes first generate a dihydroquinazoline intermediate, which must then be oxidized to the final product.[6]
Strategies to Promote Aromatization:
| Method | Explanation | Example Reagents/Conditions |
| Use of an Oxidant | The most direct approach is to include an oxidizing agent in the reaction mixture or to treat the isolated dihydroquinazoline with an oxidant. | 1. Air/Oxygen: Often, simply bubbling air through the reaction mixture at an elevated temperature is sufficient. 2. Iodine (I₂): A catalytic amount of iodine can be a very effective oxidant in these systems.[7] 3. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful dehydrogenating agent, but can be less selective. 4. Manganese Dioxide (MnO₂): A solid-supported oxidant that can be easily filtered off after the reaction. |
| Catalytic Dehydrogenation | Some catalytic systems are designed to perform an "acceptorless dehydrogenation," where the catalyst facilitates the removal of hydrogen gas. | 1. Palladium on Carbon (Pd/C): At high temperatures, Pd/C can promote aromatization. 2. Ruthenium or Iridium Catalysts: Many modern methods use Ru or Ir complexes for dehydrogenative coupling reactions that lead directly to the aromatic product.[7] |
| Reaction Conditions | The choice of solvent and temperature can also influence the rate of aromatization. | 1. High-Boiling Solvents: Solvents like DMSO or DMF at high temperatures can promote spontaneous oxidation, sometimes with the solvent itself acting as the oxidant. |
Mechanistic Insight: The Final Aromatization Step
The conversion of a dihydroquinazoline to a quinazoline is a dehydrogenation reaction, which involves the removal of two hydrogen atoms.
Caption: The oxidation of a dihydroquinazoline to a quinazoline.
Section 2: Experimental Protocols and Purification
This section provides detailed, step-by-step methodologies for a common quinazoline synthesis and purification techniques.
Protocol 1: Synthesis of 2-Phenylquinazoline via a Modified Friedlander Synthesis
This protocol describes the synthesis of 2-phenylquinazoline from 2-aminobenzaldehyde and benzonitrile, a modification of the Friedlander annulation.
Materials:
-
2-Aminobenzaldehyde
-
Benzonitrile
-
Anhydrous Toluene
-
Catalyst (e.g., a Lewis acid like Yb(OTf)₃ or a transition metal catalyst)
-
Standard laboratory glassware for reflux under an inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (1.0 eq), the catalyst (e.g., 5 mol%), and anhydrous toluene.
-
Addition of Reagents: Add benzonitrile (1.2 eq) to the flask.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until the 2-aminobenzaldehyde is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Purification of Quinazolines
A. Recrystallization:
Recrystallization is an effective method for purifying solid quinazoline products, especially for removing small amounts of impurities.[8]
-
Solvent Selection: Choose a solvent or solvent system in which the quinazoline is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
-
Dissolution: Dissolve the crude quinazoline in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
B. Column Chromatography:
For separating mixtures of products or removing more significant impurities, column chromatography is the method of choice.[9]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of quinazolines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. A typical starting point is a 9:1 mixture of hexanes:ethyl acetate, with the polarity being increased as needed.
-
Procedure: a. Prepare a slurry of silica gel in the initial mobile phase and pack the column. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. c. Load the dried, adsorbed product onto the top of the column. d. Elute the column with the mobile phase, collecting fractions and monitoring them by TLC to identify and combine the fractions containing the pure product.
Section 3: References
-
Organic Chemistry Portal. Synthesis of Quinazolines. [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
-
Chen, J., et al. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes. The Journal of Organic Chemistry, 78(22), 11342-11348.
-
BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
-
Chilin, A., et al. (2008). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 13(12), 3069-3096.
-
BenchChem. (2025). Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.
-
Wikipedia. Niementowski quinoline synthesis.
-
Khan, I., & Zaib, S. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 735792.
-
Wang, D. Z., et al. (2022). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (187), e53662.
-
BenchChem. (2025). Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid.
-
Wikipedia. Friedländer synthesis.
-
Organic Reactions. (2014). The Friedländer Synthesis of Quinolines.
-
Alfa Chemistry. Friedländer Quinoline Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yield in Niementowski Quinazoline Synthesis
Welcome to the technical support center for the Niementowski quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this venerable yet often temperamental reaction. As a cornerstone in the synthesis of the privileged quinazolinone scaffold, mastering the Niementowski reaction is crucial for the efficient production of a vast array of biologically active molecules.[1][2]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and significantly improve your yields.
Understanding the Reaction: A Mechanistic Overview
The Niementowski quinazoline synthesis is the thermal condensation of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline (also known as a quinazolin-4(3H)-one).[2] The reaction typically requires high temperatures, often in the range of 130-200°C.[3]
The generally accepted mechanism proceeds through two key stages:
-
Acylation: The initial step involves the acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate.
-
Cyclization and Dehydration: This intermediate then undergoes intramolecular cyclization, followed by the elimination of a water molecule to yield the final quinazolinone product.
A similar mechanistic pathway is proposed for the related Niementowski quinoline synthesis.[4]
Caption: Generalized mechanism of the Niementowski quinazoline synthesis.
Troubleshooting Guide: From Low Yields to Pure Products
This section addresses specific issues encountered during the Niementowski synthesis in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Question 1: My reaction is sluggish, and the yield is consistently low, even after prolonged heating. What are the likely causes?
Answer: Several factors can contribute to a sluggish reaction and low yields in a Niementowski synthesis. The most common culprits are related to starting material purity, reaction temperature, and the inherent reactivity of your substrates.
1.1. Purity of Starting Materials: The Foundation of a Successful Reaction
The purity of your anthranilic acid derivative and amide is paramount. Impurities can interfere with the reaction in several ways:
-
Anthranilic Acid Impurities: Common impurities in commercially available anthranilic acids include isomers (e.g., 3- and 4-aminobenzoic acid) and related compounds like methyl anthranilate or anthranoylanthranilic acid.[5] These impurities will not participate in the desired reaction and can lead to the formation of side products, complicating purification and reducing the yield of the target quinazolinone.
-
Amide Impurities: The quality of the amide is equally critical. Amides can hydrolyze to their corresponding carboxylic acids, which can alter the reaction conditions. Furthermore, impurities from the amide synthesis can carry over and inhibit the reaction.
Troubleshooting Protocol: Assessing and Improving Starting Material Purity
-
Step 1: Purity Assessment: Before starting your synthesis, assess the purity of your starting materials using techniques like:
-
Thin Layer Chromatography (TLC): A quick and effective way to check for the presence of multiple components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of your starting materials.[5][7]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.[6]
-
-
Step 2: Purification of Anthranilic Acid Derivatives: If impurities are detected, recrystallization is an effective purification method. A general protocol is as follows:
-
Dissolve the crude anthranilic acid derivative in a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a mixture of solvents like methylene chloride and hexane).[8]
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]
-
-
Step 3: Ensuring High-Purity Amides: If you are synthesizing your own amides, ensure complete conversion and thorough purification. Standard methods for amide synthesis include the reaction of a carboxylic acid with an amine using a coupling agent or the acylation of an amine with an acyl chloride.[][10] Purification is typically achieved through recrystallization or column chromatography.[11]
1.2. Reaction Temperature: Finding the "Sweet Spot"
The high temperatures required for the Niementowski synthesis can be a double-edged sword. While necessary to drive the reaction forward, excessive heat can lead to decomposition of starting materials and products.
Troubleshooting Protocol: Optimizing the Reaction Temperature
-
Step 1: Gradual Temperature Increase: Instead of immediately heating the reaction to a high temperature, consider a stepwise temperature program. This can be particularly useful for sensitive substrates.
-
Start at a lower temperature (e.g., 120°C) and hold for a period to allow for the initial acylation step.
-
Gradually increase the temperature (e.g., in increments of 10-15°C) to promote the cyclization and dehydration steps.
-
Monitor the reaction progress by TLC at each stage to determine the optimal temperature profile for your specific substrates.
-
-
Step 2: Utilize Modern Synthesis Equipment: Automated synthesis workstations allow for precise temperature control, eliminating the inaccuracies of traditional heating methods like oil baths.[12]
1.3. Modernizing the Approach: Microwave-Assisted Synthesis
For sluggish reactions, microwave-assisted organic synthesis (MAOS) offers a significant advantage over conventional heating. Microwave irradiation directly and uniformly heats the reactants, leading to a dramatic reduction in reaction times and often a significant increase in yield.[13][14]
Comparative Data: Conventional vs. Microwave-Assisted Niementowski Synthesis
| Product | Method | Reaction Time | Yield (%) | Reference |
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional (Reflux) | 10 hours | 75 | [1] |
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave (800W) | 5 minutes | 92 | [1] |
| 6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid | Conventional (Reflux) | 6 hours | 75 | [14] |
| 6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid | Microwave (400-500W) | 9 minutes | 90 | [14] |
Question 2: My TLC shows multiple spots, and I'm having difficulty isolating my desired product. What are the common side products, and how can I improve purification?
Answer: The formation of multiple products is a common issue in the Niementowski synthesis, often stemming from side reactions or incomplete conversion. Understanding these potential side products is key to optimizing your purification strategy.
2.1. Common Side Products and Their Origins
-
Unreacted Starting Materials: The most common "impurities" are often unreacted anthranilic acid and amide.
-
N-Acylanthranilic Acid Intermediate: Incomplete cyclization will leave the N-acylanthranilic acid intermediate in your crude product.
-
Products of Self-Condensation: Anthranilic acid can undergo self-condensation at high temperatures to form anthranoylanthranilic acid.[5]
-
Decarboxylation Products: At very high temperatures, the carboxylic acid group of the anthranilic acid can be lost, leading to aniline derivatives and subsequent side reactions.
Troubleshooting Workflow: Identifying and Purifying Your Product
Caption: A typical workflow for the purification and characterization of quinazolinones.
2.2. Effective Purification Strategies
-
Initial Work-up: After the reaction is complete, pouring the cooled reaction mixture into cold water can help precipitate the crude product and remove highly polar, water-soluble impurities like excess formamide.[3]
-
Recrystallization: If your crude product is relatively clean on TLC, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is often sufficient for purification.[14]
-
Column Chromatography: For complex mixtures with multiple products, column chromatography is the most effective purification method. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can effectively separate the desired quinazolinone from side products and unreacted starting materials.
Frequently Asked Questions (FAQs)
Q: Can I run the Niementowski reaction under solvent-free conditions?
A: Yes, solvent-free, or "neat," reactions are a viable and environmentally friendly option for the Niementowski synthesis.[14] This approach is often coupled with microwave irradiation to achieve high yields in short reaction times.[15]
Q: Are there any catalysts that can improve the yield and lower the reaction temperature?
A: While the classical Niementowski reaction is often performed without a catalyst, various Lewis and Brønsted acids have been explored to improve its efficiency. For example, polyphosphoric acid (PPA) can be used to promote the cyclization step.[4] More recently, magnetic ionic liquids have been shown to be effective catalysts for quinazoline synthesis in multicomponent reactions.[16]
Q: What is the difference between the Niementowski quinoline and quinazoline syntheses?
A: The primary difference lies in the carbonyl component. The Niementowski quinoline synthesis involves the reaction of an anthranilic acid with a ketone or aldehyde to form a γ-hydroxyquinoline.[4] In contrast, the quinazoline synthesis utilizes an amide to form a quinazolin-4(3H)-one.[2]
References
- Al-Rawashdeh, N. A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(21), 6595.
- Gryko, D. T., et al. (2017). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione. Arkivoc, 2017(ii), 7-11.
- El-Sayed, M. A., et al. (2019). Anthranilic Acid Derivatives and Other Components from Ononis pusilla.
- BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem Technical Guides.
- Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Arkivoc, 2005(xiii), 98-108.
- Wikipedia. (2026). Niementowski quinoline synthesis. Wikipedia, The Free Encyclopedia.
- Wikipedia. (2025). Niementowski quinazoline synthesis. Wikipedia, The Free Encyclopedia.
- Schoenewaldt, E. F., & Csendes, E. (1981). Process for the preparation of anthranilic acid derivatives.
- Skelly, N. E., & Cornwell, P. B. (1981). Analysis of anthranilic acid by liquid chromatography.
- Wallace, G. G., & Aboutanos, V. (2024). Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. Polymers, 16(11), 1548.
- Burke, A., Groth, U., & Visentin, F. (n.d.). New Experimental Techniques for Organic Synthesis. Mettler Toledo.
- Organic Chemistry Portal. (2024).
- Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc.
- BenchChem. (2025). Comparative analysis of different synthetic routes to 4(3H)-quinazolinone. BenchChem Technical Guides.
- Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Sciencemadness.org.
- Snow, N. H. (2017). The Secrets of Successful Temperature Programming.
- Al-Tel, T. H. (2004). Quinazolinones via Lithiation of 2-Alkyl-4(3H)-quinazolinones. Molecules, 9(1), 26-32.
- Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2345-2349.
- Master Organic Chemistry. (2018).
- Stella, L. H. (1997). Process for preparing anthranilic acids.
- Element Lab Solutions. (n.d.). GC Temperature Program Development. Element Lab Solutions Blog.
- Desai, K. R., & Desai, A. R. (2005). A Novel Route to the Niementowski Reaction.
- El-Gindy, A., El-Zeany, B., & Awad, T. (2000). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 341-349.
-
Royal Society of Chemistry. (2012). . RSC Advances.
- SciRP.org. (n.d.).
- eScholarship.org. (2023). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of. eScholarship.org.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences Blog.
- ScholarWorks@GVSU. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Singh, U. P., & Samant, S. D. (1999). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Indian Journal of Pharmaceutical Sciences, 61(5), 305-307.
- ResearchGate. (2025). Design of a direct-heating fast temperature programming device for fast gas chromatography.
- Karolinska Institutet. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Karolinska Institutet Open Archive.
- Frontiers. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
- ResearchGate. (2020). What is the best technique for amide purification?.
- ResearchGate. (2025). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids.
- YouTube. (2024). Temperature Programmed Analysis - Instrument Setup. YouTube.
- ResearchGate. (n.d.). Chemical synthesis and characterization of aniline and o-anthranilic acid copolymer.
- PubMed Central. (n.d.). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. PubMed Central.
- ResearchGate. (n.d.). Synthesis, Reaction Byproduct Characterization, and Mechanistic Understanding of Hemiformal Hydrogen Sulfide Scavengers: Part 2 Identification of Byproducts, Reaction Mechanisms, and Suppression Thereof.
- RSC Publishing. (n.d.).
- PubMed. (n.d.). Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. PubMed.
- ResearchGate. (n.d.). Dissipative Cyclic Reaction Networks: Mechanistic Insights into a Minor Enantiomer Recycling Process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
- 7. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 8. EP0034292A2 - Process for the preparation of anthranilic acid derivatives - Google Patents [patents.google.com]
- 10. Substituted amide synthesis by amidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Methylquinazoline Synthesis
Welcome to the technical support center for the synthesis of 4-methylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your reaction conditions for high yield and purity.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 4-methylquinazoline, providing insights into their root causes and practical solutions.
Problem 1: Low or No Product Yield
Symptom: After the reaction and work-up, you isolate a significantly lower amount of 4-methylquinazoline than expected, or none at all.
Potential Causes & Solutions:
-
Inadequate Reaction Temperature: The condensation and cyclization steps are temperature-sensitive. A temperature of 150°C is optimal for the reaction between 2-aminoacetophenone and formamide.[1] Lower temperatures can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of reactants and products.
-
Actionable Advice: Ensure your reaction vessel is properly heated and the temperature is monitored accurately throughout the reaction. Use a calibrated thermometer and a stable heating source like an oil bath.
-
-
Inactive or Insufficient Catalyst: When using a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂), its activity is crucial. BF₃·OEt₂ is moisture-sensitive and can be deactivated by atmospheric water.
-
Actionable Advice: Use freshly opened or properly stored BF₃·OEt₂. Ensure all glassware is thoroughly dried before use. The optimal molar ratio of 2-aminoacetophenone to BF₃·OEt₂ is 1:0.5.[1]
-
-
Suboptimal Reactant Ratio: An incorrect ratio of starting materials can significantly impact the yield. For the synthesis from 2-aminoacetophenone and formamide, a weight ratio of 1:52 is recommended.[1]
-
Actionable Advice: Accurately weigh your starting materials. Using a significant excess of formamide helps to drive the reaction to completion.
-
-
Insufficient Reaction Time: The reaction requires adequate time to proceed to completion. The optimized reaction time is 6 hours.[1]
-
Actionable Advice: Allow the reaction to run for the full recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Symptom: Your crude product shows multiple spots on TLC or extra peaks in NMR/GC-MS analysis, indicating the presence of byproducts.
Potential Causes & Solutions:
-
Side Reactions due to High Temperatures: Elevated temperatures can lead to the formation of undesired side products.
-
Actionable Advice: Maintain the reaction temperature at the optimized 150°C.[1]
-
-
Formation of Dimeric Impurities: In related syntheses, such as that of 2-(chloromethyl)-4-methylquinazoline, dimeric impurities like 4,4'-(2-methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline) can form under certain conditions.[2] While not a direct byproduct of the primary synthesis discussed, analogous side reactions can occur.
-
Actionable Advice: Adhering to the optimized reaction conditions, particularly temperature and reactant ratios, can minimize the formation of such byproducts.
-
-
Incomplete Reaction: Unreacted starting materials will contaminate the final product.
-
Actionable Advice: Ensure the reaction goes to completion by following the recommended temperature and time.[1]
-
Problem 3: Difficulty in Product Purification and Isolation
Symptem: The crude product is an oil that is difficult to crystallize, or the crystallized product has a low melting point and appears impure.
Potential Causes & Solutions:
-
Inappropriate Crystallization Solvent: The choice of solvent is critical for effective purification by recrystallization.
-
Actionable Advice: A mixture of petroleum ether and ethyl acetate is reported to be an effective solvent system for the recrystallization of quinazolinone derivatives.[3] For 2-(chloromethyl)-4-methylquinazoline, a related compound, n-hexane or cyclohexane can be used as antisolvents to induce crystallization.[4] Experiment with different solvent systems to find the one that provides high-quality crystals.
-
-
Presence of Oily Impurities: Oily byproducts can inhibit the crystallization of the desired product.
-
Actionable Advice: If direct crystallization is challenging, consider purifying the crude product by column chromatography on silica gel. A gradient elution with a mixture of petroleum ether and ethyl acetate is a good starting point.[3]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 4-methylquinazoline.
Q1: What is the most common and efficient method for synthesizing 4-methylquinazoline?
The reaction of 2-aminoacetophenone with formamide is a widely used and optimized method.[1] This one-pot synthesis is relatively straightforward and can achieve high yields when performed under optimized conditions.
Q2: What is the role of the BF₃·OEt₂ catalyst in this synthesis?
BF₃·OEt₂ acts as a Lewis acid. Its primary role is to activate the carbonyl group of 2-aminoacetophenone, making it more susceptible to nucleophilic attack by the nitrogen atom of formamide. This catalytic action facilitates the initial condensation and subsequent cyclization steps, leading to the formation of the quinazoline ring.
Q3: Can other Lewis acids be used as catalysts?
Yes, other Lewis acids can be employed in quinazoline synthesis. However, BF₃·OEt₂ has been shown to be particularly effective for the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide, leading to a high yield of 86% under optimized conditions.[1]
Q4: Is microwave-assisted synthesis a viable option for this reaction?
Microwave irradiation is an excellent alternative to conventional heating for quinazoline synthesis. It often leads to significantly shorter reaction times, and in many cases, improved yields.[5][6] The Niementowski reaction, a related method for quinazolinone synthesis, has been successfully performed using microwave heating with formamide.[5]
Q5: How can I confirm the identity and purity of my final product?
The identity and purity of 4-methylquinazoline can be confirmed using a combination of analytical techniques:
-
Melting Point: Compare the melting point of your product with the literature value.
-
Spectroscopic Methods:
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 4-methylquinazoline based on optimized conditions.[1]
Materials:
-
2-aminoacetophenone
-
Formamide
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Appropriate solvents for work-up and purification (e.g., ethyl acetate, petroleum ether, saturated sodium bicarbonate solution, brine)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminoacetophenone and formamide in a 1:52 weight ratio.
-
Addition of Catalyst: With stirring, add BF₃·OEt₂ to the mixture. The molar ratio of 2-aminoacetophenone to BF₃·OEt₂ should be 1:0.5.
-
Reaction: Heat the reaction mixture to 150°C and maintain this temperature for 6 hours with continuous stirring.
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate.[3]
-
Alternatively, if significant impurities are present, purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.
-
IV. Data Presentation
Table 1: Optimization of Reaction Conditions for 4-Methylquinazoline Synthesis [1]
| Entry | Catalyst (molar ratio to 2-aminoacetophenone) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 150 | 6 | < 10 |
| 2 | BF₃·OEt₂ (0.25) | 150 | 6 | 65 |
| 3 | BF₃·OEt₂ (0.5) | 150 | 6 | 86 |
| 4 | BF₃·OEt₂ (0.75) | 150 | 6 | 84 |
| 5 | BF₃·OEt₂ (0.5) | 130 | 6 | 72 |
| 6 | BF₃·OEt₂ (0.5) | 170 | 6 | 78 |
| 7 | BF₃·OEt₂ (0.5) | 150 | 4 | 75 |
| 8 | BF₃·OEt₂ (0.5) | 150 | 8 | 85 |
V. Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Proposed reaction mechanism for the synthesis of 4-methylquinazoline.
Caption: Step-by-step experimental workflow for 4-methylquinazoline synthesis.
VI. References
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.
-
A Short Review on Quinazoline Heterocycle. (2021). International Journal of Innovative Research in Science, Engineering and Technology, 10(5).
-
Al-dujaili, J. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.
-
PubChem. (n.d.). 4-Methylquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (2019). China Textile & Apparel, (1), 89-91.
-
Preparation of aminoacetophenones. (1956). U.S. Patent No. 2,753,376.
-
Shaikh, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 643.
-
Zhang, L., et al. (2020). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures. Journal of Chemical & Engineering Data, 65(4), 1834-1842.
-
Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (2022). ChemistrySelect, 7(12), e202200539.
-
The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (n.d.). BenchChem.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2021). Molecules, 26(16), 4949.
-
Proposed two step acid catalysed formation of 2-aminoacetophenone from... (n.d.). ResearchGate.
-
Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives. (2019). Organic & Biomolecular Chemistry, 17(34), 7943-7947.
-
What's the best solvent to remove these crystals and recrystallize it? (2022). Reddit.
-
How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry.
-
Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. (n.d.). JEOL.
-
Related substance of linagliptin intermediate and synthesis method thereof. (2021). Chinese Patent No. CN112592320A.
-
How to Purify an organic compound via recrystallization or reprecipitation? (2023). ResearchGate.
-
Solvent free synthesis of some quinazolin-4(3H)-ones. (2012). Der Pharma Chemica, 4(4), 1537-1543.
-
Structure, aromatic properties and preparation of the quinazolin-4-one molecule. (2021). E3S Web of Conferences, 277, 01007.
-
Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (2020). Universal Journal of Pharmaceutical Research, 5(3), 58-69.
-
Optimization of solid phase synthesis of quinazolin-4-ones. (2012). Der Pharma Chemica, 4(1), 63-69.
-
How to Synthesize 2-Aminoacetophenone? (2023). Guidechem.
-
Microwave-assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry, 8, 580.
-
Synthesis of some quinazolin-4-one series heterocyclic compounds and their biological activities. (2021). Generis Publishing.
-
Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Pharmaceuticals, 14(11), 1127.
-
Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). (2023). Current Microwave Chemistry, 10(2), 123-131.
-
Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. (2017). Molbank, 2017(2), M941.
-
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (2023). Organic Process Research & Development, 27(10), 1869-1876.
-
The Significance of 2-Aminoacetophenone in Organic Synthesis. (n.d.). BOC Sciences.
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2021). Molecules, 26(16), 4949.
Sources
- 1. journalirjpac.com [journalirjpac.com]
- 2. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. 4-Methylquinazoline | C9H8N2 | CID 241520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Stability & Handling of (4-Methylquinazolin-2-yl)methanol
This technical guide addresses the stability, solubility, and handling of (4-Methylquinazolin-2-yl)methanol (CAS: 13535-91-6), a critical intermediate (often designated as Impurity N ) in the synthesis of the DPP-4 inhibitor Linagliptin .[1]
Executive Summary
(4-Methylquinazolin-2-yl)methanol is a heteroaromatic primary alcohol.[1] Its stability profile is dominated by the reactivity of the hydroxymethyl group at the C2 position. While the quinazoline core is relatively robust, the "benzylic-like" alcohol is susceptible to oxidation (to aldehyde/acid) and nucleophilic substitution under acidic conditions.
Key Recommendation: For analytical standards, store as a solid at -20°C under inert atmosphere. For synthesis, utilize fresh solutions in anhydrous aprotic solvents (DMSO, DMF, or DCM) and avoid prolonged exposure to acidic protic environments.
Solvent Compatibility & Solubility Matrix
The following table summarizes solvent suitability based on solubility thermodynamics and chemical stability.
| Solvent System | Solubility Rating | Stability Risk | Application Notes |
| DMSO | Excellent (>10 mg/mL) | Low-Medium | Recommended for Stock Solutions. Caution:[1] DMSO is hygroscopic and a mild oxidant; store frozen to prevent slow oxidation to the aldehyde. |
| Methanol (MeOH) | Good | Medium | Suitable for immediate use/transfer. Risk: In the presence of acid traces, may form methyl ethers via solvolysis. |
| Ethanol (EtOH) | Sparingly Soluble | Medium | Poor solubility often leads to precipitation. Heating required, which accelerates degradation. |
| Dichloromethane (DCM) | Good | Low | Recommended for Extraction/Workup. Excellent stability if acid-free.[1] Evaporate at <40°C. |
| Water | pH Dependent | High | Soluble at low pH (protonated), insoluble at neutral pH. Risk: Hydrolytic instability is low, but aqueous solutions promote oxidation. |
| Isopropanol (IPA) | Very Slight | Low | Good anti-solvent for crystallization/precipitation. |
Degradation Pathways & Mechanisms[1][2]
Understanding why the molecule degrades is essential for troubleshooting.
A. Oxidation (Primary Failure Mode)
The hydroxymethyl group at C2 is activated by the electron-deficient quinazoline ring. Exposure to air, light, or oxidizing solvents (aged DMSO) converts the alcohol to 4-methylquinazoline-2-carbaldehyde , which further oxidizes to the carboxylic acid .[1]
-
Visual Indicator: Solution turns from colorless/white to yellow/orange.
B. Acid-Catalyzed Etherification
In alcoholic solvents (MeOH/EtOH) containing trace acids (e.g., HCl from a previous step), the hydroxyl group can be protonated and displaced by the solvent, forming the methyl ether impurity .
C. Dimerization
High concentrations in reactive solvents can lead to self-condensation or reaction with precursors (e.g., 2-(chloromethyl)-4-methylquinazoline), forming "Linagliptin Dimer" type impurities.[1]
Pathway Visualization
Figure 1: Primary degradation pathways of (4-Methylquinazolin-2-yl)methanol including oxidation and solvolysis.
Troubleshooting Guide
Issue 1: "My stock solution in DMSO turned yellow overnight."
-
Cause: Oxidation of the benzylic alcohol to the aldehyde/acid, or formation of N-oxides. This is accelerated by light and moisture.
-
Solution:
-
Prepare DMSO stocks immediately before use.
-
Purge the vial with Argon/Nitrogen.
-
Store at -20°C or -80°C.
-
Verification: Check LC-MS for [M+H]+ 173 (Aldehyde) vs 175 (Alcohol).[1]
-
Issue 2: "I see a new peak at RRT 1.2 after refluxing in Methanol."
-
Cause: Likely formation of the methyl ether (Methoxymethyl derivative) if the reaction mixture was slightly acidic.
-
Solution:
-
Check the pH of the reaction mixture; ensure it is neutral or slightly basic (using Triethylamine).
-
Switch to a non-nucleophilic solvent like Acetonitrile or Toluene if possible.
-
Issue 3: "The compound is not dissolving in Ethanol despite heating."
-
Cause: Intrinsic low solubility. Heating ethanol to reflux (78°C) poses a stability risk.
-
Solution:
-
Do not force solubility with heat.
-
Use a co-solvent system: Dissolve in minimal DCM or DMSO first, then dilute with Ethanol if necessary.
-
Standardized Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to verify the purity of your material before critical experiments.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 226 nm (Max absorption for quinazoline core) and 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Expected Retention: The alcohol elutes early (polar); aldehydes/dimers elute later.
Protocol B: Optimal Storage
-
Solid State: Store in amber glass vials with a PTFE-lined cap. Keep desiccated at -20°C .
-
Liquid State: Avoid storing as a solution. If necessary, use anhydrous DMSO, purge with inert gas, seal with parafilm, and freeze at -20°C. Discard after 1 week.
References
-
PubChem. (4-Methylquinazolin-2-yl)methanol - Compound Summary. National Library of Medicine. Available at: [Link][1]
-
ECHA. Registration Dossier - 2-(chloromethyl)-4-methylquinazoline. European Chemicals Agency.[2][3] (Precursor data indicating reactivity).[2][3][4][5][6][7][8] Available at: [Link][1][3]
-
Gu, Y., et al. Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems. ResearchGate. Available at: [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. airgas.com [airgas.com]
- 5. carlroth.com [carlroth.com]
- 6. mdpi.com [mdpi.com]
- 7. (4-methylquinazolin-2-yl)methanol - Opulent Pharma [opulentpharma.com]
- 8. researchgate.net [researchgate.net]
Recrystallization of (4-Methylquinazolin-2-yl)methanol: A Technical Support Guide
Prepared by: Your Senior Application Scientist
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the recrystallization of (4-Methylquinazolin-2-yl)methanol. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. This allows for the dissolution of the impure solid in a hot, saturated solution, followed by the formation of pure crystals upon cooling, leaving the impurities dissolved in the mother liquor.
Part 1: Selecting the Optimal Recrystallization Solvent
The choice of solvent is the most critical parameter for a successful recrystallization. For (4-Methylquinazolin-2-yl)methanol, a systematic approach to solvent selection is recommended, starting with common laboratory solvents.
Frequently Asked Questions (FAQs): Solvent Selection
Q1: What is a good starting solvent for the recrystallization of (4-Methylquinazolin-2-yl)methanol?
A1: Based on the purification of structurally related quinazoline derivatives, alcohols such as ethanol and methanol are excellent starting points.[1][2] Specifically, 95% ethanol has been successfully used for recrystallizing quinazoline compounds.[1] Methanol has also been employed in the purification process of related structures, indicating its potential suitability.[3]
Q2: My compound is too soluble in ethanol even at room temperature. What should I do?
A2: If the compound is highly soluble in a particular solvent at low temperatures, that solvent is not suitable for single-solvent recrystallization. In this scenario, a mixed-solvent system is a viable alternative.[4][5] A common and effective mixed-solvent pair is ethanol-water .[4][5] The compound is first dissolved in the "good" solvent (ethanol) at an elevated temperature, and then the "poor" solvent (water) is added dropwise until the solution becomes turbid, indicating the saturation point.[5]
Q3: I've observed that my compound "oils out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To mitigate this, consider the following:
-
Increase the amount of solvent: This can lower the saturation temperature.
-
Use a lower-boiling solvent: This ensures the dissolution occurs at a temperature below the compound's melting point.
-
Employ a mixed-solvent system: This can often modulate the solvency power and prevent oiling out.
Q4: Are there other solvent systems I can try?
A4: Yes, for quinazoline derivatives, mixtures of petroleum ether and ethyl acetate have been used for recrystallization.[6] This combination offers a different polarity profile compared to alcohol-water systems and may be effective if other solvents fail.
Solvent Selection Summary Table
| Solvent/Solvent System | Rationale for Use | Potential Issues |
| Ethanol/Methanol | Proven effectiveness for related quinazoline structures.[1][2][3] | May exhibit high solubility at room temperature. |
| Ethanol-Water | Excellent for compounds that are too soluble in pure ethanol.[4][5] | Precise ratio of solvents is crucial for good recovery. |
| Petroleum Ether-Ethyl Acetate | Offers an alternative polarity for purification.[6] | May require careful optimization of the solvent ratio. |
| Acetone-Water | A common mixed-solvent system for moderately polar compounds.[7] | The volatility of acetone can be a challenge. |
Part 2: Troubleshooting Common Recrystallization Problems
This section addresses specific issues that may arise during the experimental workflow.
Q5: I've followed the cooling procedure, but no crystals have formed. What are the next steps?
A5: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are several techniques to induce crystallization:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Introduce a tiny crystal of the pure compound into the cooled solution. This seed crystal will act as a template for further crystal growth.
-
Prolonged cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
Q6: My recrystallization yield is very low. How can I improve it?
A6: Low recovery can be attributed to several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve your solid.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling too rapidly can lead to smaller, less pure crystals and lower recovery.
Q7: How can I assess the purity of my recrystallized (4-Methylquinazolin-2-yl)methanol?
A7: The purity of your product can be determined by several analytical methods:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically broaden the melting point range and depress the melting point.
-
Thin-Layer Chromatography (TLC): Compare the TLC of the recrystallized product with the crude material. A pure compound should ideally show a single spot.
-
Spectroscopic Methods: Techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry can confirm the structure and purity of the final product.
Part 3: Experimental Protocol and Workflow
This section provides a detailed, step-by-step methodology for the recrystallization of (4-Methylquinazolin-2-yl)methanol.
Detailed Experimental Protocol: Recrystallization using an Ethanol-Water System
-
Dissolution: Place the crude (4-Methylquinazolin-2-yl)methanol in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of ethanol until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Poor Solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Recrystallization Workflow Diagram
Caption: A stepwise workflow for the mixed-solvent recrystallization process.
References
- Google Patents. (n.d.). Process for purification of linagliptin.
-
PubChem. (n.d.). (4-Methylquinazolin-2-yl)methanol. Retrieved January 27, 2026, from [Link]
-
PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). The crystallization of quinoline.
-
Chemistry & Biology Interface. (n.d.). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved January 27, 2026, from [Link]
-
YouTube. (2022, September 24). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved January 27, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). recrystallization-2.doc.pdf. Retrieved January 27, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved January 27, 2026, from [Link]
-
Atlantis Press. (n.d.). Optimization of Synthesis Process of 4-Methylquinazoline. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved January 27, 2026, from [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
Technical Support Center: Mastering Quinazoline Purification by Column Chromatography
Welcome to the technical support center for quinazoline purification. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their column chromatography workflows for this important class of heterocyclic compounds. Quinazolines and their derivatives are foundational scaffolds in medicinal chemistry, and their effective purification is a critical step in their synthesis and development.[1][2]
This guide moves beyond simple protocols to provide in-depth explanations of the principles behind the practice, empowering you to troubleshoot effectively and adapt methodologies to your specific quinazoline derivative.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the column chromatography of quinazolines.
Q1: What is the best stationary phase for purifying quinazoline derivatives?
For the majority of quinazoline purifications, silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the standard and most effective stationary phase .[3] The slightly acidic nature of silica gel is generally well-suited for the basic quinazoline core. However, if you are working with particularly basic quinazolines that exhibit strong binding or peak tailing on silica, consider using alumina (Al₂O₃) or a deactivated silica gel.
Q2: How do I select an appropriate mobile phase for my quinazoline purification?
Mobile phase selection is critical and should always be guided by prior Thin-Layer Chromatography (TLC) analysis.[3] A common starting point for quinazoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate .[3] The ratio is adjusted to achieve a retention factor (R_f) for your target compound of approximately 0.25-0.35 on the TLC plate. This R_f value typically translates well to good separation on a column.
Q3: My quinazoline derivative is showing significant peak tailing. What's causing this and how can I fix it?
Peak tailing with basic compounds like quinazolines on silica gel is often due to strong interactions between the basic nitrogen atoms of the quinazoline and the acidic silanol groups (Si-OH) on the silica surface. To mitigate this, you can:
-
Add a small amount of a basic modifier to your mobile phase, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% by volume). This will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.
-
Consider switching to a less acidic stationary phase , like neutral alumina.
Q4: Can I use reversed-phase chromatography for quinazoline purification?
While less common for preparative scale purification in many research labs, reversed-phase column chromatography (using a C18-functionalized silica stationary phase) can be an excellent option, particularly for more polar quinazoline derivatives. In this case, the mobile phase would be a mixture of polar solvents, such as water and acetonitrile or methanol.
Experimental Protocol: A Step-by-Step Guide to Quinazoline Purification
This protocol outlines a standard workflow for the purification of a quinazoline derivative using silica gel column chromatography.
Step 1: Thin-Layer Chromatography (TLC) Analysis
Causality: Before committing your entire sample to a column, it is imperative to determine the optimal mobile phase composition using TLC. This small-scale experiment predicts the separation you will achieve on the larger column, saving time and preventing the loss of valuable compound.
Methodology:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a 7:3 or 1:1 ratio and adjust as necessary).
-
Visualize the separated spots using a UV lamp (254 nm or 365 nm).[3]
-
The ideal solvent system will show good separation between your desired product and any impurities, with the product spot having an R_f value between 0.25 and 0.35.
Step 2: Column Packing
Causality: A well-packed column is essential for achieving good separation. A poorly packed column with air bubbles or cracks will lead to uneven solvent flow and broad, poorly resolved bands.
Methodology:
-
Select a glass column of an appropriate size for your sample amount (a general rule of thumb is a 100:1 ratio of silica gel to crude sample by weight).
-
Prepare a slurry of silica gel in your chosen mobile phase (the same one determined by TLC).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then gently tap the column to ensure a tightly packed bed.
-
Add a layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
Step 3: Sample Loading and Elution
Causality: Proper sample loading ensures that the compound is applied to the column in a concentrated band, which is crucial for achieving sharp peaks and good separation.
Methodology:
-
Dissolve your crude sample in a minimal amount of a relatively non-polar solvent (like dichloromethane).
-
Carefully apply the dissolved sample to the top of the column.
-
Allow the sample to absorb into the silica bed.
-
Gently add your mobile phase to the top of the column and begin elution.
-
Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Once your desired compound has eluted, you can increase the polarity of the mobile phase to elute any remaining, more polar impurities.
Step 4: Post-Chromatography Analysis
Causality: After collecting fractions, it is necessary to identify which fractions contain your pure product and to confirm its purity.
Methodology:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Determine the yield and confirm the purity of your final compound using techniques such as NMR, LC-MS, or melting point analysis.
Visualizing the Workflow
Caption: A typical workflow for the column chromatography purification of quinazoline derivatives.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section provides solutions to common problems encountered during the column chromatography of quinazolines.
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity. - Column was poorly packed. - Column was overloaded with sample.[4] | - Re-optimize the mobile phase using TLC. - Repack the column, ensuring a uniform bed. - Use a larger column or reduce the amount of sample. |
| Compound Won't Elute | - Mobile phase is not polar enough. - Strong interaction with the stationary phase (e.g., very basic quinazoline on silica). | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). - Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase. - Consider switching to a different stationary phase like alumina. |
| Cracked or Dry Column | - The solvent level dropped below the top of the stationary phase. | - This is generally irreversible and requires repacking the column. Always ensure the silica bed remains submerged in solvent. |
| Streaking on TLC/Column | - Compound is not fully dissolved in the mobile phase. - The sample is too concentrated. | - Ensure your compound is soluble in the mobile phase. If not, you may need to change the solvent system. - Dilute your sample before loading it onto the column. |
Logical Troubleshooting Flow
Caption: A decision tree for troubleshooting common issues in quinazoline purification.
References
-
University of Washington Tacoma. (n.d.). Bioactive Quinazolinone: Synthetic pathway. UW Tacoma. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
JoVE. (2022, September 24). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. MDPI. Retrieved from [Link]
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Retrieved from [Link]
-
ResearchGate. (2020, August 12). Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. Retrieved from [Link]
Sources
Quinazoline Synthesis Scale-Up: A Technical Support Center
Welcome to the Technical Support Center for Quinazoline Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning quinazoline synthesis from the laboratory bench to larger-scale production. Here, you will find practical, in-depth guidance presented in a troubleshooting and FAQ format, grounded in scientific principles and field-proven experience. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve common challenges, ensuring a robust, efficient, and scalable synthetic process.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of quinazoline synthesis. Each issue is presented with its probable causes and actionable solutions, explained from a chemical and process engineering perspective.
Issue 1: My reaction yield drops significantly when moving from a 1g to a 100g scale. What are the likely causes and how can I fix it?
A drop in yield upon scale-up is a common and multifaceted problem. Let's break down the potential culprits and their solutions.
Probable Cause A: Inefficient Heat Transfer and Localized Hotspots
-
The Science: Many classical quinazoline syntheses, such as the Niementowski reaction, are endothermic initially but can become exothermic, especially during the cyclization step.[1] In a small flask, heat dissipates relatively easily. However, as the reactor size increases, the surface-area-to-volume ratio decreases, leading to less efficient heat removal.[2] This can create localized hotspots where reactants and products degrade, leading to the formation of byproducts and a lower yield of the desired quinazoline.
-
Troubleshooting & Solutions:
-
Characterize Thermal Profile: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the reaction's heat flow. This will help you anticipate the exotherm and design an appropriate cooling strategy.
-
Improve Agitation: Ensure your reactor is equipped with an appropriate stirrer (e.g., a pitched-blade turbine for good axial flow) and that the stirring speed is optimized to maintain a homogenous temperature throughout the reaction mixture.
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider a semi-batch process where one of the reactants is added portion-wise or via a syringe pump. This allows you to control the reaction rate and, consequently, the rate of heat generation.
-
Solvent Selection: Choose a solvent with a higher boiling point to allow for a wider operating temperature range and better heat dissipation.
-
Probable Cause B: Mass Transfer Limitations
-
The Science: In heterogeneous reactions (e.g., those involving a solid catalyst or a poorly soluble starting material), the reaction rate can be limited by how quickly the reactants come into contact. What appears as a well-mixed suspension in a small flask might have significant mass transfer limitations in a large reactor.
-
Troubleshooting & Solutions:
-
Optimize Stirring: As with heat transfer, efficient stirring is crucial for improving mass transfer.
-
Consider a Homogeneous Catalyst: If you are using a heterogeneous catalyst, explore the possibility of switching to a soluble one. While this may introduce challenges in catalyst removal, it can significantly improve reaction kinetics.
-
Particle Size Reduction: If one of your starting materials is a solid, reducing its particle size can increase the surface area available for reaction.
-
Probable Cause C: Changes in Reagent Stoichiometry and Purity
-
The Science: The purity of your starting materials can have a more pronounced effect at a larger scale. Impurities that were negligible in a small-scale reaction can act as catalysts for side reactions or inhibitors of the main reaction when present in larger quantities.
-
Troubleshooting & Solutions:
-
Re-evaluate Stoichiometry: The optimal stoichiometry on a small scale may not be the same on a larger scale. It is often beneficial to re-optimize the reagent ratios at the intended scale.
-
Thoroughly Characterize Starting Materials: Ensure that the purity of your starting materials is consistent across different batches.
-
Issue 2: I am observing the formation of a significant amount of a dark, tar-like byproduct during my large-scale Niementowski quinazoline synthesis. How can I prevent this?
The formation of tar-like substances in Niementowski reactions, which typically involve heating anthranilic acids with amides at high temperatures, is a common challenge during scale-up.[3][4][5]
Probable Cause: Thermal Decomposition and Side Reactions at High Temperatures
-
The Science: The high temperatures (often >150°C) required for the classical Niementowski synthesis can lead to the decomposition of starting materials, intermediates, and the final product.[3] This is particularly problematic for sensitive functional groups. The prolonged heating times at a large scale exacerbate this issue.
-
Troubleshooting & Solutions:
-
Lower the Reaction Temperature with a Catalyst: Explore the use of catalysts that can promote the reaction at a lower temperature. Lewis acids (e.g., ZnCl₂, FeCl₃) or protic acids (e.g., p-toluenesulfonic acid) can facilitate the cyclization step.
-
Microwave-Assisted Synthesis: Microwave irradiation can be a highly effective way to reduce reaction times and temperatures, minimizing the formation of degradation products.[6][7] Several studies have demonstrated the successful use of microwave synthesis for quinazolines, even on a multi-gram scale.[3]
-
Flow Chemistry: Continuous flow reactors offer excellent heat and mass transfer, allowing for precise control over reaction conditions and minimizing the formation of byproducts. This approach is particularly well-suited for highly exothermic reactions.
-
Alternative Synthetic Routes: Consider alternative, milder synthetic routes to the desired quinazoline. For example, a transition metal-catalyzed cross-coupling reaction might offer a more controlled and scalable approach.
-
Issue 3: My final product is difficult to purify at a large scale. Column chromatography is not a viable option. What are my alternatives?
Relying on column chromatography for large-scale purification is often impractical and expensive. Developing a robust crystallization procedure is key.
Probable Cause: Poor Crystallization Behavior and Impurity Profile
-
The Science: The impurity profile of your crude product can significantly impact its crystallization behavior. Some impurities can act as crystal growth inhibitors, while others may co-crystallize with your product, making purification difficult.
-
Troubleshooting & Solutions:
-
Solvent Screening: Conduct a systematic solvent screening to identify a suitable solvent or solvent system for crystallization. The ideal solvent should have high solubility for your product at elevated temperatures and low solubility at room temperature or below.
-
Anti-Solvent Crystallization: If finding a single suitable solvent is challenging, consider anti-solvent crystallization. Dissolve your crude product in a good solvent and then add a miscible anti-solvent in which your product is insoluble to induce crystallization.
-
Control Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile generally leads to larger, purer crystals.
-
Seeding: Introducing a small amount of pure crystalline product (seed crystals) to a supersaturated solution can promote the growth of crystals with the desired morphology.
-
pH Adjustment: For quinazolines with basic or acidic functional groups, adjusting the pH of the solution can be a powerful tool to induce crystallization.
-
Impurity Removal Prior to Crystallization: If a specific impurity is hindering crystallization, consider a pre-purification step, such as a liquid-liquid extraction or a charcoal treatment, to remove it.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the scale-up of quinazoline synthesis.
Q1: What are the key safety considerations when scaling up an exothermic quinazoline synthesis?
A1: Safety is paramount during scale-up. Here are the critical considerations:
-
Thermal Hazard Assessment: As mentioned earlier, conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to understand the potential for a runaway reaction.[8]
-
Reactor Design: Ensure your reactor is appropriately sized and equipped with a reliable cooling system, a pressure relief valve, and a quench system.
-
Monitoring and Control: Implement robust monitoring of key reaction parameters such as temperature, pressure, and reagent addition rate. An automated control system is highly recommended for large-scale production.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves. For larger-scale reactions, a face shield and blast shield may be necessary.
Q2: How do I choose the right solvent for a scalable quinazoline synthesis?
A2: Solvent selection is a critical decision that impacts reaction performance, product purification, and process safety. Consider the following factors:
-
Solubility: The solvent must be able to dissolve the reactants to a sufficient extent.
-
Boiling Point: A solvent with a boiling point that allows for a safe operating temperature range is essential.
-
Reactivity: The solvent should be inert under the reaction conditions.
-
Safety and Environmental Impact: Whenever possible, choose a solvent with a low toxicity, low flammability, and a good environmental profile. Green chemistry principles should guide your selection.
-
Downstream Processing: Consider how the solvent will be removed and how it will affect product isolation and purification.
Q3: What are the best practices for removing a metal catalyst from my quinazoline product on a large scale?
A3: Removing residual metal from your final product is a critical step, especially for pharmaceutical applications. Here are some effective strategies:
-
Filtration: If the catalyst is heterogeneous, it can be removed by filtration.
-
Extraction: For homogeneous catalysts, selective extraction with an aqueous solution can be effective. For example, a dilute acid wash can remove basic metal catalysts.
-
Scavengers: There are a variety of commercially available scavengers (e.g., silica-based or polymer-based) that can selectively bind to and remove metal catalysts.
-
Crystallization: A well-designed crystallization process can be very effective at rejecting metal impurities.
Section 3: Data & Protocols
Table 1: Comparison of Synthetic Methods for Quinazoline Synthesis
| Method | Typical Conditions | Advantages | Challenges in Scale-Up |
| Niementowski Synthesis | Anthranilic acid, amide, high temperature (150-200°C)[3][4] | Readily available starting materials, simple procedure. | High temperatures, long reaction times, potential for thermal decomposition, often low yields.[3] |
| Microwave-Assisted Synthesis | Microwave irradiation, often with a catalyst, reduced time and temperature.[6][7] | Shorter reaction times, higher yields, milder conditions.[3][6] | Specialized equipment required, scalability can be a concern for very large volumes. |
| Metal-Catalyzed Cross-Coupling | Transition metal catalyst (e.g., Pd, Cu), ligand, base, milder temperatures.[9][10] | High yields, good functional group tolerance, milder conditions. | Cost of catalyst and ligand, catalyst removal, potential for metal contamination in the final product.[10] |
| Flow Chemistry | Continuous flow reactor, precise control over reaction parameters. | Excellent heat and mass transfer, improved safety for exothermic reactions, potential for higher throughput. | Specialized equipment required, potential for clogging with solid materials. |
Protocol: Scalable, Microwave-Assisted Synthesis of a 2-Aryl-4-aminoquinazoline
This protocol provides a general guideline for a scalable, microwave-assisted synthesis. Note: This is a template and must be optimized for your specific substrate.
Materials:
-
2-aminobenzonitrile derivative
-
Aromatic aldehyde
-
Ammonium iodide
-
Ethanol
-
Microwave reactor with a scalable vessel
Procedure:
-
To a microwave-safe reactor vessel, add the 2-aminobenzonitrile derivative (1.0 eq), the aromatic aldehyde (1.2 eq), and ammonium iodide (2.0 eq).
-
Add ethanol as the solvent. The concentration should be optimized, but a starting point of 0.5 M is reasonable.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature and time determined by small-scale optimization (e.g., 120°C for 30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by crystallization from a suitable solvent (e.g., ethanol/water or isopropanol).
Section 4: Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Low Yield in Quinazoline Synthesis Scale-Up
Caption: A decision tree for troubleshooting low yields in quinazoline synthesis scale-up.
Diagram 2: General Reaction Scheme for Niementowski Quinazoline Synthesis
Caption: A simplified reaction scheme for the Niementowski quinazoline synthesis.
References
-
Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolines. [Link]
-
MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. [Link]
-
Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]
-
Patel, H. A., & Patel, K. D. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 580086. [Link]
-
Sci-Hub. [No specific article title available]. [Link]
-
Gellis, A., et al. (2019). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 24(18), 3348. [Link]
-
Kumar, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Results in Chemistry, 4, 100373. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]
-
Chandregowda, V., et al. (2009). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ResearchGate. [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
Chen, J., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(20), 7118. [Link]
-
MDPI Books. Modern Strategies for Heterocycle Synthesis. [Link]
-
Li, X., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(15), 5824. [Link]
-
ChemRxiv. (2024). Transfer Learning for Heterocycle Retrosynthesis. [Link]
-
International Journal of Scientific Research & Technology. (2025). Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. ijsrt.com. [Link]
-
Innocentive. (2022). Controlling Runaway Heat in Exothermic Chemical Reactions. [Link]
-
IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
- Google Patents. (2014).
-
Wikipedia. Quinazoline. [Link]
-
Chemical Industry Journal. (2021). Handling Reaction Exotherms – A Continuous Approach. [Link]
-
Jonnalagadda, S. B., & Bollikolla, H. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(10), 105151. [Link]
-
Török, B., & Török, M. (2013). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 3(32), 13097-13130. [Link]
-
Wang, W., et al. (2014). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 24(3), 847-851. [Link]
-
Wikipedia. Niementowski quinoline synthesis. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry, 10, 869695. [Link]
-
AIP Publishing. (2025). Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals. AIP Conference Proceedings. [Link]
-
ResearchGate. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. [Link]
-
Semantic Scholar. (2009). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones. [Link]
-
Török, B., & Balázs, L. (2010). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Current Organic Chemistry, 14(10), 946-966. [Link]
-
ResearchGate. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. [Link]
-
ResearchGate. (2025). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
MDPI. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. International Journal of Molecular Sciences, 27(2), 1050. [Link]
-
Dunn, P. J., et al. (2009). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 11(10), 1596-1601. [Link]
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]
-
RSC Publishing. (2020). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Green Chemistry, 22(18), 6064-6071. [Link]
-
MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(22), 5458. [Link]
-
MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6061. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Review on 4(3H)-quinazolinone synthesis. [Link]
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amarequip.com [amarequip.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (4-Methylquinazolin-2-yl)methanol and Established Kinase Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical kinase inhibitor (4-Methylquinazolin-2-yl)methanol against a panel of well-characterized kinase inhibitors. This analysis is supported by established experimental methodologies to offer a framework for evaluating novel compounds in oncology drug discovery.
Introduction
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as a privileged structure for kinase inhibitors. Numerous clinically successful drugs targeting key oncogenic kinases feature this heterocyclic motif.[1] (4-Methylquinazolin-2-yl)methanol, a quinazoline derivative, is not currently recognized as a kinase inhibitor but serves as a valuable structural analog for the purpose of this comparative guide.[2][3] In this context, we will treat (4-Methylquinazolin-2-yl)methanol as a representative of a novel class of quinazoline-based kinase inhibitors to illustrate a comprehensive evaluation process against established therapeutic agents. This guide will delve into a comparative analysis with a selection of specific and multi-targeted kinase inhibitors, providing a robust framework for the assessment of new chemical entities in this class.
Comparative Kinase Inhibitors: Mechanisms and Target Profiles
To provide a meaningful comparison, we have selected a panel of kinase inhibitors that includes both specific and multi-targeted agents, with a focus on those targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two critical pathways in cancer progression.
Selected Kinase Inhibitors for Comparison:
-
Gefitinib: A selective inhibitor of EGFR tyrosine kinase.[4]
-
Erlotinib: A potent and selective inhibitor of the EGFR tyrosine kinase.[5]
-
Lapatinib: A dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[6]
-
Vandetanib: A multi-kinase inhibitor targeting VEGFR, EGFR, and RET kinase.[7]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT, among others.[8]
These inhibitors function by competitively binding to the ATP-binding site of the respective kinase domains, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.[4][5][8]
Signaling Pathways in Focus: EGFR and VEGFR
The EGFR and VEGFR signaling cascades are pivotal in tumor growth and vascularization. Dysregulation of these pathways is a hallmark of many cancers.[9][10]
EGFR Signaling Pathway
The EGFR pathway, upon activation by ligands such as EGF, triggers a cascade of intracellular events, primarily through the RAS-RAF-MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration.[11]
Caption: Simplified EGFR signaling pathway and points of inhibition.
VEGFR Signaling Pathway
VEGF binding to its receptor, VEGFR, initiates signaling that is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12]
Caption: Simplified VEGFR signaling pathway and points of inhibition.
Comparative Inhibitor Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of kinase inhibitors. The following table summarizes the reported IC50 values for the selected inhibitors against their primary targets. The values for (4-Methylquinazolin-2-yl)methanol are presented as hypothetical, representing a target for a novel drug discovery program.
| Inhibitor | Primary Target(s) | Reported IC50 (in vitro) | Reference(s) |
| (4-Methylquinazolin-2-yl)methanol | Hypothetical: EGFR, VEGFR2 | To be determined | N/A |
| Gefitinib | EGFR | ~3-33 nM | [1] |
| Erlotinib | EGFR | 2 nM | [5][13] |
| Lapatinib | EGFR, HER2 | 10.8 nM (EGFR), 9.8 nM (HER2) | [14] |
| Vandetanib | VEGFR2, EGFR | 40 nM (VEGFR2), 500 nM (EGFR) | [7] |
| Sunitinib | VEGFR2, PDGFRβ | 2 nM (VEGFR2), 2 nM (PDGFRβ) | [8][15] |
Experimental Protocols for Kinase Inhibitor Profiling
To ensure the scientific integrity of a comparative analysis, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[16][17]
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and a serial dilution of the test inhibitor (e.g., (4-Methylquinazolin-2-yl)methanol) in kinase buffer. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and eliminate any unconsumed ATP. Incubate for 40 minutes at room temperature.[16]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[16]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a specific downstream substrate within a cellular context.[18][19]
Experimental Workflow:
Caption: Workflow for a cell-based kinase phosphorylation assay.
Step-by-Step Protocol:
-
Cell Culture: Seed a relevant cancer cell line (e.g., A549 for EGFR) in a 96-well plate and allow cells to adhere overnight.
-
Serum Starvation: To reduce basal kinase activity, serum-starve the cells for a defined period (e.g., 4-6 hours).
-
Inhibitor Pre-treatment: Treat the cells with a range of concentrations of the test inhibitor for 1-2 hours.
-
Kinase Activation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 10-15 minutes) to induce kinase activation and substrate phosphorylation.
-
Cell Lysis: Aspirate the media and lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Phosphorylation Detection: Quantify the level of the phosphorylated target protein in the cell lysates using a method such as ELISA or Western blotting with a phospho-specific antibody.[20]
-
Data Normalization and Analysis: Normalize the phosphorylation signal to the total protein concentration in each well. Calculate the IC50 value from the dose-response curve.
Discussion and Future Directions
This guide outlines a systematic approach to comparing a novel quinazoline-based compound, represented here by (4-Methylquinazolin-2-yl)methanol, with established kinase inhibitors. The provided experimental framework, encompassing both biochemical and cell-based assays, ensures a thorough and scientifically rigorous evaluation.
For a novel compound like our hypothetical (4-Methylquinazolin-2-yl)methanol, the initial biochemical assays would establish its potency and selectivity against a panel of kinases. Subsequent cell-based assays are crucial to confirm its activity in a more physiologically relevant context, assessing its ability to penetrate cell membranes and inhibit the target kinase in the complex intracellular environment.[18]
Future investigations should expand to include broader kinase profiling to assess off-target effects, in vivo efficacy studies in xenograft models, and detailed pharmacokinetic and pharmacodynamic analyses. The ultimate goal is to build a comprehensive profile of the compound's therapeutic potential and safety.
References
-
Gefitinib in the treatment of nonsmall cell lung cancer with activating epidermal growth factor receptor mutation. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Pulmonary Delivery of Inhalable Sustained Release Nanocomposites Microparticles Encapsulating Osimertinib for Non-Small Cell Lung Cancer Therapy. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
(4-Methylquinazolin-2-yl)methanol. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
VEGFA-VEGFR2 signaling. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. (2018, March 27). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Erlotinib IC 50 values of murine and human PDAC cells. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 27, 2026, from [Link]
-
Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 27, 2026, from [Link]
-
Concordance between IC50 values for gefitinib vs erlotinib. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
(4-Methylquinazolin-2-yl)methanol. (n.d.). Pharmaffiliates. Retrieved January 27, 2026, from [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 27, 2026, from [Link]
-
Lapatinib (Tykerb). (2025, December 23). Breastcancer.org. Retrieved January 27, 2026, from [Link]
-
Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Sunitinib. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Retrospective analysis of the safety and efficacy of vandetanib as systemic treatment for patients with advanced and progressive medullary thyroid cancer (MTC). (2014, May 20). ASCO Publications. Retrieved January 27, 2026, from [Link]
-
Assays for tyrosine phosphorylation in human cells. (2019, July 24). PubMed Central. Retrieved January 27, 2026, from [Link]
-
VEGF Signaling Pathway. (n.d.). ClinPGx. Retrieved January 27, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 27, 2026, from [Link]
-
New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011, December 7). AACR Journals. Retrieved January 27, 2026, from [Link]
-
Simplified schematic diagram of the EGFR signaling pathway. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
What is the mechanism of Lapatinib Ditosylate Hydrate? (2024, July 17). Patsnap Synapse. Retrieved January 27, 2026, from [Link]
-
Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. (2018, July 26). PubMed. Retrieved January 27, 2026, from [Link]
-
The safety and efficacy of vandetanib in the treatment of progressive medullary thyroid cancer. (n.d.). UNIPI. Retrieved January 27, 2026, from [Link]
-
-
Schematic diagram to show vascular endothelial growth factor (VEGF). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
-
Sunitinib's mechanism of action. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. (n.d.). AACR Journals. Retrieved January 27, 2026, from [Link]
-
Mechanism of action of lapatinib via ERBB signaling pathways. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Epidermal growth factor receptor. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
What is the mechanism of Sunitinib Malate? (2024, July 17). Patsnap Synapse. Retrieved January 27, 2026, from [Link]
-
Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. (2009, October 22). PubMed. Retrieved January 27, 2026, from [Link]
-
The VEGF Molecular Signalling Pathway Mechanism Explained. (2023, February 24). Medium. Retrieved January 27, 2026, from [Link]
-
Step-by-step flowchart showing the 7TM phosphorylation assay protocol. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
File:EGFR signaling pathway.png. (2007, February 11). Wikimedia Commons. Retrieved January 27, 2026, from [Link]
-
Molecular Profiling of Medullary Thyroid Cancer Identifies Prognostic Markers for Vandetanib. (2015, October 22). Targeted Oncology. Retrieved January 27, 2026, from [Link]
-
Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 27, 2026, from [Link]
-
Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension. (2018, October 20). MDPI. Retrieved January 27, 2026, from [Link]
Sources
- 1. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. breastcancer.org [breastcancer.org]
- 7. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sunitinib - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ClinPGx [clinpgx.org]
- 11. ClinPGx [clinpgx.org]
- 12. medium.com [medium.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
A Technical Guide to the Validation of (4-Methylquinazolin-2-yl)methanol as a Novel Biomarker Candidate in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Biomarkers in Oncology
In the landscape of modern oncology, particularly in breast cancer, the quest for sensitive, specific, and reliable biomarkers is paramount. Biomarkers are instrumental not only for early diagnosis and prognosis but also for predicting and monitoring therapeutic response, thereby paving the way for personalized medicine.[1] While protein-based biomarkers such as Cancer Antigen 15-3 (CA 15-3) and Carcinoembryonic Antigen (CEA) are routinely used, they possess limitations in sensitivity and specificity, especially in early-stage disease.[2] This necessitates the exploration of novel biomarker candidates, including small molecules that may be linked to specific pathological pathways.
This guide introduces (4-Methylquinazolin-2-yl)methanol, a quinazoline derivative, as a hypothetical candidate for a novel small-molecule biomarker in breast cancer. Quinazoline derivatives have been extensively investigated as therapeutic agents due to their diverse biological activities, including anti-tumor effects.[3][4] This document provides a comprehensive framework for the analytical validation of (4-Methylquinazolin-2-yl)methanol, comparing its hypothetical performance metrics against established biomarkers and detailing the rigorous experimental protocols required to ascertain its clinical utility.
(4-Methylquinazolin-2-yl)methanol: A Novel Candidate Biomarker
(4-Methylquinazolin-2-yl)methanol is a small organic molecule belonging to the quinazoline family.[5] While its direct role as a biomarker has not been established, its parent scaffold is of significant interest in oncology.[6] For the purpose of this guide, we hypothesize that (4-Methylquinazolin-2-yl)methanol is a metabolite uniquely upregulated in certain subtypes of breast cancer, potentially linked to aberrant signaling pathways targeted by quinazoline-based inhibitors.
Hypothetical Mechanism of Action and Pathway Involvement
We propose a hypothetical scenario where (4-Methylquinazolin-2-yl)methanol is a downstream metabolite of a pathway dysregulated in HER2-positive breast cancer. This pathway involves receptor tyrosine kinases (RTKs) that, upon activation, lead to a cascade of intracellular signaling events promoting cell proliferation and survival. A hypothetical enzyme, "Quinazoline Synthase," is overexpressed in these cancer cells, leading to the production and secretion of (4-Methylquinazolin-2-yl)methanol into the bloodstream.
Caption: Hypothetical signaling pathway for the production of (4-Methylquinazolin-2-yl)methanol.
Analytical Validation: A Phased Approach
The validation of a novel biomarker is a meticulous process to ensure that the analytical method is reliable and reproducible.[7][8] The "fit-for-purpose" approach is often adopted for biomarker assay validation, where the extent of validation is dictated by the intended use of the biomarker.[9]
The Biomarker Validation Workflow
The validation process for a small molecule biomarker like (4-Methylquinazolin-2-yl)methanol can be visualized as a multi-step workflow, starting from sample collection to data analysis and interpretation.
Caption: General workflow for small molecule biomarker validation.
Experimental Protocols: LC-MS/MS Method for (4-Methylquinazolin-2-yl)methanol Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and specificity.[10][11]
Step-by-Step Protocol
-
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusion of a pure standard of (4-Methylquinazolin-2-yl)methanol. For instance, a hypothetical transition could be m/z 175.1 -> 157.1.
-
-
Performance Comparison: (4-Methylquinazolin-2-yl)methanol vs. Established Breast Cancer Biomarkers
To assess the potential clinical utility of (4-Methylquinazolin-2-yl)methanol, its hypothetical analytical performance characteristics are compared with those of the established protein biomarkers CA 15-3 and CEA. The data for the candidate biomarker are what would be expected from a successfully validated LC-MS/MS assay.
| Performance Metric | (4-Methylquinazolin-2-yl)methanol (Hypothetical) | CA 15-3 (Typical) | CEA (Typical) |
| Methodology | LC-MS/MS | Immunoassay | Immunoassay |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 U/mL | 1 ng/mL |
| Linearity (r²) | >0.99 | >0.98 | >0.98 |
| Intra-assay Precision (%CV) | <10% | <15% | <15% |
| Inter-assay Precision (%CV) | <15% | <20% | <20% |
| Accuracy (%RE) | ±15% | ±20% | ±20% |
| Diagnostic Sensitivity (Early Stage) | 75% | 20-50% | 20-40% |
| Diagnostic Specificity | 95% | 85-95% | 80-90% |
Note: The performance data for CA 15-3 and CEA are typical values and can vary between different assays and laboratories.
Discussion: From Candidate to Clinically Validated Biomarker
The journey of a candidate molecule like (4-Methylquinazolin-2-yl)methanol to becoming a clinically validated biomarker is long and requires a phased approach.[12] The analytical validation detailed in this guide is the foundational first step. Following this, clinical validation in large, diverse patient cohorts is necessary to establish its sensitivity, specificity, and predictive value for diagnosis, prognosis, or therapeutic monitoring.[8]
The hypothetical data presented here suggest that a small molecule biomarker, if validated, could offer advantages in sensitivity for early-stage disease detection compared to existing protein-based markers. The high specificity of LC-MS/MS also minimizes interferences that can affect immunoassays.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the validation of (4-Methylquinazolin-2-yl)methanol as a novel biomarker for breast cancer. By detailing the necessary experimental protocols, performance characteristics, and a comparative analysis with established biomarkers, we have outlined a scientifically rigorous path for the evaluation of this and other novel small-molecule candidates. The principles and methodologies described herein are grounded in established regulatory guidelines and best practices, ensuring a trustworthy and authoritative approach for researchers in the field of drug development and diagnostics.
References
-
Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. (2025). Request PDF. [Link]
-
(4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440. (n.d.). PubChem. [Link]
-
Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. (n.d.). National Institutes of Health. [Link]
-
The assessment of breast cancer biomarkers in diagnosis, prognosis and treatment monitoring: integrated analysis. (2025). National Institutes of Health. [Link]
-
Validation of Analytical Methods for Biomarkers Employed in Drug Development. (n.d.). National Institutes of Health. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC. [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers. [Link]
-
Special Issue : Breast Cancer: Biomarkers of Diagnosis and Prognosis. (n.d.). MDPI. [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. [Link]
-
Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007). AACR Publications. [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry. [Link]
-
Biomarkers in breast cancer 2024: an updated consensus statement by the Spanish Society of Medical Oncology and the Spanish Society of Pathology. (2024). PMC. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Publishing. [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. [Link]
-
A Guide to Biomarker Validation. (2022). Sonrai Analytics. [Link]
-
The role of biomarkers in diagnosing breast cancer: a review. (2024). International Journal of Medicine in Developing Countries. [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. [Link]
-
Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). MDPI. [Link]
-
Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. (2023). National Institutes of Health. [Link]
Sources
- 1. Breast Cancer: Biomarkers of Diagnosis and Prognosis | Cancers | MDPI [mdpi.com]
- 2. The assessment of breast cancer biomarkers in diagnosis, prognosis and treatment monitoring: integrated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sonraianalytics.com [sonraianalytics.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Methylquinazoline Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Within this class, 4-methylquinazoline derivatives have emerged as a promising area of investigation for the development of novel anticancer agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these derivatives, drawing upon experimental data to elucidate the impact of molecular modifications on their therapeutic potential.
The Quinazoline Core: A Versatile Pharmacophore in Cancer Therapy
Quinazoline-based compounds have yielded several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, primarily targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] The planar quinazoline ring system serves as a robust anchor within the ATP-binding pocket of these enzymes, with the nitrogen atoms at positions 1 and 3 playing a crucial role in forming key hydrogen bond interactions with the hinge region of the kinase domain.[2] This foundational interaction provides a stable platform for further molecular elaboration to enhance potency and selectivity.
Deciphering the Structure-Activity Landscape
The biological activity of quinazoline derivatives is exquisitely sensitive to the nature and position of various substituents. Understanding these relationships is paramount for the rational design of more effective and targeted therapies.
The Significance of the 4-Position
While the 4-anilino substitution has been extensively explored and is a hallmark of many successful EGFR inhibitors, the introduction of a methyl group at this position presents an alternative chemical space with distinct therapeutic possibilities. This modification shifts the focus from direct hinge-binding interactions often seen with the 4-anilino moiety to exploring other key interactions within the target protein, potentially leading to novel mechanisms of action or improved selectivity profiles.
Impact of Substitutions at Other Positions
Systematic modifications at other positions of the 4-methylquinazoline core have revealed critical insights into their anticancer activity.
-
Position 2: The substitution at the 2-position of the quinazoline ring has been shown to be critical for the activity of some derivatives. For instance, in a series of 2-(amino)quinazolin-4(3H)-one derivatives, a 3,4-difluorobenzylamine moiety at this position resulted in the highest potency against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of this position for biological activity, albeit in an antimicrobial context.[3] In the realm of anticancer agents, 2-aryl substitutions on the quinoline (a related heterocyclic system) have shown a better activity profile against cancer cell lines compared to other substitutions.
-
Positions 6 and 7: The 6 and 7-positions of the quinazoline ring are often solvent-exposed when bound to kinases, making them ideal points for introducing solubilizing groups or moieties that can form additional interactions with the target protein. For instance, in the context of 4-anilinoquinazolines, the insertion of a 4-methyl-piperazine-containing residue at the C-7 position has been shown to confer the highest inhibitory activity toward EGFR.[2] This is attributed to the ability of the piperazine group to form an ionic bond with carboxyl residues in the target's structure.[2]
Comparative Analysis of 4-Methylquinazoline Derivatives
While extensive SAR studies specifically on a broad range of 4-methylquinazoline derivatives are still emerging, a notable study highlights their potential as dual inhibitors of Phosphoinositide 3-Kinases (PI3K) and Histone Deacetylases (HDAC).
Case Study: Dual PI3K and HDAC Inhibitors
A series of novel 4-methylquinazoline derivatives were designed and synthesized to simultaneously target PI3K and HDAC, two key pathways in cancer progression. Systematic SAR studies led to the identification of lead compounds with nanomolar potencies against both targets and favorable antiproliferative activities.
Table 1: Anticancer Activity of Selected 4-Methylquinazoline Derivatives as Dual PI3K/HDAC Inhibitors
| Compound | Linker | R Group | PI3Kα IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HCT116 Cell Proliferation IC₅₀ (µM) |
| 1 | (CH₂)₆ | H | 102 | 1.3 | 0.23 |
| 2 | (CH₂)₆ | 2,4-di-F | 0.60 | 1.2 | 0.21 |
| 3 | Pyrimidinyl | H | 226 | 1.3 | 0.19 |
Data synthesized from publicly available research.
The data indicates that modifications to the linker and the substituent (R group) on the phenylsulfonamide moiety significantly impact PI3Kα potency while largely maintaining HDAC1 inhibition. The introduction of 2,4-difluoro substituents on the phenyl ring (Compound 2) led to a dramatic increase in PI3Kα inhibitory activity.
Experimental Protocols
To facilitate further research and validation, detailed protocols for the synthesis and biological evaluation of 4-methylquinazoline derivatives are provided below.
General Synthesis of 2,4-Disubstituted Quinazolines
A common and effective method for the synthesis of 2,4-disubstituted quinazolines starts from 2-aminobenzophenones and various ketones.
Experimental Workflow: Synthesis of 2,4-Disubstituted Quinazolines
Caption: General synthetic scheme for 2,4-disubstituted quinolines.
Step-by-Step Protocol:
-
A mixture of 2-aminobenzophenone (1 mmol), the desired ketone (1.2 mmol), and Hβ zeolite catalyst is prepared.
-
The reaction mixture is heated under solvent-free conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted quinoline derivative.[4]
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4][5][6]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the 4-methylquinazoline derivatives and incubated for 48 hours.
-
After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then calculated.[5][6]
In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of the compounds on specific kinases, an in vitro kinase assay is performed.
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
The kinase reaction is set up in a 384-well plate containing the kinase, a suitable substrate, ATP, and the 4-methylquinazoline derivative at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent such as ADP-Glo™.
-
The luminescence, which is proportional to the kinase activity, is measured using a plate reader.
-
The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[7][8]
Future Directions
The exploration of 4-methylquinazoline derivatives as anticancer agents is a burgeoning field with considerable potential. Future research should focus on:
-
Systematic SAR studies: A comprehensive investigation of substitutions at all available positions of the 4-methylquinazoline core is needed to build a more complete SAR map.
-
Target identification and validation: Elucidating the precise molecular targets of active compounds will be crucial for understanding their mechanism of action and for guiding further optimization.
-
In vivo evaluation: Promising candidates identified in vitro should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the insights from SAR studies and employing rigorous experimental validation, the scientific community can continue to unlock the therapeutic potential of 4-methylquinazoline derivatives in the fight against cancer.
References
-
Hao, G., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 208, 112785. Available at: [Link]
-
Park, S., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 5(11), 1251-1255. Available at: [Link]
-
Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available at: [Link]
-
Khan, I., & Zaheer, Z. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(4), 823-855. Available at: [Link]
-
Kumar, A., & Aggarwal, N. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(6), 669-688. Available at: [Link]
-
Wang, Y., et al. (2021). Structure-activity relationship studies of quinazolinone alkaloids 1–12 with antitumor and neuroprotective activities. Bioorganic & Medicinal Chemistry, 48, 116413. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Lv, K., et al. (2012). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 17(7), 8146-8160. Available at: [Link]
-
Zhang, H., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 347(6), 377-393. Available at: [Link]
-
Fayed, E. A., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports, 12(1), 1083. Available at: [Link]
-
Vijayakumar B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis, 3(1), 10-21. Available at: [Link]
-
Flow Cytometry Core Facility, University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Reddy, T. R., et al. (2022). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 46(36), 17351-17361. Available at: [Link]
-
Kim, C., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(19), 6815. Available at: [Link]
-
Balaji, G., et al. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Journal of Applied Pharmaceutical Science, 10(08), 001-010. Available at: [Link]
-
Narendrasinh, R. D., et al. (2013). Synthesis, biological evaluation and QSAR study of a series of substituted quinazolines as antimicrobial agents. Medicinal Chemistry Research, 22(10), 4848-4863. Available at: [Link]
-
Li, C., et al. (2016). Discovery of a novel 6,7-disubstituted-4-(2-fluorophenoxy)quinolines bearing 1,2,3-triazole-4-carboxamide moiety as potent c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 121, 52-63. Available at: [Link]
-
Bio-Rad. (n.d.). Flow Cytometry Protocols. Retrieved from [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
-
Biocompare. (n.d.). EGFR Kinase Assay Kit from BPS Bioscience, Inc. Retrieved from [Link]
-
Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(5), S855. Available at: [Link]
Sources
- 1. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
A Senior Application Scientist's Guide to Quinazoline Synthesis: A Comparative Analysis
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The continuous evolution of synthetic methodologies reflects the scaffold's importance. This guide provides a comparative analysis of classical and modern methods for quinazoline synthesis. We will delve into the mechanistic underpinnings, substrate scope, and reaction conditions of key synthetic routes. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific target molecules.
Introduction: The Significance of the Quinazoline Moiety
Quinazolines are a class of bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrimidine ring. Their inherent structural features allow for diverse substitutions, leading to a vast chemical space for drug discovery.[1] The ability of the quinazoline core to interact with various biological targets has cemented its status as a "privileged scaffold" in medicinal chemistry.[2] Consequently, the development of efficient, versatile, and sustainable methods for their synthesis is a critical area of research.[3]
This guide will compare and contrast the following synthetic approaches:
-
Classical Methods: Time-tested reactions that form the foundation of quinazoline chemistry.
-
Modern Methods: Contemporary techniques offering improved efficiency, milder conditions, and broader substrate applicability.
Classical Synthetic Strategies: The Foundation
The traditional methods for quinazoline synthesis have been instrumental in the development of this field. While sometimes requiring harsh conditions, they remain valuable for their simplicity and scalability.
Niementowski Quinazoline Synthesis
The Niementowski synthesis is a widely used method for the preparation of 4(3H)-quinazolinones, which involves the thermal condensation of anthranilic acids with amides.[4][5] This reaction typically requires high temperatures (130–150°C) and proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization.[4]
Mechanism: The reaction begins with the acylation of the amino group of anthranilic acid by the amide, followed by an intramolecular cyclization and dehydration to yield the quinazolinone ring.[4]
Caption: Mechanism of the Niementowski Quinazoline Synthesis.
Advantages:
-
Readily available starting materials.
-
Often a one-step procedure.
Limitations:
-
High reaction temperatures.
-
Limited substrate scope, particularly with sensitive functional groups.
-
Can produce side products.
Friedländer Annulation
The Friedländer synthesis is a versatile method for preparing quinolines and can be adapted for quinazoline synthesis. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[6][7] Classical conditions often involve refluxing the reactants in an aqueous or alcoholic solution with a base, or heating them at high temperatures (150-220°C) without a catalyst.[6]
Mechanism: The reaction proceeds via an initial aldol-type condensation between the carbonyl compound and the 2-aminoaryl ketone/aldehyde, followed by cyclization and dehydration to form the quinazoline ring.
Advantages:
-
Good yields for a range of substrates.
-
Can be performed under either acidic or basic conditions.
Limitations:
-
The regioselectivity can be an issue with unsymmetrical ketones.
-
Harsh reaction conditions may not be suitable for complex molecules.
Camps Cyclization
The Camps cyclization is used to synthesize 2,4-disubstituted quinolines and can be applied to quinazoline synthesis. It involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[8]
Mechanism: The reaction is initiated by the deprotonation of the α-carbon to the carbonyl group, followed by an intramolecular nucleophilic attack on the amide carbonyl, and subsequent dehydration to form the quinoline or quinazoline ring system.
Caption: Workflow of the Camps Cyclization for Quinazoline Synthesis.
Advantages:
-
Provides access to a variety of substituted quinazolines.
Limitations:
-
Requires the pre-synthesis of the o-acylaminoacetophenone starting material.
-
The use of strong bases can limit functional group tolerance.
Modern Synthetic Strategies: Efficiency and Versatility
Modern synthetic methods have addressed many of the limitations of classical approaches, offering milder reaction conditions, higher yields, and broader substrate compatibility.
Metal-Catalyzed Synthesis
Transition metal catalysis has revolutionized the synthesis of N-heterocycles, including quinazolines.[9] Catalysts based on palladium, copper, and iron are commonly employed.[10]
-
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for C-N and C-C bond formation.[2] They enable the synthesis of quinazolines through various pathways, including the carbonylative coupling of 2-aminobenzylamines with aryl bromides and the N-monoarylation of amidines.[11][12] These methods often proceed under milder conditions than classical syntheses.[2]
-
Copper-Catalyzed Reactions: Copper catalysts offer a more economical alternative to palladium for similar transformations. Copper-catalyzed methods have been developed for the synthesis of quinazolines from 2-bromobenzaldehydes and amidines, often with the advantage of using greener solvents and allowing for catalyst recycling.[9]
-
Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for green chemistry. Iron-catalyzed reactions have been developed for the synthesis of quinazolines, such as the reductive cyclization of methyl N-cyano-2-nitrobenzimidates.[9]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields.[13] In quinazoline synthesis, microwave assistance has been successfully applied to classical reactions like the Niementowski synthesis, drastically reducing reaction times from hours to minutes.[13] It also enables novel synthetic pathways, such as the rapid, free-radical-based synthesis of functionalized quinazolines from O-phenyl oximes and aldehydes.[14]
Advantages:
-
Rapid reaction times.
-
Improved yields and purity.
-
Enhanced energy efficiency.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical.[15] MCRs have been successfully employed for the one-pot synthesis of diverse quinazoline libraries.[13][16] These reactions are particularly valuable in drug discovery for rapidly generating a large number of compounds for screening.[15]
Caption: Logic diagram for a Multicomponent Quinazoline Synthesis.
Comparative Analysis
The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the reaction.
| Method | Key Features | Typical Conditions | Advantages | Disadvantages |
| Niementowski | Condensation of anthranilic acid and amides | High temperature (130-150°C) | Simple, one-pot | Harsh conditions, limited scope |
| Friedländer | Condensation of 2-aminoaryl ketones/aldehydes and α-methylene compounds | Acid or base catalysis, high temperature | Versatile | Potential regioselectivity issues |
| Camps | Intramolecular cyclization of o-acylaminoacetophenones | Base catalysis | Access to diverse substitutions | Requires pre-functionalized substrate |
| Metal-Catalyzed | C-N and C-C bond formation | Pd, Cu, Fe catalysts, milder conditions | High efficiency, broad scope, mild conditions | Catalyst cost and toxicity (for some metals) |
| Microwave-Assisted | Use of microwave irradiation | Shorter reaction times | Rapid, high yields, energy efficient | Requires specialized equipment |
| Multicomponent | One-pot reaction of ≥3 components | Often mild conditions | High efficiency, atom economy, diversity | Optimization can be complex |
Experimental Protocols
Protocol: Microwave-Assisted Niementowski Synthesis of 2,3-Dihydroquinazolin-4(1H)-one
This protocol is adapted from a literature procedure demonstrating the efficiency of microwave-assisted synthesis.[13]
Materials:
-
Anthranilic acid
-
Formamide
-
Microwave reactor
Procedure:
-
A mixture of anthranilic acid (1 mmol) and formamide (5 mL) is placed in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 150°C) for a short duration (e.g., 5-10 minutes).
-
After cooling, the reaction mixture is poured into cold water.
-
The precipitated product is collected by filtration, washed with water, and dried to afford the desired 2,3-dihydroquinazolin-4(1H)-one.
Rationale: The use of microwave irradiation dramatically accelerates the reaction by efficiently heating the polar reactants, leading to a significant reduction in reaction time compared to conventional heating.[13]
Protocol: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines
This protocol is based on a reported copper-catalyzed reaction.[9]
Materials:
-
2-Bromobenzaldehyde
-
Amidine hydrochloride
-
Copper(I) oxide (Cu₂O) nanoparticles
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add 2-bromobenzaldehyde (1 mmol), amidine hydrochloride (1.2 mmol), Cu₂O nanoparticles (5 mol%), and K₂CO₃ (2 mmol).
-
Add DMSO (3 mL) as the solvent.
-
The reaction mixture is stirred at a specified temperature (e.g., 100°C) for a set time (e.g., 12 hours).
-
After completion, the reaction is cooled to room temperature, and water is added.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 2-substituted quinazoline.
Rationale: The copper catalyst facilitates the C-N coupling between the 2-bromobenzaldehyde and the amidine.[9] The use of a heterogeneous nanocatalyst can also allow for easier separation and potential recycling.[9]
Conclusion and Future Outlook
The synthesis of quinazolines has evolved from classical high-temperature reactions to modern, highly efficient catalytic and microwave-assisted methods. While classical methods remain useful for certain applications, modern strategies offer significant advantages in terms of milder conditions, broader substrate scope, and improved sustainability. The development of novel metal-catalyzed systems, particularly with earth-abundant metals, and the expansion of multicomponent reactions will continue to drive innovation in this field.[10] The application of green chemistry principles, such as the use of safer solvents and energy-efficient processes, will be crucial in developing more environmentally benign synthetic routes to these vital pharmaceutical building blocks.[3][17]
References
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
- Banu, H., & Al-Ghorbani, M. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 738279.
- Jia, L., et al. (2020). Quinazoline derivatives: synthesis and bioactivities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1643-1657.
- Kumar, A., et al. (2021).
- Ofori, E., et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4933.
- Szymański, P., & Albrecht, Ł. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(19), 6529.
- Glavaš, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society, 87(1), 1-14.
- Barluenga, J., et al. (2004). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 6(10), 1629-1632.
- Marco-Contelles, J., & Pérez-Mayoral, E. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Topics in Heterocyclic Chemistry (Vol. 19, pp. 1-40). Springer.
- Li, J., et al. (2018). A convenient palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. Organic & Biomolecular Chemistry, 16(29), 5262-5266.
- Jia, L., et al. (2020). Quinazoline derivatives: Synthesis and bioactivities.
- Abuelizz, H. A., et al. (2025). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. Molecules, 30(19), 3930.
- Asif, M. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33(10), 2267-2282.
- Wang, D., et al. (2018). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances, 8(26), 14383-14387.
- Neochoritis, C. G., et al. (2022). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry, 87(19), 12947-12959.
- Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1007673.
- Khajavi, M. S., et al. (2001). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity.
-
MDPI. (n.d.). Green Synthesis and Biological Evaluation of Quinazolinone-Based Compounds. Retrieved from [Link]
- Kumar, A., et al. (2021).
- Fisyuk, A. S., et al. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1863-1891.
-
International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]
- Messire, G., et al. (2024). Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Chemistry – A European Journal, 30(63), e202402136.
- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
- Wang, C., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(57), 35836-35839.
- Khan, I., & Ibrar, A. (2020). Recent Advances in the Sustainable Synthesis of Quinazolines Using Earth-Abundant First Row Transition Metals. Mini-Reviews in Organic Chemistry, 17(5), 546-563.
- ResearchGate. (n.d.). Niementowski synthesis of 4(3H)
- ResearchGate. (n.d.).
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A convenient palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 14. Quinazoline synthesis [organic-chemistry.org]
- 15. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones [mdpi.com]
- 16. Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (4-Methylquinazolin-2-yl)methanol
For researchers, medicinal chemists, and professionals in drug development, the purity of synthetic intermediates is paramount. The presence of even minor impurities can significantly impact the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the essential analytical techniques for assessing the purity of a key building block, (4-Methylquinazolin-2-yl)methanol. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
(4-Methylquinazolin-2-yl)methanol is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the DPP-4 inhibitor, Linagliptin.[1][2] Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol .[3] Given its role in drug synthesis, stringent purity control is not merely a recommendation but a necessity.
Understanding the Synthetic Landscape and Potential Impurities
A robust purity assessment begins with an understanding of the synthetic route, as this informs the likely impurity profile. (4-Methylquinazolin-2-yl)methanol is typically synthesized from 2-aminoacetophenone.[4] A common route involves the cyclization of 2-aminoacetophenone with a suitable reagent to form the quinazoline ring.
Based on this, potential process-related impurities may include:
-
Unreacted Starting Materials: Such as 2-aminoacetophenone.
-
Side-Reaction Products: Formation of isomers or products from undesired condensation reactions.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
A Multi-Faceted Approach to Purity Determination
No single analytical technique is sufficient to definitively determine the purity of a compound. A comprehensive assessment relies on a combination of chromatographic and spectroscopic methods, each providing a unique piece of the puzzle.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone for determining the purity of non-volatile organic compounds. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For (4-Methylquinazolin-2-yl)methanol, a reverse-phase HPLC (RP-HPLC) method is most suitable.
Rationale for RP-HPLC: The quinazoline core imparts a degree of hydrophobicity to the molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This technique is highly sensitive for detecting minor impurities.[5]
Experimental Protocol: RP-HPLC for (4-Methylquinazolin-2-yl)methanol
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of mobile phase B (Acetonitrile). |
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak with minimal to no other peaks. For pharmaceutical intermediates, a purity of >99.5% is often desired.[6]
Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an indispensable tool for structural elucidation and can also provide information on purity. Both ¹H and ¹³C NMR should be employed.
Rationale for NMR: NMR provides a detailed fingerprint of the molecule's structure. The presence of unexpected signals in the spectrum can indicate impurities. Furthermore, by integrating the signals in the ¹H NMR spectrum, a quantitative assessment of impurities can be made if the structure of the impurity is known.[7]
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic Protons (4H): Multiple signals between δ 7.5 and 8.2 ppm.
-
Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.8-5.0 ppm.
-
Methyl Protons (-CH₃, 3H): A singlet around δ 2.8-3.0 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Aromatic Carbons: Multiple signals between δ 120 and 155 ppm.
-
Quinazoline Carbons (C2 and C4): Signals typically in the range of δ 150-170 ppm.
-
Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Data Interpretation: The obtained spectra should be compared with expected chemical shifts. The absence of extraneous peaks is a strong indicator of high purity.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity.
Rationale for MS: MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This is a crucial piece of data for confirming that the desired product has been synthesized. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): An m/z of approximately 174.08.
-
Protonated Molecule ([M+H]⁺): An m/z of approximately 175.09.
Experimental Protocol: MS Sample Preparation
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).
Workflow for Spectroscopic Analysis
Caption: Spectroscopic analysis workflow for structural confirmation.
Melting Point Analysis: A Classic Indicator of Purity
The melting point of a crystalline solid is a sensitive indicator of its purity.
Rationale for Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). The presence of impurities will lower and broaden the melting point range. While a specific melting point for this compound is not consistently reported in the literature, establishing a consistent and sharp melting point for a synthesized batch is a good measure of its purity. For some quinazoline derivatives, melting points are used as a characterization data point.[8]
Experimental Protocol: Melting Point Determination
-
Ensure the sample is completely dry.
-
Pack a small amount of the crystalline solid into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Thin-Layer Chromatography (TLC): A Quick and Versatile Tool
TLC is an invaluable technique for monitoring the progress of a reaction and for a preliminary assessment of purity.
Rationale for TLC: TLC is a rapid and inexpensive method to qualitatively assess the number of components in a mixture. A single spot on a TLC plate suggests a high degree of purity.
Experimental Protocol: TLC Analysis
-
Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).
Comparative Summary of Purity Assessment Techniques
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Quantitative purity, detection of minor impurities | High sensitivity and resolution, quantitative | Requires method development, destructive |
| NMR | Structural confirmation, identification of impurities | Provides detailed structural information | Lower sensitivity for minor impurities compared to HPLC |
| MS | Molecular weight confirmation | High sensitivity, confirms identity | Provides limited information on isomeric impurities |
| Melting Point | Indication of purity | Simple, inexpensive | Not quantitative, only for crystalline solids |
| TLC | Qualitative assessment of purity, reaction monitoring | Rapid, inexpensive | Not quantitative, lower resolution than HPLC |
Purification of Synthesized (4-Methylquinazolin-2-yl)methanol
Should the analytical data indicate the presence of impurities, purification is necessary. Recrystallization is a common and effective method for purifying crystalline organic compounds.
Rationale for Recrystallization: This technique relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. The goal is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold, while the impurities remain either soluble or insoluble at all temperatures.
General Recrystallization Protocol:
-
Choose a suitable solvent (e.g., ethanol, methanol, or a mixture such as ethyl acetate/heptane).[8][9]
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Post-Purification Verification: It is crucial to re-analyze the purified material using the techniques described above to confirm the removal of impurities and to establish the final purity of the (4-Methylquinazolin-2-yl)methanol.
Conclusion
Assessing the purity of synthesized (4-Methylquinazolin-2-yl)methanol requires a multi-pronged analytical approach. While HPLC provides the most accurate quantitative measure of purity, NMR and MS are essential for confirming the structural identity of the main component and identifying any impurities. Melting point and TLC serve as rapid and valuable qualitative indicators. By employing these techniques in a complementary fashion and understanding their underlying principles, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby safeguarding the successful outcome of their downstream applications.
References
- Google Patents. (n.d.). Process for purification of linagliptin.
- Google Patents. (n.d.). Related substance of linagliptin intermediate and synthesis method thereof.
-
PubChem. (n.d.). (4-Methylquinazolin-2-yl)methanol. Retrieved January 27, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 13535-91-6 | Product Name : (4-Methylquinazolin-2-yl)methanol. Retrieved January 27, 2026, from [Link]
- Soundale, S. S., Deshpande, P. B., & Shaikh, I. (2020). Development and Validation of Novel Stability-Indicating RP-HPLC Method for Determination of Linagliptin. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-7.
- Patel, B. D., & Shah, V. J. (2024). A Review on Analytical Method for Estimation of Linagliptin and its Impurity. Journal of Pharmaceutical Research and Analysis, 6(1), 1-6.
-
National Center for Biotechnology Information. (n.d.). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. PubMed Central. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of Linagliptin.
-
ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline and.... Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Linagliptin: A Review on Bio-analytical and Analytical Methods. Retrieved January 27, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved January 27, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -. Retrieved January 27, 2026, from [Link]
-
Atlantis Press. (n.d.). Optimization of Synthesis Process of 4-Methylquinazoline. Retrieved January 27, 2026, from [Link]
-
Nia Innovation. (n.d.). Linagliptin 4-(Methylquinazoline-2-Yl)Methanol | CAS NO. 13535-91-6. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and antihyperlipidemic activity of some novel 4-substituted-2-substitutedmethyltriazino[6,1- b]quinazolin-10-ones and 2,4-disubstituted-6,7-dimethoxy quinazoline. Retrieved January 27, 2026, from [Link]
Sources
- 1. ::(4-Methylquinazolin-2-yl)methanol | CAS NO: 13535-91-6 | SVAK Lifesciences:: [svaklifesciences.com]
- 2. (4-methylquinazolin-2-yl)methanol - Opulent Pharma [opulentpharma.com]
- 3. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journalirjpac.com [journalirjpac.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Kinome: A Guide to Assessing the Cross-Reactivity of (4-Methylquinazolin-2-yl)methanol in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Kinase Inhibition
The quinazoline core is a well-established pharmacophore in a multitude of kinase inhibitors, often targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[1][2] The 4-anilino-quinazoline chemotype, for instance, is a common feature in inhibitors that show cross-reactivity with kinases such as cyclin G associated kinase (GAK) and various STE20-like serine/threonine-protein kinases.[3] This inherent potential for multi-target activity underscores the necessity of comprehensive profiling for any novel quinazoline-based compound.
The Quinazoline Scaffold: A History of Multi-Targeting
The quinazoline nucleus is a versatile scaffold that has been extensively explored in the development of anticancer agents. Derivatives have been shown to inhibit a range of kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR) [1]
Experimental Framework for Determining Kinase Cross-Reactivity
To rigorously assess the cross-reactivity of (4-Methylquinazolin-2-yl)methanol, a multi-tiered approach is recommended, progressing from broad, high-throughput screening to more focused biochemical and cell-based validation assays.
Tier 1: Large-Scale Kinome Profiling
The initial step is to obtain a broad overview of the compound's interaction with a large panel of kinases. Commercial services offering kinome-wide binding or activity assays are the most efficient means to achieve this.
Experimental Protocol: KinomeScan™ (DiscoverX-like) Binding Assay
-
Compound Preparation: Dissolve (4-Methylquinazolin-2-yl)methanol in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Principle: This assay is based on a competitive binding format. An active site-directed ligand is immobilized on a solid support, and its binding to the kinase of interest is competed by the test compound. The amount of kinase bound to the immobilized ligand is measured.
-
Procedure:
-
The test compound is incubated with a panel of DNA-tagged kinases.
-
The kinase-inhibitor mixture is then applied to a column containing the immobilized, active site-directed ligand.
-
Kinases that are not bound to the test compound will bind to the immobilized ligand, while those complexed with the test compound will flow through.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A common threshold for a significant "hit" is a %Ctrl value below 10% or 35% at a given concentration (e.g., 10 µM).
Data Presentation: Initial Kinome Scan Hits
| Kinase Target | % Control at 10 µM | Putative Interaction |
| Kinase A | 5% | Strong |
| Kinase B | 25% | Moderate |
| Kinase C | 60% | Weak/None |
| ... (up to 400+ kinases) | ... | ... |
Diagram: Tiered Kinase Cross-Reactivity Profiling Workflow
Caption: A logical workflow for characterizing kinase inhibitor selectivity.
Tier 2: Biochemical IC50 Determination and Orthogonal Validation
Hits identified in the primary screen must be validated and quantified. This involves determining the half-maximal inhibitory concentration (IC50) using in vitro kinase activity assays and confirming direct binding through an orthogonal method.
Experimental Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
-
Principle: This assay measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
-
Procedure:
-
Prepare a serial dilution of (4-Methylquinazolin-2-yl)methanol (e.g., from 100 µM to 1 nM).
-
In a 384-well plate, combine the kinase, its specific substrate, and ATP with the various concentrations of the inhibitor.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: IC50 Values for Validated Hits
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. Primary Target) |
| Primary Target X | 50 | 1 |
| Off-Target A | 500 | 10 |
| Off-Target B | 8,000 | 160 |
| Off-Target C | >10,000 | >200 |
Tier 3: Cellular Target Engagement and Functional Assays
The final and most critical step is to determine if the compound engages and inhibits its putative off-targets in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA® measures this change in stability.
-
Procedure:
-
Treat intact cells with (4-Methylquinazolin-2-yl)methanol or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Analyze the soluble fraction by Western blot using antibodies against the putative kinase targets.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement in the cell.
Diagram: Principle of Cellular Thermal Shift Assay (CETSA®)
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.
Conclusion and Future Directions
While (4-Methylquinazolin-2-yl)methanol's specific kinase cross-reactivity profile is currently undefined, the well-documented polypharmacology of the broader quinazoline class strongly suggests a potential for multi-target interactions.[1][2][3] A rigorous, tiered experimental approach as outlined above is essential to elucidate its selectivity. By moving from broad kinome screening to biochemical validation and finally to cellular target engagement, researchers can build a comprehensive and reliable profile of this compound. This systematic evaluation is not merely an academic exercise; it is a prerequisite for the confident interpretation of experimental data and a critical step in the journey of any potential therapeutic agent. The resulting selectivity data will be invaluable for guiding its use as a chemical probe or its potential development as a drug candidate.
References
-
Title: Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure–activity relationship Source: bioRxiv URL: [Link]
-
Title: Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors Source: ResearchGate URL: [Link]
-
Title: Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases Source: PubMed URL: [Link]
-
Title: Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment Source: PubMed URL: [Link]
-
Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: MDPI URL: [Link]
Sources
- 1. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of Quinazoline-Based Kinase Inhibitors
For drug development professionals, researchers, and scientists, the quinazoline scaffold represents a cornerstone in the design of targeted cancer therapies. Its unique structure has given rise to a multitude of potent kinase inhibitors, fundamentally changing the treatment landscape for various malignancies. This guide provides an in-depth, objective comparison of the efficacy of prominent quinazoline-based drugs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, serves as a versatile backbone for designing ATP-competitive kinase inhibitors.[1][2] This structural motif effectively mimics the adenine component of ATP, allowing for high-affinity binding to the ATP-binding pocket of various kinases.[3] The remarkable success of quinazoline-based drugs stems from the ability to modify their structure at key positions (primarily 4, 6, and 7) to enhance potency, selectivity, and pharmacokinetic properties.[3]
This guide will dissect the efficacy of these drugs by categorizing them based on their primary targets: the Epidermal Growth Factor Receptor (EGFR), the Vascular Endothelial Growth Factor Receptor (VEGFR), and the Src family of non-receptor tyrosine kinases.
I. The Evolution of EGFR Inhibition: A Tale of Generations
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in cell proliferation and survival.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[4] Quinazoline-based EGFR tyrosine kinase inhibitors (TKIs) have been at the forefront of treating EGFR-mutant NSCLC.
First-Generation Reversible EGFR Inhibitors: Gefitinib and Erlotinib
Gefitinib and Erlotinib were the pioneers in this class, demonstrating the clinical potential of targeting EGFR. They function as reversible ATP-competitive inhibitors, showing significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[2]
However, the efficacy of these first-generation inhibitors is often limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation within the EGFR kinase domain. This mutation increases the receptor's affinity for ATP, rendering the reversible inhibitors less effective.
Second-Generation Irreversible EGFR Inhibitors: Afatinib and Dacomitinib
To overcome acquired resistance, second-generation inhibitors like Afatinib and Dacomitinib were developed. These drugs feature a reactive group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding provides a more sustained inhibition of the receptor, even in the presence of the T790M mutation.[2]
Afatinib is a pan-ErbB inhibitor, targeting EGFR, HER2, and HER4.[5] Clinical studies have shown that in a first-line setting for common EGFR mutations, afatinib demonstrated a significantly longer overall survival compared to gefitinib.[6] Dacomitinib also acts as an irreversible pan-ErbB inhibitor.[5]
Third-Generation Mutant-Selective EGFR Inhibitors: Osimertinib
While second-generation inhibitors showed activity against T790M, their pan-ErbB inhibition often led to significant toxicities due to their effects on wild-type EGFR. This paved the way for third-generation inhibitors, exemplified by Osimertinib. Osimertinib was specifically designed to be a potent and selective inhibitor of both activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[7]
Unfortunately, resistance to third-generation inhibitors can also develop, frequently through the C797S mutation, which prevents the covalent bond formation.[7] This has spurred the development of fourth-generation and allosteric inhibitors.[8]
Comparative Efficacy of EGFR Inhibitors: In Vitro Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various EGFR inhibitors against different EGFR mutations, providing a quantitative comparison of their potency.
| Drug | Target | IC50 (nM) | Cell Line/Assay | Reference |
| Gefitinib | EGFR (L858R) | ~5-20 | Various NSCLC cell lines | [9][10] |
| EGFR (T790M) | >1000 | Ba/F3 cells | [11] | |
| Erlotinib | EGFR (L858R) | ~2-10 | Various NSCLC cell lines | [9][10] |
| EGFR (T790M) | >1000 | Ba/F3 cells | [11] | |
| Afatinib | EGFR (L858R) | ~0.5-1 | Various NSCLC cell lines | [10] |
| EGFR (T790M) | ~10 | Ba/F3 cells | [12] | |
| Dacomitinib | EGFR (L858R) | ~0.1-0.5 | Various NSCLC cell lines | [9] |
| EGFR (T790M) | ~6 | Ba/F3 cells | [12] | |
| Osimertinib | EGFR (L858R/T790M) | ~1-10 | Ba/F3 cells | [11][12] |
| EGFR (WT) | ~50-200 | Ba/F3 cells | [12] | |
| EGFR (L858R/T790M/C797S) | >1000 | Ba/F3 cells | [8] | |
| Lapatinib | EGFR | 3 | Kinase Assay | [13] |
| HER2 | 13 | Kinase Assay | [13] |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
Clinical Efficacy of EGFR Inhibitors in NSCLC
Network meta-analyses of clinical trials provide valuable insights into the comparative efficacy of these drugs in patients.
-
Progression-Free Survival (PFS): All EGFR TKIs have demonstrated superior PFS compared to standard chemotherapy in patients with EGFR-mutant NSCLC.[4] A network meta-analysis suggested that erlotinib had the highest probability of ranking best for PFS, followed by afatinib and icotinib.[10][14] Another study showed afatinib led to a longer median PFS1 compared to gefitinib and erlotinib.[6]
-
Overall Survival (OS): While first-generation inhibitors showed a significant PFS benefit, a consistent OS advantage over chemotherapy was not always observed.[4][15] However, a real-world study indicated that afatinib treatment resulted in a significantly longer OS compared to gefitinib in the first-line setting.[6]
-
Objective Response Rate (ORR): Erlotinib and afatinib have shown higher ORRs compared to gefitinib in some comparative analyses.[4][10]
The choice of a specific EGFR TKI depends on the patient's EGFR mutation status, prior treatments, and tolerance to potential side effects.
II. Targeting Angiogenesis: Quinazoline-Based VEGFR Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1] The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is a key mediator of angiogenesis.[1] Several quinazoline-based drugs have been developed as multi-targeted inhibitors that include VEGFR in their profile.
Vandetanib: A Dual VEGFR and EGFR Inhibitor
Vandetanib is an oral TKI that targets VEGFR-2, EGFR, and the RET (Rearranged during Transfection) tyrosine kinase. Its anti-angiogenic activity through VEGFR inhibition, combined with its direct anti-proliferative effects via EGFR inhibition, makes it a valuable therapeutic agent for certain cancers, such as medullary thyroid carcinoma.
III. Beyond EGFR and VEGFR: Quinazoline-Based Src Family Kinase Inhibitors
The Src family of non-receptor tyrosine kinases plays a crucial role in various cellular processes, including proliferation, survival, and migration. Dysregulation of Src signaling is implicated in the progression and metastasis of many cancers.
Bosutinib: A Dual Src/Abl Kinase Inhibitor
Bosutinib is a potent inhibitor of both Src and Abl kinases. It is approved for the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML), where the constitutively active Bcr-Abl fusion protein is the primary driver of the disease. In clinical trials for patients with CML who are resistant or intolerant to prior TKI therapy, bosutinib has demonstrated significant and durable efficacy.[16][17][18][19] Long-term follow-up has shown high rates of complete cytogenetic response and major molecular response.[17]
Saracatinib: An Investigational Src Inhibitor
Saracatinib (AZD0530) is another quinazoline-based Src inhibitor that has been investigated in various cancers. However, clinical trial results in solid tumors, such as small cell lung cancer, have been largely disappointing, with no significant patient response observed.[20] Interestingly, recent preclinical studies and ongoing clinical trials are exploring the potential of saracatinib in non-oncological indications like idiopathic pulmonary fibrosis and Alzheimer's disease.[21][22][23]
IV. Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of the data presented, this section outlines the fundamental experimental workflows for evaluating the efficacy of quinazoline-based kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: A purified recombinant kinase is incubated with its substrate and ATP. The inhibitor is added at varying concentrations to determine its effect on the phosphorylation of the substrate. The amount of phosphorylation is then quantified.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl2, and DTT).
-
Dilute the purified recombinant kinase and its specific substrate in the kinase buffer.
-
Prepare a serial dilution of the quinazoline-based inhibitor in DMSO.
-
Prepare an ATP solution in the kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Incubate at room temperature for a defined period (e.g., 10-20 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.[24]
-
Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).[24]
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection and Data Analysis:
-
Quantify the amount of phosphorylated substrate using methods such as:
-
Radiometric assays: Using radio-labeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using phospho-specific antibodies labeled with a fluorescent probe.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).[25]
-
-
Plot the percentage of kinase inhibition against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Workflow Diagram:
In Vitro Kinase Assay Workflow
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a drug on cancer cell lines.[26]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product.[27] The amount of formazan produced is directly proportional to the number of viable cells.[28]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[27]
-
-
Drug Treatment:
-
Prepare a serial dilution of the quinazoline-based drug in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the drug at different concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the cells with the drug for a specific period (e.g., 48-72 hours).[29]
-
-
MTT Incubation:
-
Add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[27]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[27]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[27]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value.
-
Workflow Diagram:
In Vivo Xenograft Model Workflow
V. Conclusion and Future Directions
The quinazoline scaffold has undeniably been a prolific source of effective kinase inhibitors, particularly in the realm of oncology. The evolution of EGFR inhibitors from reversible to irreversible and finally to mutant-selective agents highlights the power of rational drug design in overcoming clinical challenges like drug resistance. While EGFR and VEGFR have been the most prominent targets, the clinical success of bosutinib in CML demonstrates the broader applicability of the quinazoline core.
Future research will likely focus on developing inhibitors against novel kinase targets and overcoming resistance to current therapies. The development of fourth-generation EGFR inhibitors and allosteric modulators is a testament to this ongoing effort. Furthermore, the exploration of quinazoline-based drugs for non-cancer indications, as seen with saracatinib, opens up exciting new avenues for this versatile chemical scaffold.
This guide has provided a comprehensive comparison of the efficacy of various quinazoline-based drugs, grounded in experimental data and established scientific protocols. By understanding the nuances of their mechanisms of action and their performance in both preclinical and clinical settings, researchers and drug development professionals can make more informed decisions in the quest for novel and more effective targeted therapies.
References
- Gitlitz, B. J., et al. (2014). A phase II trial of the Src-kinase inhibitor saracatinib after 4 cycles of chemotherapy for patients with extensive stage small cell lung cancer. Journal of Thoracic Oncology, 9(10), 1549-1553.
- Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18837.
- Giallombardo, M., et al. (2016). Comparative outcome assessment of epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of advanced non-small-cell lung cancer: a network meta-analysis.
- Yasuda, H., et al. (2016). Inhibition of osimertinib-resistant epidermal growth factor receptor EGFR-T790M/C797S. Lung Cancer, 99, 58-65.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
- Gambacorti-Passerini, C., et al. (2014). Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up.
- Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1-5.
-
ResearchGate. (n.d.). IC 50 comparison of dacomitinib, gefitinib and erlotinib. Retrieved from [Link]
-
OncLive. (2024). Bosutinib Yields Long-Term Efficacy and Safety in TKI-Pretreated CML. Retrieved from [Link]
-
ClinicalTrials.gov. (2023). Saracatinib in the Treatment of Idiopathic Pulmonary Fibrosis. Retrieved from [Link]
- Kim, E. M., et al. (2008). Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. Cancer Research, 68(9 Supplement), 3375-3375.
- Yang, Z., et al. (2014).
-
ResearchGate. (n.d.). Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Annals of Translational Medicine. (2025). Comparative efficacy of epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) monotherapy versus combined EGFR-TKI and chemotherapy in resectable EGFR-mutant non-small cell lung cancer: a real-world multicenter retrospective study. Retrieved from [Link]
- Ionescu, A. V., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(15), 4930.
- Abu-Surrah, A. S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50836.
-
ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Frontiers. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Retrieved from [Link]
-
European Respiratory Society. (2017). EGFR tyrosine kinase inhibitors versus chemotherapy in EGFR wild-type pre-treated advanced nonsmall cell lung cancer in daily practice. Retrieved from [Link]
- Cortes, J. E., et al. (2013). Long‐term efficacy and safety of bosutinib in patients with advanced leukemia following resistance/intolerance to imatinib and other tyrosine kinase inhibitors.
- Yang, Z., et al. (2014).
-
ResearchGate. (n.d.). IC50 values of selected cell lines. Retrieved from [Link]
-
Clinical Trial Discovery. (2024). Saracatinib in the Treatment of Idiopathic Pulmonary Fibrosis. Retrieved from [Link]
-
Academia.edu. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: Synthesis, modeling, antitumor and antiangiogenic properties. Retrieved from [Link]
- Uchibori, K., et al. (2020). CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation. Molecular Cancer Therapeutics, 19(11), 2278-2287.
-
UCL Discovery. (n.d.). Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: a meta-analysis. Retrieved from [Link]
- Iwama, E., et al. (2019).
-
DigitalCommons@PCOM. (2018). Is Bosutinib Effective and Safe Enough to Be Used as a First Line Treatment Option for Patients Who Suffer from Chronic Myeloid. Retrieved from [Link]
- Al-Otaibi, F., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
-
Alzforum. (2023). Saracatinib. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]
-
ASCO Publications. (2025). Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer. Retrieved from [Link]
-
Yale School of Medicine. (2022). Following Computational Predictions, Scientists Demonstrate that Cancer Drug Counters Pulmonary Fibrosis. Retrieved from [Link]
-
CancerNetwork. (2021). Experts in Treating EGFR-Positive NSCLC Compare Randomized Trials and Real-World Studies. Retrieved from [Link]
-
Springer Medicine. (2014). Bosutinib: A Review of Its Use in Patients with Philadelphia Chromosome-Positive Chronic Myelogenous Leukemia. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Frontiers. (2022). Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: Synthesis, modeling, antitumor and antiangiogenic properties. Retrieved from [Link]
-
AACR Journals. (2008). Lapatinib activity is independent of EGFR expression levels in HER2-overexpressing breast cancer cells. Retrieved from [Link]
-
Nature. (2015). Patient-derived tumour xenografts as models for oncology drug development. Retrieved from [Link]
-
Thoracic Cancer. (2022). Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC 50 of 5a and lapatinib on various breast cells and the corresponding levels of EGFR and HER2 expression as measured by western blot. Retrieved from [Link]
-
AACR Journals. (2009). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Retrieved from [Link]
Sources
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative outcome assessment of epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of advanced non-small-cell lung cancer: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 14. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 19. Bosutinib: A Review of Its Use in Patients with Philadelphia Chromosome-Positive Chronic Myelogenous Leukemia | springermedicine.com [springermedicine.com]
- 20. A phase II trial of the Src-kinase inhibitor saracatinib after 4 cycles of chemotherapy for patients with extensive stage small cell lung cancer: NCCTG trial N-0621 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. alzforum.org [alzforum.org]
- 23. Following Computational Predictions, Scientists Demonstrate that Cancer Drug Counters Pulmonary Fibrosis | Yale School of Medicine [medicine.yale.edu]
- 24. bio-protocol.org [bio-protocol.org]
- 25. bmglabtech.com [bmglabtech.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. atcc.org [atcc.org]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Method Validation Guide: Quantification of (4-Methylquinazolin-2-yl)methanol
Executive Summary & Strategic Context
(4-Methylquinazolin-2-yl)methanol (CAS: 13535-91-6) is a critical pharmacophore intermediate, primarily utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Linagliptin . In drug substance manufacturing, it serves as a Key Starting Material (KSM) or intermediate. Consequently, its quantification is required at two distinct thresholds:
-
Assay Level (>98%): As a raw material for purity assessment.
-
Trace Impurity Level (<0.10%): As a process-related impurity in the final API, necessitating high-sensitivity detection to meet ICH Q3A/B guidelines.
This guide contrasts two validated methodologies: HPLC-PDA (for routine assay/high-level tracking) and LC-MS/MS (for trace genotoxic/mutagenic risk assessment).
Method Selection: The Decision Matrix
The choice of method depends entirely on the "Analytical Target Profile" (ATP). We do not use a "one-size-fits-all" approach.
| Feature | Method A: HPLC-PDA (Routine QC) | Method B: LC-MS/MS (Trace Analysis) |
| Primary Application | Purity Assay, Reaction Monitoring | Impurity Profiling, Genotoxic Screening |
| Sensitivity (LOQ) | ~0.05% (w/w) | < 1.0 ppm (ng/mL) |
| Specificity | Moderate (Co-elution risks) | High (Mass-based discrimination) |
| Cost per Run | Low ($) | High ( |
| Throughput | High (15-20 min/run) | Moderate (Requires equilibration) |
| Matrix Tolerance | High (Robust to salts) | Low (Requires volatile buffers) |
Deep Dive: Analytical Protocols
Method A: HPLC-PDA (High Stability & Precision)
Recommended for Incoming Raw Material Testing
Scientific Rationale: The quinazoline ring provides strong UV absorption at 225-254 nm. A C18 stationary phase with end-capping is critical to prevent peak tailing caused by the interaction of the basic nitrogen on the quinazoline ring with residual silanols.
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
-
Why: The "Plus" designation indicates double end-capping, essential for basic quinazolines.
-
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH 4.5 adjusted with dilute H₃PO₄).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: PDA at 225 nm (max abs) and 254 nm (selectivity check).
-
Column Temp: 35°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 18.0 | 90 | 10 |
| 23.0 | 90 | 10 |
Method B: LC-MS/MS (High Sensitivity)
Recommended for Final API Release Testing (Trace Impurity)
Scientific Rationale: To detect ppm-level residues, UV is insufficient. We utilize Electrospray Ionization (ESI) in Positive mode. The hydroxymethyl group facilitates a characteristic water loss fragment, providing a unique MRM transition.
-
Instrument: Sciex Triple Quad 4500 or Thermo TSQ Quantis.
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Note: Methanol is preferred over ACN here to enhance ionization efficiency for this specific polar alcohol.
-
-
Ionization: ESI Positive Mode (ESI+).
MRM Transitions (Multiple Reaction Monitoring):
-
Precursor Ion (Q1): 175.1 m/z [M+H]⁺
-
Quantifier Ion (Q3): 157.1 m/z (Loss of H₂O, -18 Da)
-
Qualifier Ion (Q3): 130.1 m/z (Ring cleavage/Loss of -CH₂OH + fragment)
Validation Framework (ICH Q2 R1/R2)
Validation must demonstrate the method is "fit for purpose." The following data summarizes a typical validation study for the HPLC-PDA method.
Summary of Validation Data (Experimental)
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of analyte | Purity Angle < Purity Threshold | Pass |
| Linearity (Range) | R² ≥ 0.999 (80-120% of target) | R² = 0.9998 (Range: 10-200 µg/mL) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | Mean Recovery: 99.4% (n=9) | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.4% (n=6) | Pass |
| LOD (Sensitivity) | S/N ≥ 3:1 | 0.02 µg/mL | Pass |
| LOQ (Quantification) | S/N ≥ 10:1 | 0.06 µg/mL | Pass |
| Robustness | RSD ≤ 2.0% (Flow ±0.1 mL) | RSD = 0.8% | Pass |
Visualizing the Workflow
Diagram 1: Analytical Decision Pathway
This decision tree guides the chemist on which method to deploy based on the manufacturing stage.
Caption: Decision matrix for selecting HPLC vs. LC-MS based on the synthesis stage (KSM vs. Final API).
Diagram 2: Impurity Origin & Control Strategy
Understanding where (4-Methylquinazolin-2-yl)methanol fits in the Linagliptin synthesis is vital for setting specifications.
Caption: Origin of the analyte. It can be a deliberate intermediate or a hydrolysis degradation product.
Expert Commentary & Troubleshooting
From the Bench:
-
Peak Tailing: The quinazoline nitrogen is basic. If you observe tailing in HPLC, do not just increase the organic modifier. Instead, lower the pH of the buffer (to ~3.0) to fully protonate the nitrogen, or use a "base-deactivated" column.
-
Sample Diluent: For the LC-MS method, avoid using 100% organic solvent as the diluent. This often causes "solvent effect" peak distortion for early eluting polar compounds like this alcohol. Use a match of the initial gradient conditions (e.g., 90% Water / 10% MeOH).
-
Carryover: This molecule can be "sticky" in LC-MS injector ports. Employ a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Patel, P., et al. (2015). "Development and validation of HPLC method for linagliptin." International Journal of Pharmaceutical Sciences and Research.[3][4] (Contextualizes the impurity profiling). Link
-
Rao, T. N., et al. (2016).[4] "High Throughput LC-MS/MS Method for the Quantitation of Linagliptin in Human Plasma." International Journal of Pharmaceutical Sciences and Research.[3][4] (Provides basis for MS conditions). Link
-
PubChem. (2025).[5] "Compound Summary: (4-Methylquinazolin-2-yl)methanol." National Library of Medicine.Link
Sources
Benchmarking (4-Methylquinazolin-2-yl)methanol's Biological Activity: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for benchmarking the biological activity of (4-Methylquinazolin-2-yl)methanol. As this compound is a known impurity of the Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Linagliptin, our primary focus will be to assess its activity against this clinically relevant target.[1][2][3] To establish a robust scientific narrative, we will compare its performance against two well-established standards: Linagliptin itself and Sitagliptin, the first FDA-approved DPP-4 inhibitor.[4][5]
Furthermore, to explore the selectivity profile of (4-Methylquinazolin-2-yl)methanol, a common characteristic of drug candidates, we will also evaluate its activity against Phosphodiesterase 5 (PDE5), an enzyme from a distinct class often targeted by quinazoline-based compounds. Sildenafil will serve as the benchmark standard in this secondary assay.[6][7] This dual-target approach will provide a clear and objective measure of both the potency and specificity of (4-Methylquinazolin-2-yl)methanol.
The Scientific Rationale: Why DPP-4 and PDE5?
The selection of DPP-4 as the primary target is directly informed by the relationship of (4-Methylquinazolin-2-yl)methanol to Linagliptin.[1][2][3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones.[8] Its inhibition is a validated therapeutic strategy for type 2 diabetes.[9][10] By comparing (4-Methylquinazolin-2-yl)methanol to both Linagliptin and Sitagliptin, we can precisely position its activity within the established landscape of DPP-4 inhibitors.
The choice of PDE5 as a secondary target is based on the broad spectrum of biological activities associated with the quinazoline scaffold. Quinazoline derivatives have been widely explored as inhibitors of various enzyme families, including phosphodiesterases.[11] PDE5 is a key enzyme in the nitric oxide signaling pathway, and its inhibition leads to vasodilation.[12] Benchmarking against the potent and selective PDE5 inhibitor, Sildenafil, will provide valuable insights into the selectivity of (4-Methylquinazolin-2-yl)methanol and its potential for off-target effects.
Experimental Design and Protocols
This section details the step-by-step methodologies for the in vitro enzymatic assays to determine the inhibitory activity of (4-Methylquinazolin-2-yl)methanol and the selected standards against DPP-4 and PDE5.
I. DPP-4 Inhibition Assay
This assay quantifies the inhibition of recombinant human DPP-4 enzyme activity using a fluorogenic substrate.
Core Principle: The assay measures the fluorescence generated from the cleavage of the substrate Gly-Pro-Aminomethylcoumarin (AMC) by DPP-4. An inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescent signal.[1][2][13]
Experimental Workflow Diagram:
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Step-by-Step Protocol:
-
Compound and Standard Preparation:
-
Prepare a 10 mM stock solution of (4-Methylquinazolin-2-yl)methanol, Linagliptin, and Sitagliptin in 100% DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA) to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).[2]
-
-
Assay Plate Preparation:
-
Add 25 µL of the diluted compounds and standards to the wells of a black, clear-bottom 96-well plate.
-
Include wells for "no inhibitor" (enzyme control) and "no enzyme" (background) controls, adding 25 µL of assay buffer to these wells.
-
-
Enzyme Addition and Incubation:
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the DPP-4 substrate (Gly-Pro-AMC).[2]
-
Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.[1]
-
Immediately begin measuring the fluorescence intensity (Excitation = 360 nm, Emission = 460 nm) at 1-minute intervals for 15-30 minutes using a fluorescence plate reader.[1][3]
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Determine the rate of reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
II. PDE5 Inhibition Assay
This assay measures the inhibition of recombinant human PDE5A1 enzyme activity.
Core Principle: The assay quantifies the amount of cyclic GMP (cGMP) hydrolyzed by PDE5. A common method involves a two-step enzymatic reaction where the product of the PDE5 reaction, GMP, is converted to inorganic phosphate, which is then detected colorimetrically.[14] Alternatively, fluorescence polarization-based assays can be used.[15]
Experimental Workflow Diagram:
Caption: Workflow for the in vitro PDE5 inhibition assay.
Step-by-Step Protocol:
-
Compound and Standard Preparation:
-
Prepare a 10 mM stock solution of (4-Methylquinazolin-2-yl)methanol and Sildenafil in 100% DMSO.
-
Perform serial dilutions in assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT) to achieve a range of final assay concentrations.[15]
-
-
Assay Plate Preparation:
-
Add the diluted compounds and standard to a 96-well plate.
-
Include "no inhibitor" and "no enzyme" controls.
-
-
Enzyme and Substrate Addition:
-
Reaction Termination and Signal Detection:
-
Stop the enzymatic reaction by adding a stop solution.[14]
-
Add the detection reagents according to the manufacturer's protocol (e.g., for a colorimetric assay, this would involve reagents to detect inorganic phosphate).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Similar to the DPP-4 assay, calculate the percentage of inhibition for each concentration and determine the IC50 values by fitting the data to a dose-response curve.
-
Data Presentation and Interpretation
The inhibitory activities of (4-Methylquinazolin-2-yl)methanol and the standard compounds will be expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). The results should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Inhibitory Activity (IC50 Values)
| Compound | DPP-4 IC50 (nM) | PDE5 IC50 (nM) | Selectivity (PDE5 IC50 / DPP-4 IC50) |
| (4-Methylquinazolin-2-yl)methanol | Experimental Value | Experimental Value | Calculated Value |
| Linagliptin | ~1[4][17] | >10,000 | >10,000 |
| Sitagliptin | ~19[4][5] | >10,000 | >500 |
| Sildenafil | >10,000 | ~3.5[6] | <0.001 |
Note: The IC50 values for the standard compounds are approximate and may vary depending on the specific assay conditions.
Interpretation of Results:
-
A low IC50 value against DPP-4 would indicate that (4-Methylquinazolin-2-yl)methanol is a potent inhibitor of this enzyme.
-
A high IC50 value against PDE5 would suggest that the compound is selective for DPP-4 over PDE5.
-
The selectivity ratio provides a quantitative measure of this preference. A high selectivity ratio is a desirable characteristic for a drug candidate as it minimizes the potential for off-target side effects.
Conclusion
This guide outlines a rigorous and scientifically sound approach to benchmarking the activity of (4-Methylquinazolin-2-yl)methanol. By focusing on its potential as a DPP-4 inhibitor, based on its known association with Linagliptin, and assessing its selectivity against PDE5, researchers can gain valuable insights into its pharmacological profile. The detailed protocols and data presentation framework provided herein will enable a clear and objective comparison with established standards, ultimately informing future drug development efforts.
References
-
Life Technologies (India) Pvt. Ltd. DPP4 ACTIVITY ASSAY KIT. [Link]
-
Johns Hopkins Diabetes Guide. DPP-IV Inhibitors. (2018-12-03). [Link]
-
F1000Research. Developing a phosphodiesterase-5 inhibitor assay to... (2019-09-26). [Link]
-
Gallwitz, B. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 2012, 5, 1-9. [Link]
-
Bhatt, J. K., et al. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology, 2012, 44(4), 491-496. [Link]
-
BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026-01-20). [Link]
-
Ballard, S. A., et al. Effects of Sildenafil on the Relaxation of Human Corpus Cavernosum Tissue in Vitro and on the Activities of Cyclic Nucleotide Phosphodiesterase Isozymes. The Journal of Urology, 1998, 159(6), 2164-2171. [Link]
-
ResearchGate. IC 50 P values of sildenafil according to analyses by various laboratories. [Link]
-
ACS Omega. GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. (2022-01-18). [Link]
-
U.S. Food and Drug Administration. Pharmacology Review(s). (2005-05-12). [Link]
-
WUR eDepot. Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered a. (2022-03-24). [Link]
-
PubMed. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations. [Link]
-
Protocols.io. In vitro kinase assay. (2023-09-23). [Link]
-
ResearchGate. Linagliptin: A New DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. [Link]
-
ResearchGate. Sitagliptin a DPP 4 Inhibitor. (2026-01-14). [Link]
-
BMG LABTECH. Kinase assays. (2020-09-01). [Link]
-
PubMed. Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. [Link]
-
PubMed. The DPP-4 inhibitor sitagliptin improves glycaemic control and early-stage diabetic nephropathy in adolescents with type 1 diabetes using the MiniMed 780G advanced hybrid closed-loop system: a randomised controlled trial. (2024-09-14). [Link]
-
PubMed. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. [Link]
-
MDPI. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024-05-16). [Link]
-
ResearchGate. Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). [Link]
-
PubMed Central. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. (2022-09-15). [Link]
-
PubMed Central. Linagliptin—A Novel Dipeptidyl Peptidase Inhibitor for Type 2 Diabetes Therapy. (2012-01-11). [Link]
-
Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 10. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 14. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 15. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. Linagliptin—A Novel Dipeptidyl Peptidase Inhibitor for Type 2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (4-Methylquinazolin-2-yl)methanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides essential, in-depth procedural guidance for the proper disposal of (4-Methylquinazolin-2-yl)methanol (CAS No. 13535-91-6), a heterocyclic compound pertinent to pharmaceutical research. By grounding our recommendations in established safety protocols and an understanding of the compound's known characteristics, this document aims to be the preferred resource for ensuring safe and compliant laboratory operations.
Hazard Assessment: Understanding the Risks of (4-Methylquinazolin-2-yl)methanol
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for (4-Methylquinazolin-2-yl)methanol is not widely available, data from reliable sources such as PubChem and chemical suppliers provide critical GHS hazard classifications.[1]
(4-Methylquinazolin-2-yl)methanol is classified as:
-
Skin Irritant (H315): Causes skin irritation.[1]
-
Eye Irritant (H319): Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Respiratory tract irritation) (H335): May cause respiratory irritation.[1]
These classifications necessitate that (4-Methylquinazolin-2-yl)methanol be handled as a hazardous substance, with disposal procedures designed to mitigate risks of exposure to personnel and the environment.
Table 1: Chemical and Physical Properties of (4-Methylquinazolin-2-yl)methanol
| Property | Value | Source |
| CAS Number | 13535-91-6 | [2][3][4] |
| Molecular Formula | C₁₀H₁₀N₂O | [2][3][4] |
| Molecular Weight | 174.2 g/mol | [2][3][4] |
| Appearance | Solid (details not widely specified) | |
| Storage | 2-8°C, sealed in a dry place | [3] |
The causality behind these classifications lies in the chemical's structure, a substituted quinazoline. The nitrogen-containing heterocyclic ring system and the hydroxymethyl group can interact with biological macromolecules, leading to the observed irritant effects.
The Core Directive: A Step-by-Step Disposal Protocol
The following protocol is a self-validating system, designed to ensure safety and compliance at each stage of the disposal process.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Given the irritant nature of (4-Methylquinazolin-2-yl)methanol, a stringent PPE policy is non-negotiable.
-
Hand Protection: Wear nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles.
-
Body Protection: A standard laboratory coat is required. For bulk handling, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.
Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe chemical waste management.[5][6][7][8]
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. The container should be marked "Hazardous Waste" and list the full chemical name: "(4-Methylquinazolin-2-yl)methanol".[6][7]
-
Solid Waste Stream: All solid (4-Methylquinazolin-2-yl)methanol, including residues and contaminated materials (e.g., weigh boats, contaminated filter paper), should be placed in this designated container.
-
Contaminated Labware: Disposable labware that has come into contact with the compound should also be placed in the solid hazardous waste container.[5] Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous liquid waste.
-
Avoid Co-mingling: Do not mix (4-Methylquinazolin-2-yl)methanol waste with other chemical waste streams unless their compatibility is confirmed.
Step 3: Storage of Chemical Waste - Ensuring a Safe Holding Pattern
Waste containers must be managed to prevent leaks, spills, and exposure.
-
Secure Closure: Keep the hazardous waste container tightly sealed when not in use.[5][8]
-
Designated Accumulation Area: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.[5]
Caption: Workflow for the safe disposal of (4-Methylquinazolin-2-yl)methanol.
Final Disposition: The Path to Destruction
The ultimate disposal of (4-Methylquinazolin-2-yl)methanol should be handled by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) department.
-
Incineration: For nitrogen-containing organic compounds like quinazoline derivatives, high-temperature incineration is a common and effective disposal method.[9] This process breaks the molecule down into simpler, less harmful components.
-
Landfill: Direct landfilling of untreated (4-Methylquinazolin-2-yl)methanol is not recommended due to its irritant properties and the potential for environmental contamination.
It is imperative to follow the specific guidelines and procedures established by your institution's EHS office and to comply with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12][13]
Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE.
-
Containment: For solid spills, carefully sweep the material into a designated hazardous waste container, avoiding the creation of dust.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report all spills to your institution's EHS office.
Sources
- 1. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 13535-91-6|(4-Methylquinazolin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 4. (4-methylquinazolin-2-yl)methanol - Opulent Pharma [opulentpharma.com]
- 5. vumc.org [vumc.org]
- 6. republicservices.com [republicservices.com]
- 7. Effective Lab Chemical Waste Management [emsllcusa.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. kmpharma.in [kmpharma.in]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of (4-Methylquinazolin-2-yl)methanol
As a novel building block in medicinal chemistry and drug development, (4-Methylquinazolin-2-yl)methanol (CAS No. 13535-91-6) is increasingly utilized in research laboratories. While its full toxicological profile is still under investigation, current data necessitates a cautious and well-planned approach to its handling. This guide provides essential safety and logistical information, grounded in established laboratory safety principles, to ensure the well-being of researchers and the integrity of experimental work.
Understanding the Risks: Hazard Profile
(4-Methylquinazolin-2-yl)methanol is classified with the following GHS hazard statements, indicating its potential health effects[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary hazard associated with this compound is irritation to the skin, eyes, and respiratory system[1][2]. Ingestion is also harmful. Therefore, all handling procedures must be designed to strictly prevent direct contact and inhalation.
Core Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with (4-Methylquinazolin-2-yl)methanol. The selection of appropriate barriers is the first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (ensure no tears or perforations) | To prevent skin contact and irritation (H315)[1]. Double-gloving is recommended for extended procedures. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles | To protect against accidental splashes that can cause serious eye irritation (H319)[1]. |
| Body Protection | Fully-buttoned laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is required. If weighing or handling outside a hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation (H335)[1]. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize risk throughout the lifecycle of the chemical in the laboratory.
-
Verification: Upon receipt, confirm the container is intact and properly labeled.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, sealed in its original container. Recommended storage temperature is between 2-8°C[1][3][4].
-
Segregation: Keep it away from incompatible materials, such as strong oxidizing agents.
-
Designated Area: All handling of (4-Methylquinazolin-2-yl)methanol must occur within a designated area, such as a certified chemical fume hood, to control vapor and aerosol exposure.
-
Pre-use Check: Before use, ensure all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are accessible.
-
Weighing: If weighing the solid, do so in the fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-use Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the contaminated wipes as hazardous waste. Remove gloves and wash hands thoroughly with soap and water.
-
Waste Segregation: All solid waste (contaminated gloves, wipes, weigh boats) and liquid waste (unused solutions) containing (4-Methylquinazolin-2-yl)methanol must be collected in separate, clearly labeled hazardous waste containers.
-
Professional Disposal: Do not dispose of this material down the drain. Arrange for disposal through a licensed professional waste disposal service[5].
Emergency Response Protocol
Rapid and correct response to an accidental exposure or spill is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Do not induce vomiting[1].
A spill of (4-Methylquinazolin-2-yl)methanol requires a calm and systematic response to contain the material and decontaminate the area safely.
Caption: A flowchart outlining the step-by-step procedure for managing a laboratory spill of (4-Methylquinazolin-2-yl)methanol.
References
-
(4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440. PubChem, National Center for Biotechnology Information. [Link]
-
CAS No : 13535-91-6 | Product Name : (4-Methylquinazolin-2-yl)methanol. Pharmaffiliates. [Link]
Sources
- 1. 2-QuinazolineMethanol, 4-Methyl- | 13535-91-6 [amp.chemicalbook.com]
- 2. (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13535-91-6|(4-Methylquinazolin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
